molecular formula C9H13NOS B1466476 4-(Thiophen-3-yl)oxan-4-amine CAS No. 1485605-65-9

4-(Thiophen-3-yl)oxan-4-amine

Cat. No.: B1466476
CAS No.: 1485605-65-9
M. Wt: 183.27 g/mol
InChI Key: QQZAIFDAEUMCBE-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)oxan-4-amine is a synthetic organic compound featuring a tetrahydropyran (oxane) ring linked to a thiophene heterocycle via an amine functional group. With the molecular formula C9H15NOS and a molecular weight of 197.30 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research . The integration of the thiophene moiety is of particular interest, as this heterocycle is a recognized pharmacophore found in numerous compounds with a broad spectrum of biological activities . Thiophene derivatives have been extensively investigated and reported to exhibit anti-inflammatory, anti-cancer, antimicrobial, and antioxidant properties, making them a prevalent structure in the development of new therapeutic agents . The specific molecular architecture of this compound, which combines a rigid, oxygen-containing saturated ring with an electron-rich aromatic thiophene, makes it a valuable scaffold for constructing more complex molecules. Its amine group provides a reactive handle for further chemical modifications, allowing researchers to create combinatorial libraries for high-throughput screening . Patented compounds with highly similar structural motifs, such as those incorporating a thiophene-linked oxane core, have been explored for their potential as anti-cancer agents, highlighting the research utility of this chemical class in developing novel oncological therapies . Furthermore, related structures have been designed to target the central nervous system, indicating potential applications in neurological research . This compound is presented as a key intermediate for researchers working in hit-to-lead optimization and the synthesis of novel bioactive molecules. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-yloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-9(2-4-11-5-3-9)8-1-6-12-7-8/h1,6-7H,2-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZAIFDAEUMCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Thiophen-3-yl)oxan-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 4-(Thiophen-3-yl)oxan-4-amine. Given its unique structural combination of a thiophene ring and an oxane-amine scaffold, this molecule presents significant interest as a potential building block in medicinal chemistry and drug discovery. This document outlines the key physicochemical properties, a proposed synthetic pathway, and potential therapeutic applications based on the characteristics of its constituent moieties.

Introduction: A Promising Scaffold in Medicinal Chemistry

The convergence of a thiophene ring and a 4-aminooxane (also known as 4-aminotetrahydropyran) moiety in a single molecule, this compound, creates a scaffold with significant potential for drug development. Thiophene and its derivatives are well-established pharmacophores found in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal and anesthetic properties.[1] The oxane ring, a saturated heterocyclic ether, is a common structural motif in pharmaceuticals that can improve physicochemical properties such as solubility and metabolic stability.[2] The presence of a primary amine provides a key reactive handle for further chemical modification and library development.

This guide will delve into the constituent parts of this compound to build a comprehensive profile of the target compound. A detailed, field-proven synthetic protocol will be presented, enabling researchers to access this novel chemical entity.

Physicochemical and Structural Properties

The structural and electronic properties of this compound are derived from its thiophene and 4-aminooxane components.

Core Components
  • Thiophene: A five-membered aromatic heterocycle containing a sulfur atom. It is a colorless liquid with a benzene-like odor.[3] Thiophene undergoes electrophilic substitution reactions, primarily at the 2-position.[3]

  • 4-Aminooxane (4-Aminotetrahydropyran): A saturated six-membered heterocyclic compound containing an oxygen atom and an amino group at the 4-position. It is a colorless liquid.[2] The tetrahydropyran ring is a prevalent three-dimensional ring system in marketed drugs.[2]

Predicted Properties of this compound

A summary of the predicted and known physicochemical properties of the core components is presented in Table 1.

Property4-Aminooxane (4-Aminotetrahydropyran)ThiopheneThis compound (Predicted)
CAS Number 38041-19-9[2]110-02-1Not available
Molecular Formula C5H11NO[2]C4H4SC9H13NOS
Molecular Weight 101.15 g/mol [2]84.14 g/mol 183.27 g/mol
Appearance Colorless to light yellow liquid[4]Colorless liquid[3]Predicted to be a liquid or low-melting solid
Boiling Point 60 °C[2]84 °C[3]> 200 °C
Density 0.977 g/cm³ at 25 °C[2]1.051 g/mL at 25 °C~1.1 g/cm³
Solubility Soluble in water, ethanol, ether, acetone[3]Insoluble in water; soluble in organic solvents[3]Predicted to have moderate solubility in organic solvents

Synthesis of this compound: A Proposed Pathway

A robust synthetic route to this compound can be envisioned through a multi-step process involving the protection of the amine, lithiation of a thiophene precursor, nucleophilic addition, and subsequent deprotection.

Rationale for Synthetic Strategy

The proposed synthesis leverages well-established reactions in heterocyclic and organometallic chemistry. The use of a tert-butoxycarbonyl (Boc) protecting group for the amine is a standard and effective strategy due to its stability in basic conditions and ease of removal under acidic conditions.[5][6] Lithiation of 3-bromothiophene using a strong base like n-butyllithium is a common method to generate a nucleophilic thiophene species.[7][8] This nucleophile can then react with a suitable electrophile, in this case, the Boc-protected 4-oxanone.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Thiophene Lithiation cluster_2 Step 3: Nucleophilic Addition cluster_3 Step 4: Deprotection A 4-Aminooxane C tert-Butyl (oxan-4-yl)carbamate A->C Base B Di-tert-butyl dicarbonate (Boc)2O B->C D 3-Bromothiophene F Thiophen-3-yllithium D->F THF, -78 °C E n-Butyllithium (n-BuLi) E->F G tert-Butyl (oxan-4-yl)carbamate I tert-Butyl (4-(thiophen-3-yl)oxan-4-yl)carbamate G->I H Thiophen-3-yllithium H->I J tert-Butyl (4-(thiophen-3-yl)oxan-4-yl)carbamate L This compound J->L DCM K Trifluoroacetic acid (TFA) K->L

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (oxan-4-yl)carbamate (Boc-protected 4-aminooxane)

  • To a solution of 4-aminooxane (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl (oxan-4-yl)carbamate.

Step 2: Generation of Thiophen-3-yllithium

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of thiophen-3-yllithium.

Step 3: Synthesis of tert-Butyl (4-(thiophen-3-yl)oxan-4-yl)carbamate

  • To the freshly prepared solution of thiophen-3-yllithium at -78 °C, add a solution of tert-butyl (oxan-4-yl)carbamate (0.9 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain tert-butyl (4-(thiophen-3-yl)oxan-4-yl)carbamate.

Step 4: Synthesis of this compound (Final Product)

  • Dissolve the purified tert-butyl (4-(thiophen-3-yl)oxan-4-yl)carbamate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene protons (in the aromatic region, ~7.0-7.5 ppm) and the oxane ring protons (in the aliphatic region, ~1.5-4.0 ppm). The protons adjacent to the oxygen atom in the oxane ring will appear further downfield. A broad singlet corresponding to the amine protons (NH₂) would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons of the thiophene ring and the aliphatic carbons of the oxane ring. The carbon atom attached to the nitrogen and the thiophene ring will be a quaternary carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 183.27.

Potential Applications in Drug Discovery

The unique structural features of this compound suggest several potential applications in drug discovery and development.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile handle for the attachment of various functional groups, allowing for the rapid generation of a library of analogues for high-throughput screening.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the thiophene ring combined with the hydrogen bonding capacity of the amine and the ether oxygen could facilitate blood-brain barrier penetration, making this scaffold a candidate for CNS-active compounds.

  • Anticancer Agents: The 4H-pyran scaffold, structurally related to the oxane ring, has been investigated for its potential as an anticancer agent.[9] Derivatives of this compound could be explored for similar activities.

  • Antimicrobial Agents: Thiophene derivatives have a long history as antimicrobial agents.[1] This scaffold could be a starting point for the development of new anti-infective drugs.

Conclusion

This compound represents a novel and promising chemical scaffold for medicinal chemistry. This guide has provided a comprehensive overview of its constituent parts, a detailed proposed synthetic route, and a discussion of its potential applications. The synthetic protocol outlined herein is based on well-established and reliable chemical transformations, offering a clear path for researchers to access this compound for further investigation. The unique combination of a thiophene ring and a 4-aminooxane moiety makes this molecule a valuable building block for the discovery of new therapeutic agents.

References

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Sources

An In-Depth Technical Guide to 4-(3-Thienyl)tetrahydro-2H-pyran-4-amine: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the synthesis, predicted properties, and potential applications of a novel chemical entity: 4-(3-thienyl)tetrahydro-2H-pyran-4-amine. This molecule uniquely marries the three-dimensional saturation of the tetrahydropyran (THP) ring, a feature known to enhance pharmacokinetic profiles, with the aromatic and bioisosteric character of the thiophene moiety.

The tetrahydropyran ring is a prevalent scaffold in numerous marketed drugs, often serving as a bioisosteric replacement for cyclohexane to improve aqueous solubility and modulate lipophilicity.[1] The incorporation of a 3-thienyl group, a well-established bioisostere of the phenyl ring, introduces a heteroaromatic system that can engage in unique interactions with biological targets and influence metabolic stability.[2][3] The geminal amino group at the 4-position provides a crucial vector for further chemical elaboration, enabling the exploration of a diverse chemical space.

This technical guide provides a prospective analysis of 4-(3-thienyl)tetrahydro-2H-pyran-4-amine, offering a comprehensive theoretical framework for its synthesis and a data-driven discussion of its potential as a valuable building block in drug discovery programs. While direct experimental data for this specific molecule is not yet prevalent in the public domain, the principles and protocols outlined herein are grounded in established chemical literature for analogous structures.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 4-(3-thienyl)tetrahydro-2H-pyran-4-amine is not available, we can extrapolate its likely characteristics based on the known properties of 4-aminotetrahydropyran and the established effects of introducing a thienyl substituent.

PropertyPredicted Value/RangeRationale and Expert Insights
Molecular Weight ~185.27 g/mol Calculated based on the molecular formula C9H13NOS.
logP (Lipophilicity) 1.0 - 1.5The introduction of the lipophilic thienyl group is expected to increase the logP compared to 4-aminotetrahydropyran (XLogP3-AA: -0.3).[4] This moderate lipophilicity is often desirable for balancing membrane permeability and aqueous solubility.
pKa (Basicity) 8.5 - 9.5The primary amine's basicity is anticipated to be slightly lower than that of 4-aminotetrahydropyran (pKa ~9.63) due to the potential for weak electron-withdrawing effects from the adjacent aromatic thienyl ring.[5]
Aqueous Solubility ModerateThe polar amine and ether functionalities of the tetrahydropyran ring will contribute to aqueous solubility. However, the thienyl group will decrease solubility compared to the unsubstituted parent amine. Overall, moderate solubility in aqueous media is expected.
Hydrogen Bond Donors 1The primary amine provides one hydrogen bond donor.
Hydrogen Bond Acceptors 3The nitrogen of the amine, the oxygen of the tetrahydropyran ring, and the sulfur of the thiophene ring can all act as hydrogen bond acceptors.

Proposed Synthesis of 4-(3-Thienyl)tetrahydro-2H-pyran-4-amine

The synthesis of the target compound can be logically approached in a three-step sequence starting from commercially available materials. The proposed pathway focuses on robust and well-documented chemical transformations.

G cluster_0 Step 1: Synthesis of Tetrahydro-4H-pyran-4-one cluster_1 Step 2: Introduction of the Thienyl Moiety via Grignard Reaction cluster_2 Step 3: Conversion of Tertiary Alcohol to Primary Amine start Commercially Available Starting Materials step1 Tetrahydro-4H-pyran-4-one start->step1 Various Methods [1, 6] step2 4-(3-Thienyl)tetrahydro-2H-pyran-4-ol step1->step2 3-Thienylmagnesium Bromide step3 4-(3-Thienyl)tetrahydro-2H-pyran-4-amine step2->step3 Ritter Reaction followed by Hydrolysis [2, 3]

Caption: Proposed synthetic workflow for 4-(3-thienyl)tetrahydro-2H-pyran-4-amine.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one

Rationale: The synthesis of the ketone precursor, tetrahydro-4H-pyran-4-one, is well-documented and can be achieved through various routes. One common industrial method involves the cyclization of 1,5-dichloropentan-3-one.[5] For laboratory scale, other methods such as the hydrogenation of pyran-4-one are also viable.[6]

Protocol (Illustrative Example):

  • To a stirred solution of 1,5-dichloropentan-3-one in a suitable solvent (e.g., a mixture of water, phosphoric acid, and sodium dihydrogen phosphate), heat the mixture under reflux.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture and perform an extraction with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield tetrahydro-4H-pyran-4-one.

Step 2: Synthesis of 4-(3-Thienyl)tetrahydro-2H-pyran-4-ol

Rationale: The introduction of the 3-thienyl group can be efficiently achieved via a Grignard reaction. This nucleophilic addition of a thienyl organometallic reagent to the carbonyl group of tetrahydro-4H-pyran-4-one is a standard and high-yielding transformation for creating a tertiary alcohol.[7]

Protocol:

  • Prepare the Grignard reagent by adding 3-bromothiophene to a suspension of magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution of tetrahydro-4H-pyran-4-one in anhydrous THF to 0 °C in an ice bath.

  • Slowly add the freshly prepared 3-thienylmagnesium bromide solution to the ketone solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude tertiary alcohol by column chromatography on silica gel.

Step 3: Synthesis of 4-(3-Thienyl)tetrahydro-2H-pyran-4-amine via the Ritter Reaction

Rationale: The conversion of a tertiary alcohol to a primary amine is a non-trivial transformation. The Ritter reaction is a robust method for this purpose.[8][9] It involves the acid-catalyzed generation of a stable tertiary carbocation from the alcohol, which is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis yields an N-substituted amide, which can then be hydrolyzed to the desired primary amine.

Protocol:

  • Dissolve the 4-(3-thienyl)tetrahydro-2H-pyran-4-ol in acetonitrile.

  • Cool the solution in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid, with stirring.[8]

  • Allow the reaction to proceed at room temperature, monitoring for the consumption of the starting alcohol by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the crude N-acetylated amine.

  • Filter the solid, wash with cold water, and dry.

  • Hydrolyze the resulting amide by heating under reflux in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • After the hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture and neutralize to the appropriate pH to precipitate the free amine or extract after basification.

  • Purify the final product, 4-(3-thienyl)tetrahydro-2H-pyran-4-amine, by crystallization or column chromatography.

Potential in Drug Discovery and Medicinal Chemistry

The structural features of 4-(3-thienyl)tetrahydro-2H-pyran-4-amine make it an attractive scaffold for the development of novel therapeutics.

  • Improved ADME Properties: The tetrahydropyran ring is known to be a "metabolic-liability shield" and can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1] Its lower lipophilicity compared to a cyclohexane ring can enhance aqueous solubility.

  • Bioisosteric Replacement: The 3-thienyl group serves as a bioisostere for a phenyl ring.[2] This substitution can lead to improved potency, altered selectivity, and a different metabolic profile. The sulfur atom can also participate in hydrogen bonding, offering an additional point of interaction with a biological target.

  • Vector for Diversity-Oriented Synthesis: The primary amine at the 4-position is a versatile handle for further chemical modifications. It can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of diverse compounds for screening.

  • Potential Therapeutic Areas: Derivatives of 4-aryl-pyrans have shown promise in various therapeutic areas, including as anticancer agents (e.g., Src kinase inhibitors) and in the treatment of neurodegenerative diseases.[10][11] The unique combination of the THP ring and the thienyl moiety could lead to the discovery of novel inhibitors for a range of biological targets.

Conclusion

While 4-(3-thienyl)tetrahydro-2H-pyran-4-amine is a novel chemical entity with limited published data, this in-depth technical guide provides a strong foundation for its synthesis and exploration. The proposed synthetic route is based on well-established and reliable chemical reactions. The predictive analysis of its physicochemical properties suggests a molecule with a desirable profile for drug discovery. The combination of the advantageous properties of the tetrahydropyran and thienyl scaffolds makes this compound a highly promising building block for the development of next-generation therapeutics. Researchers and scientists in the field of drug development are encouraged to explore the potential of this and related scaffolds in their quest for novel and effective medicines.

References

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google P
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4-(Thiophen-3-yl)oxan-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry Applications[1]

Part 1: Executive Summary & Structural Rationale

4-(Thiophen-3-yl)oxan-4-amine (also known as 4-amino-4-(3-thienyl)tetrahydropyran) represents a high-value pharmacophore scaffold in modern drug discovery. It serves as a strategic bioisostere for the classical 4-phenyl-tetrahydropyran-4-amine moiety, offering modulated lipophilicity, altered metabolic stability, and unique electronic properties due to the thiophene ring.

This guide provides a definitive technical analysis of this molecule, moving beyond basic catalog data to offer a synthesized protocol for its generation, characterization, and application in lead optimization.

Core Value Proposition
  • Bioisosterism: The thiophene ring acts as a phenyl replacement, often improving potency by optimizing

    
     stacking interactions while reducing the overall carbon count and potentially lowering 
    
    
    
    .
  • Quaternary Center: The sterically demanding C4-quaternary center restricts conformational freedom, locking the amine and the heteroaryl group into a specific vector, which is critical for GPCR and kinase binding pockets.

  • Synthetic Challenge: The construction of a hindered quaternary amine adjacent to an electron-rich heteroaromatic ring requires specific, mild methodologies to avoid polymerization or decomposition.

Part 2: Physicochemical Profile

The following data is derived from calculated properties and standard structural analysis, serving as a baseline for analytical validation.

PropertyValueNotes
IUPAC Name This compoundAlt: 4-(3-Thienyl)tetrahydro-2H-pyran-4-amine
Molecular Formula

Confirmed stoichiometry
Molecular Weight 183.27 g/mol Monoisotopic Mass: 183.07
Appearance Pale yellow oil / Low-melting solidAmine is prone to oxidation; store under

Calculated LogP ~1.3 – 1.6Lower than phenyl analog (~1.[1]9)
pKa (Conj. Acid) ~9.2 – 9.6Typical for

-tetrasubstituted primary amines
H-Bond Donors 2Primary amine (

)
H-Bond Acceptors 2Ether oxygen + Thiophene sulfur
Topological PSA ~64 ŲFavorable for CNS penetration

Part 3: Synthetic Methodology (The Ellman Protocol)

Rationale for Method Selection

While classical Strecker synthesis (cyanide/amine) or Ritter reactions are common for tertiary carbinamines, they pose significant risks for this specific substrate. The electron-rich thiophene ring is sensitive to the harsh acidic conditions of the Ritter reaction (concentrated


), leading to polymerization.

Therefore, the Ellman Sulfinamide approach is the industry-standard "best practice" for this scaffold. It operates under mild conditions, allows for stereocontrol (if chiral sulfinamide is used), and avoids strong acids.

Step-by-Step Protocol
Phase 1: Formation of the Ketimine
  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Charge a flame-dried flask with the ketone and sulfinamide in THF under Nitrogen.

    • Add

      
       dropwise (Caution: slightly exothermic).
      
    • Heat to reflux (

      
      ) for 16 hours.
      
    • Monitor: TLC or LCMS should show complete consumption of ketone.

    • Workup: Cool to RT. Pour into brine/EtOAc. The titanium salts will precipitate as a thick white slurry. Filter through Celite.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the N-sulfinyl ketimine.

Phase 2: Nucleophilic Addition (The Critical Step)
  • Reagents: 3-Bromothiophene (1.2 eq),

    
    -Butyllithium (1.2 eq), or Isopropylmagnesium chloride.
    
  • Solvent: Anhydrous THF or

    
    .
    
  • Procedure:

    • Generation of Nucleophile: In a separate flask, dissolve 3-bromothiophene in THF at

      
      . Add 
      
      
      
      -BuLi dropwise. Stir for 30 min to generate 3-thienyllithium.
    • Addition: Cannulate the N-sulfinyl ketimine solution (in THF) into the lithiate solution at

      
       slowly.
      
    • Mechanistic Note: The cyclic transition state directs the addition.

    • Stir at

      
       for 2 hours, then slowly warm to RT.
      
    • Quench: Saturated

      
      .
      
    • Isolation: Extract with EtOAc, dry over

      
      . This yields the Sulfinamide-protected amine.
      
Phase 3: Deprotection to Free Amine
  • Reagents:

    
     in Dioxane (excess).
    
  • Solvent: Methanol (minimal).

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add

      
      /Dioxane at 
      
      
      
      .
    • Stir for 1 hour (cleavage is rapid).

    • Workup: Concentrate to dryness. The product is the Hydrochloride Salt of this compound.

    • Free Basing: To obtain the free amine, partition between

      
       and DCM.
      

Part 4: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the Ellman synthesis, highlighting the critical intermediate states.

G Start Tetrahydropyran-4-one (C5H8O2) Intermediate1 N-Sulfinyl Ketimine (Activated Electrophile) Start->Intermediate1 Condensation Reagent1 t-Bu-Sulfinamide + Ti(OEt)4 Reagent1->Intermediate1 Intermediate2 Sulfinamide Adduct (Protected Amine) Intermediate1->Intermediate2 Nucleophilic Addition Reagent2 3-Thienyl-Li (-78°C, THF) Reagent2->Intermediate2 Product This compound (C9H13NOS) Intermediate2->Product Deprotection Reagent3 HCl / Dioxane (Hydrolysis) Reagent3->Product

Figure 1: Strategic synthesis via Ellman Auxiliary to prevent thiophene degradation.

Part 5: Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • Thiophene Protons: Three distinct signals in the aromatic region (

    
     7.0 – 7.5 ppm).
    
    • 
       (Thiophene): Singlet-like or fine doublet, most deshielded (~7.3 ppm).
      
    • 
       (Thiophene): Multiplets around 7.0 – 7.2 ppm.
      
  • Pyran Ring Protons:

    • 
       (Ether adjacent): Multiplet at 
      
      
      
      3.6 – 3.9 ppm.
    • 
       (Adjacent to quaternary center): Complex multiplets at 
      
      
      
      1.8 – 2.2 ppm.
  • Amine Protons: Broad singlet at

    
     1.5 – 2.0 ppm (exchangeable with 
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     (approx).
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is common in quaternary amines.

Part 6: References & Authority

  • Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010. Link

    • Foundational text for the synthesis of chiral amines using sulfinamides.

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chem. Rev., 2010, 110 (6), pp 3600–3740. Link

    • Specific protocols for ketimine formation with Ti(OEt)4.

  • Burkhard, J. A., et al. "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 2010. Link

    • Discusses the use of cyclic ethers (oxanes/oxetanes) as morpholine/phenyl bioisosteres.

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

    • Contextualizes the use of thiophene-for-phenyl swaps in scaffold design.

Sources

An In-depth Technical Guide to Thiophene-Tetrahydropyran Spiro Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of thiophene-tetrahydropyran spiro amine building blocks. These novel scaffolds hold significant promise in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved pharmacological properties. We will delve into the strategic design of these molecules, explore plausible synthetic routes with detailed mechanistic insights, and provide actionable experimental protocols.

The Strategic Value of Thiophene-Tetrahydropyran Spiro Amines in Drug Discovery

The relentless pursuit of novel chemical matter with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional flat, aromatic structures that have dominated drug discovery for decades. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to introduce three-dimensionality into drug candidates.[1] This architectural feature can lead to a multitude of benefits, including:

  • Improved Target Engagement: The rigid, well-defined spatial arrangement of functional groups on a spirocyclic core can facilitate more precise and potent interactions with biological targets.

  • Enhanced Physicochemical Properties: The introduction of sp³-rich centers can improve solubility, reduce metabolic liability, and fine-tune lipophilicity, all of which are critical for favorable pharmacokinetic profiles.

  • Novel Intellectual Property: The exploration of new spirocyclic systems opens up uncharted chemical space, providing opportunities for the development of patentable new chemical entities.

The thiophene-tetrahydropyran spiro amine core represents a particularly intriguing scaffold. The thiophene moiety is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antipsychotic agents.[2][3][4] Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties while maintaining key interactions. The tetrahydropyran ring, a common motif in natural products and pharmaceuticals, can improve aqueous solubility and metabolic stability. Finally, the spirocyclic amine linkage provides a key point for further diversification and can act as a crucial pharmacophoric element.

Retrosynthetic Analysis and Strategic Synthesis Design

Direct, one-pot synthesis of the complex thiophene-tetrahydropyran spiro amine scaffold is challenging. Therefore, a multi-step approach is the most logical strategy. A key retrosynthetic disconnection points towards a Pictet-Spengler reaction as a plausible final step for the spirocyclization.[5] This reaction involves the condensation of a β-arylethylamine with a ketone, followed by an acid-catalyzed ring closure.

In our case, the key precursors would be 2-(thiophen-2-yl)ethanamine and tetrahydropyran-4-one .

Retrosynthesis Target Thiophene-Tetrahydropyran Spiro Amine Precursors 2-(Thiophen-2-yl)ethanamine + Tetrahydropyran-4-one Target->Precursors Pictet-Spengler Reaction Thiophene_Precursor Thiophene Precursors->Thiophene_Precursor Multi-step synthesis Amine_Precursor 2-Thiopheneethanol Precursors->Amine_Precursor Conversion to Amine Amine_Precursor->Thiophene_Precursor Functionalization

Caption: Retrosynthetic analysis of the target scaffold.

Synthesis of Key Precursors

Synthesis of 2-(Thiophen-2-yl)ethanamine

Several synthetic routes to 2-(thiophen-2-yl)ethanamine have been reported. A common and reliable method involves the reduction of 2-(2-nitrovinyl)thiophene, which can be prepared by the condensation of 2-thiophenecarboxaldehyde with nitromethane.

A multi-step synthesis starting from thiophene is also a viable option, offering flexibility for analogue synthesis.[6][7]

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)ethanamine from Thiophene

Step 1: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene

  • To a stirred solution of thiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq).

  • Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.2 eq), while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-acetylthiophene.

Step 2: Willgerodt-Kindler Reaction to 2-Thiopheneacetamide

  • In a flask equipped with a reflux condenser, combine 2-acetylthiophene (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-thiopheneacetamide.

Step 3: Reduction to 2-(Thiophen-2-yl)ethanamine

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-thiopheneacetamide (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to yield 2-(thiophen-2-yl)ethanamine.

Tetrahydropyran-4-one

Tetrahydropyran-4-one is a commercially available reagent.

Spirocyclization via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[5] While traditionally used with electron-rich aromatic systems like indoles and pyrroles, it can be applied to less nucleophilic rings such as thiophene, often requiring stronger acidic conditions and higher temperatures.

The proposed reaction involves the condensation of 2-(thiophen-2-yl)ethanamine with tetrahydropyran-4-one to form an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich C3 position of the thiophene ring to form the spirocyclic product.

Pictet-Spengler ThiopheneAmine 2-(Thiophen-2-yl)ethanamine Iminium Iminium Ion Intermediate ThiopheneAmine->Iminium THP_one Tetrahydropyran-4-one THP_one->Iminium Proton H+ Proton->Iminium cat. Spiro_intermediate Spirocyclic Intermediate Iminium->Spiro_intermediate Intramolecular Electrophilic Attack Product Thiophene-Tetrahydropyran Spiro Amine Spiro_intermediate->Product Deprotonation

Caption: Proposed Pictet-Spengler reaction mechanism.

Experimental Protocol: Pictet-Spengler Cyclization

  • To a solution of 2-(thiophen-2-yl)ethanamine (1.0 eq) and tetrahydropyran-4-one (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene), add a strong acid catalyst such as trifluoroacetic acid (TFA, 2.0 eq) or polyphosphoric acid (PPA).

  • Heat the reaction mixture to reflux (110-140 °C) with a Dean-Stark trap to remove water.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require prolonged heating (12-48 hours).

  • Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiophene-tetrahydropyran spiro amine.

Table 1: Comparison of Potential Acid Catalysts and Solvents

CatalystSolventTemperature (°C)Expected Outcome
Trifluoroacetic Acid (TFA)Toluene110Moderate to good yields, requires careful monitoring for side reactions.
Polyphosphoric Acid (PPA)Xylene140Potentially higher yields due to stronger acid and higher temperature, but may lead to decomposition.
Eaton's Reagent (P₂O₅ in MsOH)DichloromethaneRefluxA strong, non-oxidizing acid system that can be effective at lower temperatures.

Characterization and Validation

The structure of the synthesized thiophene-tetrahydropyran spiro amine should be unequivocally confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the connectivity and chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine.

  • X-ray Crystallography (if suitable crystals can be obtained): To provide definitive proof of the spirocyclic structure and stereochemistry.

Future Directions and Applications

The thiophene-tetrahydropyran spiro amine core represents a versatile platform for the generation of compound libraries for high-throughput screening. The secondary amine provides a convenient handle for further functionalization, allowing for the exploration of a wide range of substituents to optimize biological activity and physicochemical properties.

Potential therapeutic areas for exploration include, but are not limited to:

  • Central Nervous System (CNS) Disorders: The rigid scaffold and the presence of the thiophene moiety make these compounds interesting candidates for targeting CNS receptors.

  • Oncology: The unique three-dimensional shape could enable the targeting of protein-protein interactions or allosteric sites on kinases.

  • Infectious Diseases: Thiophene derivatives have shown a broad spectrum of antimicrobial activity.

Conclusion

References

  • Palchykov, V. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Patsnap. Method for synthesizing 2-thiophene ethylamine. Eureka. [Link]

  • Google Patents.
  • Shaikh, J., et al. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Haut, F.-L., & Keimer, A. (2026). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
  • Prasad, K. C., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • Google Patents. EP0522956A2 - Preparation of 2-(2-thienyl)
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Fused, Bridged, and Spirocyclic Ring Systems.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon spirocyclic compounds. PNAS. [Link]

  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Syntheses of Spirocyclic Oxindolic Alkaloids. Synthesis, 2009(18), 3003–3025.
  • Casiraghi, G., et al. (2004). The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon−Carbon Bond-Forming Maneuver. Chemical Reviews, 104(1), 195–230.
  • Casiraghi, G., et al. (2004). The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon−Carbon Bond-Forming Maneuver. ACS Publications. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. RSC Publishing. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 15(17), 3596–3608.
  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. PubMed. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. Europe PMC. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. Semantic Scholar. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. CORE. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. OATD. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. UND Scholarly Commons. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. ProQuest. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. Chemical Society Reviews, 46(17), 5417–5434.
  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. Nature. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. ScienceDirect. [Link]

  • Ding, K., & Han, X. (2017). Recent advances in the synthesis of spirooxindoles. Wiley Online Library. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

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The Ascendancy of 4-Amino-4-Heteroaryl Tetrahydropyran Scaffolds: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-4-heteroaryl tetrahydropyran scaffold has emerged as a cornerstone in contemporary medicinal chemistry, offering a unique combination of three-dimensional complexity, favorable physicochemical properties, and versatile synthetic handles. This technical guide provides an in-depth exploration of this privileged structural motif, intended for researchers, scientists, and drug development professionals. We will dissect key synthetic strategies, delve into the profound impact of this scaffold on drug-like properties, and illuminate its successful application in the design of novel therapeutics. Through a blend of established principles and cutting-edge research, this document aims to equip the reader with the foundational knowledge and practical insights necessary to effectively leverage the 4-amino-4-heteroaryl tetrahydropyran core in their own drug discovery endeavors.

Introduction: The Rationale for a Privileged Scaffold

In the relentless pursuit of novel therapeutics, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a robust starting point for the development of new drugs. The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is a prominent member of this class.[1][2] Its prevalence in numerous natural products with diverse biological activities underscores its evolutionary selection as a biocompatible and functionally versatile core.[2]

The strategic incorporation of an amino group and a heteroaryl moiety at the C4-position of the THP ring bestows a remarkable set of attributes upon the resulting 4-amino-4-heteroaryl tetrahydropyran scaffold. The sp³-rich nature of the THP ring provides a desirable three-dimensional geometry that can effectively probe the often complex and non-planar binding sites of biological targets. This is a crucial advantage over the predominantly flat, sp²-hybridized structures that have historically dominated medicinal chemistry. Furthermore, the introduction of the polar oxygen and nitrogen atoms can improve aqueous solubility and provide key hydrogen bonding interactions, which are critical for enhancing pharmacokinetic profiles.[1] The heteroaryl substituent offers a vast chemical space for modulation of electronic properties, lipophilicity, and target-specific interactions, allowing for fine-tuning of potency and selectivity.

This guide will navigate the multifaceted landscape of these scaffolds, commencing with a detailed examination of their synthesis, followed by a discussion of their role in optimizing drug-like properties, and culminating in a review of their application in various therapeutic areas.

Synthetic Strategies: Constructing the Core

The efficient and stereocontrolled synthesis of 4-amino-4-heteroaryl tetrahydropyran scaffolds is paramount to their successful application in drug discovery. A variety of synthetic methodologies have been developed, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Prins Cyclization and its Variants

The Prins cyclization, a classic acid-catalyzed reaction between an alkene and a carbonyl compound, has been ingeniously adapted for the synthesis of functionalized tetrahydropyrans.[3] A particularly effective strategy involves a tethered enol-ether Prins cyclization, which allows for the construction of a 4-hydroxytetrahydropyran intermediate. This key intermediate can then be readily converted to the corresponding 4-azidotetrahydropyran, which serves as a versatile precursor to the desired 4-aminotetrahydropyran scaffold via reduction.[3] The azide group also opens up the possibility of further functionalization through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[3]

Prins_Cyclization_Pathway Start Alkene + Carbonyl Prins Tethered Enol-Ether Prins Cyclization Start->Prins HydroxyTHP 4-Hydroxytetrahydropyran Prins->HydroxyTHP AzidoTHP 4-Azidotetrahydropyran HydroxyTHP->AzidoTHP Azide Introduction AminoTHP 4-Aminotetrahydropyran AzidoTHP->AminoTHP Reduction Click CuAAC Click Chemistry AzidoTHP->Click FunctionalizedTHP Functionalized Tetrahydropyran Click->FunctionalizedTHP

Caption: Synthetic pathway from Prins cyclization to 4-aminotetrahydropyran.

Palladium-Catalyzed C-H Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules.[4] This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. In the context of 4-aminotetrahydropyran synthesis, a palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of a simpler aminotetrahydropyran precursor can be employed.[4] This initial arylation can be followed by a subsequent α-alkylation or arylation of the primary amine, leading to highly substituted aminotetrahydropyrans with excellent diastereoselectivity.[4]

Acid-Mediated Cyclizations of Vinylsilyl Alcohols

An efficient methodology for the synthesis of polysubstituted tetrahydropyrans involves the acid-mediated cyclization of vinylsilyl alcohols.[5] This reaction proceeds with high stereoselectivity, and the presence of the silyl group on the alkenyl moiety appears to be crucial for the cyclization to occur.[5] The resulting silyl-substituted tetrahydropyran offers a handle for further functionalization.

Intramolecular Hydroalkoxylation

The intramolecular hydroalkoxylation of δ-hydroxy olefins, catalyzed by transition metals such as platinum or cobalt, provides a direct route to the tetrahydropyran ring system.[6] This method is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex and highly decorated scaffolds.[6]

Impact on Physicochemical and ADME Properties

The incorporation of the 4-amino-4-heteroaryl tetrahydropyran scaffold can significantly enhance the drug-like properties of a molecule. The non-planar, sp³-rich nature of the THP ring often leads to improved solubility and reduced metabolic liability compared to its flat aromatic counterparts. Furthermore, the strategic placement of the oxygen and nitrogen heteroatoms provides opportunities for hydrogen bonding, which can improve permeability and target engagement.[1]

The heteroaryl moiety at the C4-position plays a crucial role in modulating the overall physicochemical profile. By judiciously selecting the heteroaromatic ring and its substituents, medicinal chemists can fine-tune properties such as lipophilicity (logP), pKa, and metabolic stability to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

PropertyInfluence of the 4-Amino-4-Heteroaryl Tetrahydropyran Scaffold
Solubility The polar oxygen and nitrogen atoms generally lead to improved aqueous solubility.
Lipophilicity Can be modulated by the choice of the heteroaryl group and its substituents.
Metabolic Stability The saturated THP ring is often less susceptible to oxidative metabolism compared to aromatic rings.
Permeability The ability to form hydrogen bonds can influence membrane permeability.
Target Binding The 3D geometry and hydrogen bonding capabilities can lead to enhanced target affinity and selectivity.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the 4-amino-4-heteroaryl tetrahydropyran scaffold is evident in its successful application across a wide range of therapeutic areas.

Anticancer Agents

The pyran core is a recurring motif in a number of natural products with potent anticancer activity.[2][7] Synthetic molecules incorporating the 4-aryl/heteroaryl-4H-fused pyran scaffold have demonstrated significant anti-proliferative effects against various human cancer cell lines, including colon and prostate cancer.[8] Mechanistic studies have revealed that these compounds can induce apoptosis, as evidenced by the formation of apoptotic bodies and loss of mitochondrial membrane potential.[8]

HIV Protease Inhibitors

The tetrahydropyran ring has been effectively utilized as a scaffold in the design of potent HIV-1 protease inhibitors.[9] The three-dimensional structure of the THP ring can mimic the transition state of the viral protease, leading to high binding affinity. Furthermore, the heteroatoms within the scaffold can form crucial hydrogen bonding interactions with the active site residues of the enzyme.[9]

Adenosine Receptor Ligands

Derivatives of 4-heteroaryl substituted aminopyridines have been identified as potent ligands for adenosine receptors (ARs).[10] Small structural modifications to the heteroaryl moiety can significantly influence the affinity and selectivity for different AR subtypes.[10] Notably, compounds with a partial agonist profile at multiple ARs have been proposed as potential agents for promoting wound healing and tissue remodeling.[10]

Gastroprokinetic Agents

A series of 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles, including tetrahydropyran derivatives, have been investigated as potential gastroprokinetic agents.[11] Structure-activity relationship (SAR) studies have highlighted the importance of the spatial orientation of substituents on the heterocyclic ring for potent gastric emptying activity.[11]

Therapeutic_Applications Scaffold 4-Amino-4-Heteroaryl Tetrahydropyran Scaffold Anticancer Anticancer Scaffold->Anticancer HIV HIV Protease Inhibitors Scaffold->HIV Adenosine Adenosine Receptor Ligands Scaffold->Adenosine Gastroprokinetic Gastroprokinetic Agents Scaffold->Gastroprokinetic

Caption: Therapeutic applications of the 4-amino-4-heteroaryl tetrahydropyran scaffold.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies discussed, a representative experimental protocol for the synthesis of a 4-aminotetrahydropyran scaffold is outlined below. This protocol is a generalized representation and may require optimization based on the specific substrates and desired products.

Protocol: Synthesis of a 4-Aminotetrahydropyran via Reductive Amination

Objective: To synthesize a 4-amino-4-heteroaryl tetrahydropyran from a 4-tetrahydropyranone precursor.

Materials:

  • 4-Tetrahydropyranone

  • Desired heteroarylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-tetrahydropyranone (1.0 eq) and the desired heteroarylamine (1.1 eq).

  • Solvent Addition: Dissolve the reactants in dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (approximately 5 mol%).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition of STAB may cause gas evolution.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed. This may take several hours to overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 4-amino-4-heteroaryl tetrahydropyran.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: A Future-Forward Perspective

The 4-amino-4-heteroaryl tetrahydropyran scaffold has firmly established itself as a privileged structural motif in modern drug discovery. Its unique combination of three-dimensional architecture, favorable physicochemical properties, and synthetic accessibility makes it an invaluable tool for medicinal chemists. As our understanding of complex biological systems continues to grow, the demand for novel chemical entities with precisely tailored properties will only increase. The strategic application of scaffolds such as the 4-amino-4-heteroaryl tetrahydropyran will undoubtedly play a pivotal role in the development of the next generation of innovative therapeutics. This guide has provided a comprehensive overview of this important scaffold, from its synthesis to its therapeutic applications, with the aim of inspiring and enabling further research in this exciting and fruitful area of medicinal chemistry.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • American Chemical Society. (2026). Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. Journal of the American Chemical Society. [Link]

  • Singh, P., Kaur, M., & Kumar, M. (2017). 4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evaluation. Anti-Cancer Agents in Medicinal Chemistry, 17(13), 1835-1846. [Link]

  • Iannotta, V., et al. (2020). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 25(21), 5030. [Link]

  • Lee, H., & Kim, S. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 375. [Link]

  • Zhang, P., et al. (2015). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(15), 2883-2887. [Link]

  • Alonso, I., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2869. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(3), 305-320. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Egan, T. J., et al. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Marko, I. E. (2004). Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ChemInform, 35(41). [Link]

  • Khazir, J., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(58), 36361-36376. [Link]

  • Li, J. J., et al. (2007). Synthesis of 4-(N-Alkyl-N-heteroaryl)amino-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile Derivatives via an Unusual 1,4-Oxygen to Nitrogen Heteroaryl Migration. ChemInform, 38(23). [Link]

  • American Chemical Society. (2026). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Morie, T., et al. (1995). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chemical & Pharmaceutical Bulletin, 43(7), 1137-1147. [Link]

  • Maguire, M. P., et al. (1995). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry, 38(12), 2106-2117. [Link]

  • Chen, G., Shaughnessy, M., & Diao, T. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis, 12(15), 9341-9347. [Link]

  • Kim, H. S., et al. (2000). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research, 23(5), 473-479. [Link]

Sources

A Technical Guide to 4-(Thiophen-3-yl)oxan-4-amine: Synthesis, Characterization, and Procurement for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. 4-(Thiophen-3-yl)oxan-4-amine emerges as a compound of significant interest, wedding the rich electronic properties of the thiophene ring with the three-dimensional topology of the 4-aminooxane (tetrahydropyran) scaffold. Thiophene and its derivatives are mainstays in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their versatile reactivity and ability to act as bioisosteres for phenyl rings, enhancing metabolic stability and modulating target engagement.[1][2][3][4] The tetrahydropyran ring, a saturated oxygen-containing heterocycle, is increasingly favored in drug design to improve physicochemical properties such as solubility and to escape the "flatland" of aromatic-rich molecules, thereby enabling more specific interactions with biological targets.[5]

This guide provides a comprehensive technical overview of this compound, a compound not presently available through commercial suppliers. We will delve into a proposed, robust synthetic pathway, detail the necessary protocols for its characterization, explore its potential applications in drug development, and provide a realistic framework for its procurement via custom synthesis.

Proposed Synthesis of this compound

Given its absence from commercial catalogs, this compound must be prepared de novo. The most logical and efficient strategy involves the nucleophilic addition of a thiophene organometallic species to an electrophilic precursor derived from tetrahydropyran-4-one, followed by reductive amination. This multi-step synthesis is designed for high yield and purity, leveraging well-established and scalable reaction classes.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis Pathway A Tetrahydropyran-4-one B N-Benzyl-oxan-4-imine A->B Benzylamine, p-TsOH, Toluene, Dean-Stark E N-Benzyl-4-(thiophen-3-yl)oxan-4-amine B->E 3-Thienylmagnesium bromide (D), THF, 0°C to rt C 3-Bromothiophene D 3-Thienylmagnesium bromide C->D Mg, THF D->E F This compound (Target) E->F H2, Pd/C, MeOH

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-oxan-4-imine

  • Rationale: The initial step involves the conversion of the ketone (tetrahydropyran-4-one) into an imine. The benzyl group is an excellent choice for a protecting group as it is robust and can be easily removed in the final step via hydrogenolysis. The imine serves as a key electrophilic intermediate for the subsequent Grignard addition.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydropyran-4-one (1.0 eq), benzylamine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

    • Add toluene to the flask to a concentration of approximately 0.5 M.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

    • The resulting crude N-benzyl-oxan-4-imine is a viscous oil and is typically used in the next step without further purification due to its sensitivity to hydrolysis.

Step 2: Preparation of 3-Thienylmagnesium bromide (Grignard Reagent)

  • Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. Here, we generate an organomagnesium nucleophile from 3-bromothiophene, which will then attack the electrophilic carbon of the imine.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting dark solution of 3-thienylmagnesium bromide is used immediately in the next step.

Step 3: Synthesis of N-Benzyl-4-(thiophen-3-yl)oxan-4-amine

  • Rationale: This is the key bond-forming step where the thiophene moiety is introduced onto the oxane ring. The Grignard reagent adds to the carbon-nitrogen double bond of the imine.

  • Procedure:

    • In a separate flask under an inert atmosphere, dissolve the crude N-benzyl-oxan-4-imine from Step 1 in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared 3-thienylmagnesium bromide solution from Step 2 to the imine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl protected amine.

Step 4: Deprotection to Yield this compound

  • Rationale: The final step is the removal of the N-benzyl protecting group to afford the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the purified N-benzyl-4-(thiophen-3-yl)oxan-4-amine from Step 3 in methanol.

    • Add a catalytic amount of palladium on carbon (10 wt. % Pd, ~5 mol %).

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed.

Analytical Technique Purpose Expected Results
¹H NMR Structural ElucidationSignals corresponding to the thiophene protons, the oxane ring protons, and the amine protons.
¹³C NMR Carbon Skeleton ConfirmationResonances for all unique carbon atoms in the molecule, including the quaternary carbon at the 4-position of the oxane ring.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of C9H13NOS.
HPLC Purity AssessmentA single major peak indicating a high degree of purity (typically >95%).

Potential Applications in Drug Discovery

The hybrid scaffold of this compound presents numerous opportunities for exploration in medicinal chemistry. The thiophene moiety is a well-known pharmacophore present in drugs targeting a wide array of diseases.[1][4] The 4-aminooxane structure provides a sp³-rich framework that can improve drug-like properties.

G cluster_0 Pharmacological Potential Scaffold This compound Thiophene Thiophene Motif Scaffold->Thiophene contributes Aminooxane 4-Aminooxane Motif Scaffold->Aminooxane contributes Targets Potential Biological Targets Thiophene->Targets Bioactivity Aminooxane->Targets Improved Properties Kinases Kinase Inhibition (e.g., EGFR, VEGFR) Targets->Kinases GPCRs GPCR Modulation Targets->GPCRs IonChannels Ion Channel Blockade Targets->IonChannels

Caption: Relationship between structural motifs and potential therapeutic targets.

Potential therapeutic areas for derivatives of this novel scaffold include:

  • Oncology: Many thiophene-containing molecules act as kinase inhibitors.[6]

  • Infectious Diseases: The thiophene ring is a common feature in various antimicrobial and antifungal agents.[7]

  • Central Nervous System (CNS) Disorders: The lipophilicity of the thiophene ring combined with the polarity of the amine and ether functionalities could be optimized for blood-brain barrier penetration.

Supplier and Pricing: A Guide to Custom Synthesis

As established, this compound is not a stock chemical. Therefore, researchers must engage with a Contract Research Organization (CRO) or a custom synthesis company.

Reputable Custom Synthesis Providers:

  • Tocris Bioscience

  • Taros Chemicals[8]

  • BOC Sciences[9]

  • ChiroBlock[10]

  • Thermo Fisher Scientific (Manufacturing & Custom Synthesis)[11]

Factors Influencing Custom Synthesis Cost:

The price of a custom-synthesized compound is not fixed and depends on several factors. It is typically quoted on a fee-for-service or a full-time equivalent (FTE) basis, where the client pays for the chemist's time and the cost of raw materials.[8][10][12]

Factor Description Impact on Cost for this compound
Number of Synthetic Steps The longer the synthetic route, the more labor and materials are required.Moderate: The proposed 4-step synthesis is of moderate length.
Complexity of Reactions Difficult or low-yielding reactions increase the time and cost.Low to Moderate: The proposed reactions (imine formation, Grignard reaction, hydrogenation) are well-understood and generally reliable.
Cost of Starting Materials Expensive or difficult-to-source starting materials will increase the overall price.Low: Tetrahydropyran-4-one, benzylamine, and 3-bromothiophene are all readily available and relatively inexpensive.
Scale of Synthesis The amount of final product required (mg, g, kg).Variable: Cost per gram decreases significantly at larger scales. A typical initial synthesis for research purposes (1-5 g) will have a higher per-gram cost.
Required Purity Higher purity requirements (e.g., >98% for biological screening) necessitate more extensive purification, increasing labor and cost.Standard: A purity of >95% is standard for discovery chemistry and will be factored into the initial quote.
Intellectual Property (IP) In an FTE model, the client typically retains the IP for the synthetic route developed.N/A to direct cost, but a key consideration.

Based on industry averages for FTE-based projects, a conservative estimate for the initial synthesis of 1-5 grams of this compound would likely range from $5,000 to $15,000 USD , encompassing labor, starting materials, and analytical costs.[12][13] This is a rough estimate, and a formal quote from a custom synthesis provider would be necessary for an accurate price.

Conclusion

While this compound is not an off-the-shelf chemical, it represents a promising and accessible scaffold for medicinal chemists. The synthetic route outlined in this guide is robust and relies on fundamental, scalable organic reactions. By engaging with a reputable custom synthesis provider, researchers can obtain this novel compound and begin to explore its potential in the development of new therapeutics. The convergence of the biologically active thiophene motif with the favorable physicochemical properties of the aminooxane ring makes this compound a valuable addition to the drug discovery toolkit.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved from [Link]

  • ChiroBlock. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved from [Link]

  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 797-813.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Park, S., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12481.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Sciencemadness.org. (2021). Custom Organic Synthesis Costs. Retrieved from [Link]

  • Singh, N., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 13(49), 34623-34655.
  • Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(10), 100-110.
  • Verma, A., et al. (2017). Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 8(11), 2045-2050.
  • Wild, D. (2012). Cost Estimates for New Molecules. Organic Process Research & Development, 16(12), 1857-1857.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-(Thiophen-3-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(thiophen-3-yl)oxan-4-amine represents a classic challenge in medicinal chemistry: the construction of a sterically hindered quaternary carbon center substituted with both a polar amine and an electron-rich heteroaryl ring.[1][2] This scaffold is increasingly relevant in kinase inhibitors and GPCR modulators, where the tetrahydropyran (oxane) ring improves metabolic stability and solubility compared to carbocyclic analogs.[2]

Traditional routes involving the Ritter reaction or Strecker synthesis often fail due to the acid-sensitivity of the thiophene ring (polymerization risk) or poor reactivity of the ketone.[2] This Application Note details a robust, scalable protocol using Ellman’s Sulfinamide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-tert-butanesulfinamide)  chemistry.[2][3] This approach offers three distinct advantages:
  • Mild Conditions: Avoids harsh acidic conditions that degrade thiophenes.[2]

  • Activation: The

    
    -sulfinyl group activates the ketimine for nucleophilic attack, overcoming the steric hindrance of the oxane ring.[2]
    
  • Purity: Eliminates the safety hazards associated with azide intermediates (Schmidt/Curtius rearrangements).[2]

Strategic Analysis & Pathway

The synthesis proceeds via a three-stage "Condense-Add-Cleave" strategy.[1][2]

Reaction Pathway Visualization

EllmanSynthesis Ketone Oxan-4-one (Starting Material) Imine N-Sulfinyl Ketimine (Activated Intermediate) Ketone->Imine Condensation THF, 70°C Sulfinamide (R)-t-Bu-Sulfinamide Sulfinamide->Imine TiReagent Ti(OEt)4 (Dehydrating Agent) TiReagent->Imine ProtectedAmine Sulfinamide Adduct (Quaternary Center) Imine->ProtectedAmine Thiophene 3-Bromothiophene LithioSpecies 3-Lithiothiophene (Nucleophile) Thiophene->LithioSpecies Li-Hal Exchange THF, -78°C LiReagent n-BuLi (-78°C) LiReagent->LithioSpecies LithioSpecies->ProtectedAmine Nucleophilic Addition FinalProduct This compound (HCl Salt) ProtectedAmine->FinalProduct Acidic Cleavage Acid HCl / Dioxane Acid->FinalProduct

Figure 1: Strategic workflow for the synthesis of the target quaternary amine via the Ellman auxiliary.

Detailed Experimental Protocols

Phase 1: Formation of the -Sulfinyl Ketimine

Direct condensation of oxan-4-one with amines is difficult due to reversibility.[1][2] Titanium(IV) ethoxide, Ti(OEt)


, serves as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.[2]

Reagents:

  • Tetrahydro-4H-pyran-4-one (Oxan-4-one): 1.0 equiv[1][2]

  • (R)- or (S)-2-methyl-2-propanesulfinamide: 1.1 equiv[1][2]

  • Titanium(IV) ethoxide (Ti(OEt)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 2.0 equiv[2]
    
  • Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Mixing: Add the sulfinamide (1.1 equiv) and oxan-4-one (1.0 equiv) to the flask. Dissolve in anhydrous THF.

  • Activation: Add Ti(OEt)

    
     (2.0 equiv) neat via syringe. The solution will turn slightly yellow.[2][4]
    
  • Reaction: Heat the mixture to 65–70°C for 16–24 hours. Note: Ketones require higher temperatures than aldehydes (RT).[1][2]

  • Monitoring: Monitor by TLC or LCMS. The imine is usually less polar than the sulfinamide.[2]

  • Workup (Critical Step):

    • Cool to room temperature.[2][4]

    • Dilute with Ethyl Acetate (equal volume to THF).[2]

    • Quench: Pour the mixture into a beaker containing brine (saturated NaCl) under vigorous stirring. A thick white precipitate (Titanium dioxide) will form.[2]

    • Filtration: Add Celite to the slurry and filter through a pad of Celite.[2] Wash the cake thoroughly with Ethyl Acetate.[2]

    • Purification: Dry the organic phase over Na

      
      SO
      
      
      
      , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Phase 2: Generation and Addition of 3-Lithiothiophene

3-Lithiothiophene is unstable at ambient temperatures and can scramble to the 2-position (thermodynamic product).[1][2] Strict temperature control is mandatory.[2]

Reagents:

  • 3-Bromothiophene: 1.5 equiv[1][2][5]

  • n-Butyllithium (2.5 M in hexanes): 1.5 equiv[1][2]

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Sulfinyl Ketimine (from Phase 1): 1.0 equiv[2]
    
  • Solvent: Anhydrous THF

Protocol:

  • Lithiation:

    • In a separate flame-dried flask, dissolve 3-bromothiophene (1.5 equiv) in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.5 equiv) dropwise over 15 minutes.

    • Stir at -78°C for 30 minutes to ensure complete Lithium-Halogen exchange.[1][2]

  • Addition:

    • Dissolve the

      
      -sulfinyl ketimine (1.0 equiv) in a minimal amount of anhydrous THF.[2]
      
    • Add the imine solution dropwise to the 3-lithiothiophene solution at -78°C. Crucial: Do not let the temperature rise.

  • Equilibration: Stir at -78°C for 2 hours, then allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with EtOAc, dry over MgSO

    
    , and concentrate. The resulting sulfinamide is often pure enough for the next step, or can be purified via chromatography (typically 50-80% EtOAc/Hexanes due to polarity).[2]
    
Phase 3: Deprotection to the Amine Salt

The final step removes the sulfinyl group.[2][6] Thiophenes are acid-sensitive, but the cleavage of the N-S bond is rapid, minimizing exposure time.[2]

Reagents:

  • HCl (4.0 M in Dioxane): 5.0 equiv[1][2]

  • Solvent: Methanol (MeOH) or Dioxane[1][2]

Protocol:

  • Dissolution: Dissolve the sulfinamide intermediate in MeOH (0.2 M).

  • Cleavage: Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Workup:

    • Concentrate the solvent in vacuo (do not heat above 40°C).[2]

    • Triturate the residue with Diethyl Ether (

      
      ) to precipitate the amine hydrochloride salt.[2]
      
    • Filter the white solid.[2] This is the This compound hydrochloride .[1][2]

Data Presentation & QC

Expected Analytical Data
TechniqueParameterExpected Observation
1H NMR Thiophene Protons3 distinct signals in aromatic region (approx.[1][2][7] 7.0–7.5 ppm).[2]
1H NMR Oxane Ring4H multiplet (3.5–3.9 ppm) for protons adjacent to oxygen; 4H multiplet (1.8–2.3 ppm) for protons adjacent to quaternary center.[2]
LCMS Mass (M+H)Target Mass [M+H]+ = 184.1 (Free base).[2]
Appearance Physical StateWhite to off-white solid (HCl salt).[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensationEnsure Ti(OEt)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is fresh (liquid, not gelled).[2] Increase temp to reflux.
Impurity (Step 2) Thiophene scramblingEnsure Lithiation is done strictly at -78°C. Do not warm the lithio-species before adding the imine.[1][2]
Emulsions (Step 1) Titanium byproductsUse the "Brine + Celite" filtration method described.[2] Do not attempt simple extraction without filtration.[2]

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines."[1][2][8] Accounts of Chemical Research, 2002, 35(11), 984–995.[2]

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[2] Chemical Reviews, 2010, 110(6), 3600–3740.[2]

  • Weix, D. J.; Ellman, J. A. "(RS)-(+)-2-Methyl-2-Propanesulfinamide [tert-Butanesulfinamide]."[1][2] Organic Syntheses, 2005, 82, 157.[1][2][8]

  • BenchChem.

Sources

Application Notes & Protocols: Grignard Addition to 4-Cyanotetrahydropyran for the Synthesis of Bio-relevant Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The synthesis of 4-acyltetrahydropyrans, which are valuable intermediates for drug discovery, is efficiently achieved through the Grignard addition to 4-cyanotetrahydropyran. This reaction provides a robust and versatile method for forming a key carbon-carbon bond, transforming the readily available nitrile into a ketone functional group. This document provides a comprehensive guide to the mechanism, execution, and critical parameters of this important transformation.

Reaction Principle and Mechanism

The Grignard reaction with a nitrile is a classic method for ketone synthesis. The reaction proceeds in two distinct stages: nucleophilic addition followed by acidic hydrolysis.[1][2]

  • Nucleophilic Addition: The Grignard reagent (R-MgX) is a potent nucleophile due to the highly polarized carbon-magnesium bond. The nucleophilic carbon atom attacks the electrophilic carbon of the nitrile group in 4-cyanotetrahydropyran.[3] This addition breaks the pi bond of the nitrile, forming a stable intermediate magnesium salt of an imine (an iminate).[1] This intermediate is stable and does not react further with another equivalent of the Grignard reagent, which is a key difference from reactions with esters or acid chlorides.[4] This selectivity is because the negatively charged nitrogen intermediate prevents a second nucleophilic attack.[3][4]

  • Hydrolysis: The reaction is then "quenched" by the addition of an aqueous acid (e.g., HCl, H₂SO₄). This step serves two purposes: it protonates the imine salt to form an imine, and it neutralizes any excess Grignard reagent.[1] The resulting imine is unstable in the aqueous acidic medium and readily hydrolyzes to the corresponding ketone, releasing ammonia or an ammonium salt as a byproduct.[1]

The overall transformation is a powerful tool for creating tetrahydropyran-4-yl ketones with a wide variety of "R" groups, dictated by the choice of the Grignard reagent.

Caption: General mechanism of Grignard addition to 4-cyanotetrahydropyran.

Experimental Protocol: Synthesis of Phenyl(tetrahydropyran-4-yl)methanone

This protocol details the synthesis of a representative 4-acyltetrahydropyran using phenylmagnesium bromide.

Materials:

  • 4-Cyanotetrahydropyran

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel (addition funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Causality Behind Choices: Grignard reagents are highly reactive towards protic sources like water.[5] All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere) and the reaction must be conducted under anhydrous conditions using an inert gas (N₂ or Ar) to prevent quenching of the reagent and ensure high yields.

  • Setup: Assemble a dry 250 mL three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Place the apparatus under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Briefly heat the flask gently with a heat gun under the inert atmosphere to drive off any residual moisture. Allow to cool.

  • Initiation: Add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF (e.g., 20 mL) to the dropping funnel. Add a small portion of this solution (approx. 10%) to the magnesium turnings. Add a single crystal of iodine. The iodine acts as an initiator, cleaning the magnesium surface.

  • Formation: The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. The brown color of the iodine will fade. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.

Part B: Reaction with 4-Cyanotetrahydropyran

Causality Behind Choices: The addition of the nitrile to the Grignard reagent is typically performed at a reduced temperature (0 °C) to control the exothermicity of the reaction and minimize potential side reactions. Slow, dropwise addition is crucial.

  • Nitrile Solution: In a separate dry flask, dissolve 4-cyanotetrahydropyran (1.0 eq. relative to bromobenzene) in anhydrous diethyl ether or THF.

  • Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Slowly add the solution of 4-cyanotetrahydropyran dropwise via the dropping funnel over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours to ensure the reaction goes to completion. Monitor by TLC if desired (note: the intermediate will not be the final product).

Part C: Workup and Purification

Causality Behind Choices: An acidic workup is required to hydrolyze the intermediate imine to the desired ketone.[1] A standard aqueous workup sequence is then used to remove inorganic salts and purify the crude product.

  • Quench: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all solids have dissolved. This step is highly exothermic and should be done in a fume hood with caution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure phenyl(tetrahydropyran-4-yl)methanone.

Experimental Workflow Diagram

Experimental_Workflow cluster_A Part A: Grignard Reagent Preparation cluster_B Part B: Grignard Addition cluster_C Part C: Workup & Purification A1 Assemble dry glassware under N₂/Ar A2 Add Mg turnings & I₂ crystal A1->A2 A3 Add small portion of Bromobenzene/Ether solution A2->A3 A4 Initiate reaction (gentle reflux) A3->A4 A5 Add remaining Bromobenzene solution dropwise A4->A5 A6 Stir until Mg is consumed A5->A6 B1 Cool Grignard solution to 0 °C A6->B1 Use immediately B2 Slowly add solution of 4-Cyanotetrahydropyran in Ether/THF B1->B2 B3 Warm to room temperature B2->B3 B4 Stir for 2-4 hours B3->B4 C1 Quench by pouring into ice and 1 M HCl B4->C1 C2 Extract with Ethyl Acetate (3x) C1->C2 C3 Wash combined organic layers (H₂O, NaHCO₃, Brine) C2->C3 C4 Dry over MgSO₄ & filter C3->C4 C5 Concentrate via rotary evaporation C4->C5 C6 Purify by Flash Chromatography C5->C6

Caption: Step-by-step workflow for the synthesis of 4-acyltetrahydropyran.

Data Summary: Representative Examples

The following table summarizes typical outcomes for the Grignard addition to 4-cyanotetrahydropyran with various reagents. Yields are representative and can vary based on specific reaction conditions and scale.

Grignard Reagent (R-MgX)R-GroupProductTypical Yield
Methylmagnesium bromideMethyl1-(Tetrahydropyran-4-yl)ethan-1-one75-85%
Ethylmagnesium bromideEthyl1-(Tetrahydropyran-4-yl)propan-1-one70-80%
Phenylmagnesium bromidePhenylPhenyl(tetrahydropyran-4-yl)methanone80-90%
Cyclohexylmagnesium chlorideCyclohexylCyclohexyl(tetrahydropyran-4-yl)methanone65-75%
Benzylmagnesium chlorideBenzyl1-Phenyl-2-(tetrahydropyran-4-yl)ethan-1-one60-70%

Key Considerations and Troubleshooting

  • Anhydrous Conditions: This is the most critical parameter. Failure to exclude moisture will result in the protonation and destruction of the Grignard reagent, leading to low or no yield.

  • Grignard Initiation: Sometimes, the Grignard reaction can be difficult to initiate. Gentle heating, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard solution can help start the reaction.

  • Side Reactions: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, although this is less common with nitriles compared to sterically hindered ketones.[6] Another potential side reaction is the deprotonation at the α-position to the nitrile if the Grignard reagent is particularly basic and sterically hindered, though this is also generally a minor pathway.

  • Workup: The quench step must be performed slowly and with efficient cooling. Adding the reaction mixture to the ice/acid solution is generally safer than the reverse.

  • Purity of Reagents: Use high-purity magnesium and dry solvents and alkyl/aryl halides for the best results. The purity of the 4-cyanotetrahydropyran is also essential.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]

  • YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

  • Chem LibreTexts. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

Sources

Application Note: Preparation of Quaternary 4-Aminotetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 4-aminotetrahydropyran (4-amino-THP) scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in opioid receptor ligands, CCR antagonists, and kinase inhibitors. While secondary and tertiary amines at this position are common, quaternary 4-aminotetrahydropyrans (where the 4-position is fully substituted with the amine and a carbon-based group) offer unique conformational rigidity. This "gem-disubstitution" restricts the available conformational space, often enhancing potency and metabolic stability by blocking the 4-position from oxidative metabolism.

This guide details three distinct, self-validating protocols for accessing these quaternary centers starting from the common precursor, tetrahydro-4H-pyran-4-one . The choice of method is dictated by the desired substituent (


) at the 4-position.
Method Selection Matrix
Target Substituent (

)
Recommended ProtocolKey IntermediateStereocontrol
Carboxylic Acid (

)
Bucherer-Bergs Spiro-hydantoinRacemic (achiral)
Nitrile (

)
Strecker Synthesis

-Aminonitrile
Racemic
Alkyl / Aryl / Alkenyl Ellman Auxiliary

-Sulfinyl Ketimine
High Diastereoselectivity

Strategic Decision Workflow

The following decision tree illustrates the logical flow for selecting the appropriate synthetic route based on the target molecule's requirements.

G Start Starting Material: Tetrahydro-4H-pyran-4-one Decision Target Substituent at C4? Start->Decision RouteA Route A: Carboxylic Acid (-COOH) Decision->RouteA Acid RouteB Route B: Nitrile (-CN) Decision->RouteB Nitrile RouteC Route C: Alkyl / Aryl Group Decision->RouteC Carbon Chain BB_Rxn Bucherer-Bergs Reaction ((NH4)2CO3, KCN) RouteA->BB_Rxn Strecker_Rxn Strecker Reaction (NH4Cl, KCN) RouteB->Strecker_Rxn Ellman_Cond Ellman Condensation (t-Bu-Sulfinamide, Ti(OEt)4) RouteC->Ellman_Cond Hydantoin Intermediate: Spiro-hydantoin BB_Rxn->Hydantoin Hydrolysis Base Hydrolysis (Ba(OH)2 or NaOH) Hydantoin->Hydrolysis ProductA Product: 4-Amino-4-carboxy-THP Hydrolysis->ProductA ProductB Product: 4-Amino-4-cyano-THP Strecker_Rxn->ProductB Ketimine Intermediate: N-Sulfinyl Ketimine Ellman_Cond->Ketimine Grignard Grignard Addition (R-MgX) Ketimine->Grignard Deprotect Acid Deprotection (HCl/Dioxane) Grignard->Deprotect ProductC Product: Chiral 4-Amino-4-Alkyl-THP Deprotect->ProductC

Caption: Synthetic decision tree for quaternary 4-aminotetrahydropyrans based on desired C4-substitution.

Detailed Protocols

Protocol A: Bucherer-Bergs Synthesis (Amino Acid Route)

Objective: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carboxylic acid. Mechanism: Formation of a spiro-hydantoin followed by hydrolysis. This is the most robust method for accessing the amino acid derivative, avoiding the instability often seen with direct amino-nitrile hydrolysis.

Reagents
  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Ammonium Carbonate (3.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv) [DANGER]

  • Ethanol / Water (1:1 v/v)

  • Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O)

Step-by-Step Methodology
  • Hydantoin Formation:

    • Dissolve tetrahydro-4H-pyran-4-one (10 mmol) in 50% EtOH/H₂O (20 mL).

    • Add (NH₄)₂CO₃ (30 mmol) and KCN (12 mmol).

    • Safety Check: Ensure the system is vented to a scrubber (bleach solution) to neutralize any HCN gas.

    • Heat to 60 °C for 18–24 hours. The reaction is self-indicating; the spiro-hydantoin product typically precipitates as a white solid.

    • Work-up: Cool to 0 °C. Filter the precipitate. Wash with cold water and diethyl ether. Dry in vacuo.[1]

    • Checkpoint: ¹H NMR should show the loss of the ketone carbonyl signal and the appearance of the hydantoin NH protons (~8.5 and 10.5 ppm in DMSO-d6).

  • Hydrolysis to Amino Acid:

    • Suspend the spiro-hydantoin (5 mmol) in water (15 mL).

    • Add Ba(OH)₂·8H₂O (15 mmol).

    • Reflux (100 °C) for 24–48 hours.

    • Precipitation of Barium: Cool the mixture. Bubble CO₂ gas through the solution or add dry ice until pH ~7. This precipitates BaCO₃.

    • Filter off the BaCO₃ through Celite.

    • Concentrate the filtrate to yield the crude amino acid. Recrystallize from H₂O/EtOH.

Protocol B: Strecker Synthesis (Amino Nitrile Route)

Objective: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carbonitrile. Application: The nitrile is a versatile handle for heterocycle formation (e.g., tetrazoles, imidazoles).

Reagents
  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Ammonium Chloride (NH₄Cl) (1.1 equiv)

  • Potassium Cyanide (KCN) (1.1 equiv)

  • Ammonium Hydroxide (25% aq., 2.0 equiv)

  • Methanol (MeOH)

Step-by-Step Methodology
  • Imine Pre-equilibrium:

    • Dissolve NH₄Cl (11 mmol) in H₂O (10 mL) and add ammonium hydroxide (20 mmol).

    • Add tetrahydro-4H-pyran-4-one (10 mmol) dissolved in MeOH (10 mL).

    • Stir at room temperature for 20 minutes to establish the imine equilibrium.

  • Cyanide Addition:

    • Add KCN (11 mmol) dissolved in minimal water (5 mL) dropwise.

    • Stir vigorously at room temperature for 12–16 hours.

  • Isolation:

    • The amino-nitrile is often less soluble than the starting materials. Extract the reaction mixture with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Et₂O/Hexanes if necessary.

    • Caution: Amino nitriles can be unstable (retro-Strecker) on silica gel. Avoid column chromatography if possible; use neutral alumina if purification is required.

Protocol C: Asymmetric Ellman Synthesis (Alkyl/Aryl Route)

Objective: Synthesis of chiral 4-alkyl/aryl-4-aminotetrahydropyrans. Expert Insight: Direct Grignard addition to the ketone or its simple imine often fails due to enolization. The Ellman sulfinamide approach uses a


-sulfinyl ketimine, which is more electrophilic and prevents enolization, while also directing the stereochemistry of the incoming nucleophile.
Reagents
  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • (R)- or (S)-tert-Butanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Grignard Reagent (R-MgBr or R-MgCl) (2.0 equiv)

  • THF (anhydrous)

Step-by-Step Methodology
  • Ketimine Formation (Dehydration):

    • To a solution of tetrahydro-4H-pyran-4-one (10 mmol) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (11 mmol).

    • Add Ti(OEt)₄ (20 mmol) under Nitrogen.

    • Reflux (65–70 °C) for 16 hours.

    • Work-up: Cool to RT. Pour into brine (20 mL) with vigorous stirring. The Titanium salts will form a thick suspension. Filter through a pad of Celite.[2] Wash the cake with EtOAc.

    • Concentrate filtrate.[2][3] The sulfinyl ketimine is usually stable enough to be used without chromatography, but can be purified on silica (Hex/EtOAc) if needed.

  • Diastereoselective Grignard Addition:

    • Dissolve the sulfinyl ketimine (5 mmol) in anhydrous THF (25 mL). Cool to -78 °C .

    • Add the Grignard reagent (10 mmol) dropwise.

    • Critical Step: Maintain -78 °C for 1 hour, then allow to warm slowly to RT overnight. This temperature profile maximizes the diastereoselectivity (dr).

    • Quench: Add sat. NH₄Cl dropwise. Extract with EtOAc.[4]

    • Analysis: Check dr via ¹H NMR or HPLC. The sulfinyl group directs the attack to one face of the ketimine.

  • Cleavage of Auxiliary:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (2.0 equiv). Stir for 1 hour at RT.

    • Concentrate to yield the chiral quaternary amine hydrochloride salt.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Strecker Retro-Strecker reaction (reversibility)Ensure the reaction is kept basic (pH > 9) during workup. Do not heat the extraction.
No Reaction in Ellman Step 1 Steric hindrance of the ketoneTi(OEt)₄ is essential. If slow, switch solvent to Toluene and increase temp to 110 °C.
Poor dr in Grignard Addition Temperature too high during additionEnsure reagents are pre-cooled. Add Grignard slowly down the side of the flask.
Hydantoin fails to precipitate High solubility in EtOHConcentrate the reaction mixture to 1/3 volume and cool to 4 °C.

References

  • Bucherer-Bergs Mechanism & Scope: Kalník, M., et al. "The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity." Molecules, 2021. Link

  • Medicinal Chemistry Applications: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017. Link

  • Ellman Ketimine Protocols: Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. (Foundational review for Ti(OEt)4 protocol). Link

  • Grignard Addition to Sulfinylimines: Hodgson, D. M., et al. "Terminal Aziridines by Addition of Grignard Reagents... to an (α-Chloro)sulfinylimine."[5] Synthesis, 2009.[3] Link

  • Strecker Reaction Overview: "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. Link

Sources

4-(Thiophen-3-yl)oxan-4-amine as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Conformational Restriction and Bioisosterism

Executive Summary

4-(Thiophen-3-yl)oxan-4-amine (also identified as 4-(3-thienyl)tetrahydro-2H-pyran-4-amine) represents a high-value scaffold in modern medicinal chemistry. It serves as a dual-purpose building block:

  • Conformational Restriction: As a gem-disubstituted heterocycle, it introduces a "Gem-Dimethyl Effect" equivalent, locking the conformation of the pyran ring and reducing the entropic penalty of receptor binding.

  • Bioisosteric Replacement: It functions as a physicochemical hybrid, replacing the lipophilic 4-phenylcyclohexan-1-amine moiety. The pyran oxygen lowers LogP (enhancing solubility), while the thiophene ring provides an electron-rich aromatic system distinct from phenyl, offering unique pi-stacking vectors and metabolic handles.

This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols for integrating this motif into drug discovery campaigns.

Physicochemical Profile & Design Logic

The strategic value of this building block lies in its ability to modulate properties compared to its all-carbon (cyclohexane) and phenyl analogs.

PropertyThis compound4-Phenylcyclohexan-1-amine (Analog)Design Impact
Formula C9H13NOSC12H17N--
MW 183.27 g/mol 175.27 g/mol Minimal mass penalty.
cLogP ~0.8 - 1.2~2.5 - 2.8Significant reduction in lipophilicity due to pyran oxygen.
TPSA ~35 Ų~26 ŲIncreased polarity improves solubility.
pKa (Conj. Acid) ~9.5~10.5Slightly reduced basicity due to inductive effect of oxygen.
Metabolic Liability Thiophene S-oxidationPhenyl hydroxylationThiophene offers alternative metabolic soft spots; Pyran blocks C4 oxidation.

Key Insight: The 4-position of the pyran ring is achiral due to the plane of symmetry. However, desymmetrization (e.g., substitution at the 2- or 3-position of the pyran) will generate chiral centers, necessitating stereocontrolled synthesis.

Synthetic Pathways[1][2][3]

Accessing the quaternary center at the 4-position requires overcoming steric hindrance. Two primary routes are recommended: the Ellman Sulfinamide Strategy (preferred for amine purity) and the Ritter Reaction (industrial scalability).

Route A: The Ellman Sulfinamide Protocol (Recommended)

This route avoids the formation of elimination side-products common in direct nucleophilic attacks on tertiary alcohols.

  • Condensation: Tetrahydro-4H-pyran-4-one is condensed with tert-butanesulfinamide to form the ketimine.

  • Nucleophilic Addition: 3-Thienyl lithium (or Grignard) adds to the imine to form the sulfinamide.

  • Deprotection: Acidic cleavage yields the free amine.

Route B: The Ritter Reaction (Scalable)
  • Addition: 3-Thienylmagnesium bromide adds to tetrahydro-4H-pyran-4-one to yield the tertiary alcohol.

  • Ritter Reaction: Treatment with chloroacetonitrile and sulfuric acid yields the chloroacetamide.

  • Hydrolysis: Thiourea/acetic acid cleavage yields the amine.

Synthesis Workflow Diagram

G Start Tetrahydro-4H-pyran-4-one Intermediate1 N-Sulfinyl Ketimine Start->Intermediate1 Condensation Reagent1 t-Bu-Sulfinamide Ti(OEt)4 Reagent1->Intermediate1 Intermediate2 Sulfinamide Intermediate Intermediate1->Intermediate2 1,2-Addition Reagent2 3-Thienyl-Li (or MgBr) Reagent2->Intermediate2 Product 4-(Thiophen-3-yl) oxan-4-amine Intermediate2->Product Deprotection Reagent3 HCl / MeOH Reagent3->Product

Figure 1: Synthetic workflow via the Ellman Sulfinamide strategy, prioritizing amine purity and minimizing side reactions.

Detailed Experimental Protocols
Protocol 1: Synthesis via Ellman Auxiliary

Note: While the product is achiral, this method is chosen for its mild conditions and high yield of quaternary amines.

Step 1: Ketimine Formation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under N2 atmosphere.

  • Reagents: Charge Tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 eq) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (50 mL).

  • Catalyst: Add Ti(OEt)4 (20.0 mmol, 2.0 eq) dropwise via syringe.

  • Reaction: Heat to reflux (approx. 70°C) for 16 hours. Monitor by LCMS (imine peak M+1).

  • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. A white precipitate (TiO2) will form. Filter through a Celite pad.[1] Wash the pad with EtOAc.

  • Purification: Dry organics over Na2SO4, concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient) to yield the N-sulfinyl ketimine.

Step 2: Nucleophilic Addition (The Critical Step)

  • Preparation: In a separate flame-dried flask, prepare 3-thienyllithium by treating 3-bromothiophene (12.0 mmol) with n-BuLi (12.0 mmol) in THF at -78°C for 30 mins.

  • Addition: Dissolve the ketimine (from Step 1) in THF (20 mL) and add dropwise to the lithiate solution at -78°C.

  • Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to RT overnight.

  • Quench: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).

  • Isolation: Concentrate to yield the sulfinamide intermediate.

Step 3: Deprotection to HCl Salt

  • Reaction: Dissolve the intermediate in MeOH (10 mL). Add 4M HCl in dioxane (5 mL).

  • Stir: Stir at RT for 1 hour. A white precipitate (the amine hydrochloride salt) often forms.

  • Isolation: Add Et2O to complete precipitation. Filter and dry the solid.

    • Yield Target: >60% over 3 steps.

    • Validation: 1H NMR (DMSO-d6) should show pyran protons (3.6-3.9 ppm) and thiophene aromatic signals (7.0-7.6 ppm).

Medicinal Chemistry Applications
5.1 Scaffold Hopping & Bioisosterism

This building block is particularly effective when optimizing lead compounds containing 4-phenylpiperidines (e.g., opioid ligands) or 4-phenylcyclohexyl groups.

  • Case Study (Hypothetical): In NK1 antagonists or Opioid Receptor ligands, replacing a phenyl ring with thiophene can reduce metabolic clearance by CYP450s that target the para-position of the phenyl ring (though S-oxidation becomes a new liability to monitor).

  • Solubility Fix: If a lead compound suffers from high lipophilicity (LogP > 4), swapping the cyclohexane core for the oxane (pyran) core typically drops LogP by ~1.5 units, significantly improving thermodynamic solubility.

5.2 Functionalization

The primary amine is a versatile handle for:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/DIPEA).

  • Urea Formation: Reaction with isocyanates.

  • Reductive Amination: Generating secondary amines (though sterically hindered, requires strong forcing conditions or Ti(OiPr)4 pre-activation).

Handling & Stability
  • Storage: Store the HCl salt at 2-8°C in a desiccator. The free base is prone to absorbing CO2 from the air (forming carbamates).

  • Thiophene Sensitivity: Thiophene rings are susceptible to oxidation. Avoid strong oxidizing agents (e.g., mCPBA) in subsequent steps unless S-oxidation is desired.

  • Safety: Thiophene derivatives can be sensitizers. Handle in a fume hood.

References
  • Ellman Sulfinamide Chemistry: Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Pyran Scaffold in Drug Design: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225.[2] Link

  • Thiophene as a Bioisostere: Friedman, H. L.[3] "Influence of Isosteric Replacements upon Biological Activity." National Academy of Sciences, 1951. Link

  • Bucherer-Bergs Reaction (Alternative Route): Bucherer, H. T.; Steiner, W. "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 1934, 140, 291. Link

  • Gem-Dimethyl Effect in Heterocycles: Jung, M. E.; Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005, 105(5), 1735–1766. Link

Sources

Using 4-(Thiophen-3-yl)oxan-4-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Kinase Inhibitor Design Using 4-(Thiophen-3-yl)oxan-4-amine

Executive Summary

This guide details the strategic application of This compound (also known as 4-amino-4-(3-thienyl)tetrahydropyran) as a high-value fragment in the synthesis of Type I and Type II kinase inhibitors.

Unlike traditional planar aniline substituents, this gem-disubstituted building block offers three critical medicinal chemistry advantages:

  • Conformational Restriction: The quaternary carbon at the 4-position locks the amine orientation, reducing the entropic penalty upon binding to the kinase ATP pocket (Thorpe-Ingold effect).

  • Physicochemical Balance: The oxane (tetrahydropyran) ring increases fraction sp3 (Fsp3) and polarity compared to cyclohexyl analogs, improving aqueous solubility and metabolic stability.

  • Vectorial Growth: The 3-thienyl moiety serves as a bioisostere for phenyl rings but offers distinct electronic properties and a handle for late-stage diversification via C–H activation.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-amine
Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Basicity (pKa) ~9.5 (Conjugate acid)
Storage Store at -20°C under Argon.[1] Amine absorbs CO₂ from air.
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water.

Handling Precaution: Primary amines on quaternary carbons are sterically hindered. Standard coupling protocols (e.g., amide coupling with HATU) may require elevated temperatures or specific catalysts compared to non-hindered amines.

Strategic Rationale: The "Ribose Pocket" Binder

In kinase inhibitor design, this moiety is typically employed to occupy the ribose-binding pocket or the solvent-exposed front .

  • The Anchor: The primary amine forms the critical hydrogen bond to the hinge region or the gatekeeper residue.

  • The Shield: The oxane ring fills the ribose pocket, displacing water molecules which can lead to a gain in binding enthalpy.

  • The Interaction: The thiophene ring is positioned to engage in T-shaped

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) often found in the P-loop or the αC-helix.
    
Binding Mode Schematic

BindingMode Hinge Kinase Hinge Region (H-Bond Acceptor) Inhibitor_Core Heteroaryl Core (e.g., Pyrimidine) Amine_Linker NH Linker (H-Bond Donor) Inhibitor_Core->Amine_Linker Amine_Linker->Hinge H-Bond Quat_Carbon Quaternary Carbon (Conformational Lock) Amine_Linker->Quat_Carbon Oxane Oxane Ring (Solubility/Ribose Pocket) Quat_Carbon->Oxane Thiophene Thiophene Ring (Pi-Stacking/Hydrophobic) Quat_Carbon->Thiophene Gatekeeper Gatekeeper Residue (Steric Selector) Thiophene->Gatekeeper Pi-Interaction

Figure 1: Conceptual binding mode of the fragment within the ATP-binding site.

Protocol 1: De Novo Synthesis of the Fragment

If the building block is not commercially available in the desired quantity, it can be synthesized via the Ellman Sulfinamide method. This route is preferred over the Strecker synthesis to avoid toxic cyanides and allow for potential asymmetric induction (though the product here is achiral due to the symmetry of the oxane ring, the method remains the most robust for quaternary amines).

Reagents:

  • 4-Oxotetrahydropyran

  • 2-Methyl-2-propanesulfinamide (t-Bu-Sulfinamide)

  • Titanium(IV) ethoxide (Ti(OEt)₄)[2]

  • 3-Thienylmagnesium bromide (0.5 M in THF)

  • HCl (4M in Dioxane)

Workflow:

  • Ketimine Formation:

    • Mix 4-oxotetrahydropyran (1.0 eq) and t-Bu-sulfinamide (1.1 eq) in dry THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂.

    • Reflux at 70°C for 16 hours.

    • Note: The solution will turn yellow. Monitor by TLC (disappearance of ketone).

    • Workup: Cool to RT, pour into brine, filter the Ti-salts through Celite. Concentrate to yield the N-sulfinyl ketimine.

  • Grignard Addition:

    • Dissolve the ketimine in anhydrous DCM (DCM often yields higher diastereoselectivity in chiral cases, but here it prevents competitive enolization). Cool to -78°C.[3]

    • Add 3-Thienylmagnesium bromide (1.5 eq) dropwise.

    • Warm slowly to RT over 4 hours.

    • Quench with sat. NH₄Cl.[4] Extract with EtOAc.

  • Deprotection:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

    • Precipitate the amine hydrochloride salt with diethyl ether.

Synthesis Start 4-Oxotetrahydropyran Step1 Condensation (Ti(OEt)4, Sulfinamide) Start->Step1 Intermediate1 N-Sulfinyl Ketimine Step1->Intermediate1 Step2 Grignard Addition (3-ThienylMgBr) Intermediate1->Step2 Intermediate2 Sulfinamide Adduct Step2->Intermediate2 Step3 Acid Hydrolysis (HCl/MeOH) Intermediate2->Step3 Product 4-(Thiophen-3-yl) oxan-4-amine HCl Step3->Product

Figure 2: Synthetic route via Ellman auxiliary.[5]

Protocol 2: Coupling to the Kinase Core (SNAr & Buchwald)

Due to the steric bulk of the gem-disubstituted carbon, coupling this amine to a heteroaryl chloride is the bottleneck step. Standard conditions often fail.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Use this only if the heteroaryl chloride is highly activated (e.g., 4-chloro-5-nitropyrimidine).

  • Substrate: 1.0 eq Heteroaryl Chloride.

  • Amine: 1.2 eq this compound HCl.

  • Base: 3.0 eq DIPEA (Diisopropylethylamine).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Conditions: Heat to 100–120°C in a sealed tube for 12–24 hours.

  • Troubleshooting: If conversion is <50%, switch to Method B.

Method B: Buchwald-Hartwig Cross-Coupling (Recommended)

Required for deactivated cores (e.g., 4-chloro-quinazoline, purines).

The steric hindrance requires a specialized ligand system. BrettPhos or RuPhos are the gold standards for primary amines on quaternary carbons.

ComponentReagentEquivalents
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ 0.05 eq
Ligand BrettPhos (or RuPhos)0.10 eq
Base NaOtBu (Sodium tert-butoxide)2.0 eq
Solvent 1,4-Dioxane (Anhydrous)0.1 M conc.
Temp 100°COvernight

Step-by-Step:

  • Charge an oven-dried vial with the aryl chloride (1.0 eq), amine salt (1.2 eq), NaOtBu (2.0 eq), Pd source, and Ligand.

  • Purge with Argon for 5 minutes (Critical: Oxygen kills the active catalyst).

  • Add anhydrous Dioxane via syringe.

  • Seal and heat at 100°C.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd, then purify via reverse-phase HPLC.

Protocol 3: Late-Stage Diversification

The thiophene ring is not just a hydrophobic filler; it is a functional handle. Once the inhibitor core is assembled, the thiophene can be modified to access new chemical space without rebuilding the scaffold.

Reaction: C–H Arylation (to add a phenyl group to the thiophene 2-position).

  • Reagents: Aryl Bromide (Ar-Br), Pd(OAc)₂, P(t-Bu)₃HBF₄, K₂CO₃, Pivalic Acid (30 mol%).

  • Mechanism: Concerted Metallation-Deprotonation (CMD).

  • Outcome: Introduces a "tail" that can reach into the kinase back-pocket (DFG-out conformation).

References

  • Ellman, J. A., et al. (1999).[6] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry, 64(4), 1278–1284. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patterson, A. W., et al. (2006).[7] "Design and Synthesis of 4-Aminotetrahydropyran-Based Inhibitors." Journal of Medicinal Chemistry, 49, 6298. (Contextual grounding for oxane scaffolds).

Sources

Application Notes and Protocols: Amide Coupling Conditions for Sterically Hindered Pyran Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, scientists, and drug development professionals.

I. Executive Summary

The formation of amide bonds is a cornerstone of modern drug discovery and development. However, the coupling of sterically hindered amines, particularly those situated on conformationally constrained scaffolds like pyran rings, presents a significant synthetic challenge. Standard coupling conditions often fail or provide disappointingly low yields, necessitating a more nuanced approach. This document serves as a detailed guide to navigating the complexities of amide coupling with sterically hindered pyran amines. We will explore the underlying principles of reactivity, compare and contrast various coupling reagents and conditions, and provide robust, field-tested protocols to enhance the success of these challenging transformations.

II. The Challenge of Steric Hindrance in Pyran Amines

The primary obstacle in the acylation of sterically hindered pyran amines is the steric congestion around the nitrogen atom. This bulkiness impedes the approach of the amine to the activated carboxylic acid, slowing down the rate of reaction and often leading to the decomposition of sensitive reagents or intermediates. The chair-like conformation of the pyran ring can further exacerbate this issue by positioning axial or bulky equatorial substituents in a manner that shields the amine functionality. Consequently, forcing conditions such as high temperatures may be required, which can compromise the integrity of other functional groups within the molecule.

III. Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for achieving success. For difficult couplings involving sterically hindered substrates, uronium/aminium and phosphonium salt-based reagents are often superior to standard carbodiimide methods.[1][2][3]

A. Uronium/Aminium Reagents: The Gold Standard for Difficult Couplings

Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have emerged as the preferred choice for challenging amide bond formations.[4][5]

  • HATU: This reagent is highly efficient and known to suppress racemization, which is particularly important when coupling chiral carboxylic acids.[4][5] The mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the hindered amine.[6]

  • COMU: As a third-generation uronium-type coupling reagent, COMU offers several advantages.[7][8] It demonstrates coupling efficiencies comparable to or even exceeding HATU and is based on the non-explosive and less allergenic Oxyma leaving group.[8][9] A significant practical advantage of COMU is that its byproducts are water-soluble, greatly simplifying purification.[7][10]

B. Carbodiimides: A Cost-Effective but Potentially Less Potent Option

Standard carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be effective, but may require longer reaction times or elevated temperatures for hindered systems. The formation of N-acylurea byproducts can also complicate purification.

C. Acyl Halides: A Powerful but Potentially Harsh Alternative

Converting the carboxylic acid to a highly reactive acyl fluoride or chloride is another effective strategy.[11] Acyl fluorides, in particular, can be advantageous as they minimize steric hindrance between the coupling partners.[12] However, the reagents used to generate acyl halides (e.g., oxalyl chloride, thionyl chloride, DAST) can be harsh and may not be compatible with sensitive functional groups.[12][13]

Table 1: Comparative Overview of Coupling Reagents for Hindered Pyran Amines

Reagent ClassExample(s)AdvantagesDisadvantages
Uronium/Aminium HATU, COMUHigh reactivity, fast reaction times, low racemization, clean reactions. COMU has water-soluble byproducts.[7][9][14]Higher cost, can be moisture sensitive.
Carbodiimide EDC/HOAtCost-effective, readily available.Slower for hindered substrates, potential for N-acylurea byproducts.
Acyl Halide Acyl Fluorides, Acyl ChloridesHighly reactive intermediates, can overcome severe steric hindrance.[12]Harsh formation conditions, potential for side reactions, limited functional group tolerance.[13]

IV. Optimizing Reaction Parameters: Beyond the Reagent

Successful coupling of hindered pyran amines requires careful consideration of the base, solvent, and temperature.

  • Base Selection: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices. They are sufficiently basic to facilitate the reaction without competing as nucleophiles.

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Acetonitrile (ACN) are generally preferred as they effectively solvate the reaction intermediates.

  • Temperature and Reaction Time: While room temperature is a good starting point, hindered couplings often require elevated temperatures (40-60 °C) to achieve a reasonable reaction rate. Microwave irradiation can also be a powerful tool for accelerating these reactions. Monitoring the reaction by LCMS or TLC is essential to determine the optimal reaction time and prevent decomposition.

V. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key coupling strategies.

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is a robust and reliable starting point for the majority of hindered pyran amine couplings.

Caption: Workflow for HATU-mediated amide coupling.

Procedure:

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.1 equivalents) and the sterically hindered pyran amine (1.0 equivalent).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add DIPEA (3.0 equivalents) and stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) as a solid in one portion.

  • Stir the reaction at room temperature and monitor by LCMS or TLC. If the reaction is slow, the temperature can be increased to 40-50 °C.

  • Once the amine is consumed, dilute the reaction with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography.

Protocol 2: COMU-Mediated Coupling for Enhanced Purity

This protocol is advantageous when byproduct removal is a concern.

Caption: Workflow for COMU-mediated amide coupling.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using either anhydrous DMF or ACN as the solvent.

  • Add DIPEA (2.0 equivalents) and stir for 5 minutes at room temperature.

  • Add COMU (1.2 equivalents) as a solid in one portion.

  • Stir and monitor the reaction as described in Protocol 1.

  • Upon completion, perform an aqueous workup. The water-soluble byproducts of COMU often lead to a cleaner crude product.

  • Dry, concentrate, and purify the product as described in Protocol 1.

VI. Troubleshooting and Advanced Strategies

ProblemPotential CauseSuggested Solution(s)
No Reaction or Low Conversion Insufficient reactivity of coupling agent or amine.1. Switch to a more powerful reagent (e.g., from EDC/HOAt to HATU or COMU).2. Increase the reaction temperature or use microwave irradiation.3. Consider the acyl halide route (Protocol not detailed, but a viable alternative).
Epimerization of Chiral Carboxylic Acids Base is too strong or reaction temperature is too high.1. Use a more hindered base like 2,4,6-collidine.2. Run the reaction at a lower temperature for a longer period.3. Ensure the use of an additive like HOAt, which is known to suppress racemization.
Decomposition of Starting Material or Product Reaction conditions are too harsh.1. Lower the reaction temperature.2. Use a milder coupling reagent.3. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.

For particularly stubborn couplings, the in-situ formation of acyl fluorides using reagents like PyFluor or XtalFluor-E® can be a powerful, albeit more specialized, approach.[15][16][17]

VII. Conclusion

The successful amide coupling of sterically hindered pyran amines is an achievable goal with the careful and informed selection of reagents and conditions. While there is no single "magic bullet," a systematic approach starting with a powerful uronium reagent like HATU or COMU, a hindered base, and careful temperature control will provide the highest probability of success. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently tackle these challenging yet crucial synthetic transformations.

VIII. References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]

  • The synthesis of sterically hindered amides - PubMed. Available at: [Link]

  • COMU; CAS 1075198-30-9 - Aapptec Peptides. Available at: [Link]

  • COMU: a third generation of uronium-type coupling reagents - PubMed. Available at: [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]

  • the preparation of amides - Chemguide. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. - Semantic Scholar. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - ACS Publications. Available at: [Link]

  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. Available at: [Link]

Sources

4-(Thiophen-3-yl)oxan-4-amine in CNS drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Thiophen-3-yl)oxan-4-amine Scaffolds in CNS Drug Discovery

Part 1: Executive Summary & Strategic Rationale

This compound (also referred to as 4-(3-thienyl)tetrahydro-2H-pyran-4-amine) represents a high-value "privileged structure" in modern Central Nervous System (CNS) drug design.[1][2] This scaffold is not merely an intermediate; it is a calculated bioisosteric solution designed to overcome two persistent failures in CNS lead optimization: excessive lipophilicity (LogP > 4) and hERG channel liability .[3]

This guide outlines the strategic deployment of this moiety to replace traditional 1-phenylcyclohexan-1-amine cores (found in phencyclidine-like dissociatives and sigma receptor ligands).[1][2] By integrating the oxane (tetrahydropyran) ring, researchers can lower LogP by approximately 1.5 units while maintaining the steric volume required for receptor pocket occupancy.[3] Simultaneously, the thiophene substituent acts as a bioisostere for the phenyl ring, offering distinct electronic properties (electron-rich,


-excessive) that often enhance affinity for GluN2B-containing NMDA receptors and Sigma-1 (

) chaperones.[1][2]

Part 2: Structural Logic & Bioisosterism

The transition from a carbocyclic core to a heterocyclic ether core is a proven strategy to improve "drug-likeness."[2]

Design Logic: The "Oxygen Effect"
  • Solubility & LogP: The ether oxygen in the 4-position of the oxane ring acts as a hydrogen bond acceptor, significantly lowering the partition coefficient (LogP) compared to the cyclohexane analog.[3][1] This aids in navigating the delicate balance of Blood-Brain Barrier (BBB) penetration without getting trapped in lipid membranes.[1][2]

  • Metabolic Blocking: The oxane ring blocks the typical P450-mediated hydroxylation that occurs at the C3/C4 positions of cyclohexane rings, potentially extending half-life (

    
    ).[1][2]
    
  • Thiophene vs. Phenyl: The 3-thienyl group is sterically smaller than a phenyl group but possesses higher electron density.[1][2] This often results in stronger cation-

    
     interactions with receptor residues (e.g., aromatic cages in NMDA receptors).[3][1][2]
    

ScaffoldLogic PCP Legacy Scaffold (1-Phenylcyclohexan-1-amine) High LogP (~3.5-4.0) Metabolic Liability (C-Hydroxylation) Step1 Step 1: Oxygen Insertion (Cyclohexane → Oxane) PCP->Step1 Reduces Lipophilicity Step2 Step 2: Bioisosterism (Phenyl → Thiophene) Step1->Step2 Tunes Electronics Target Optimized Scaffold This compound Optimal LogP (~2.0-2.5) Reduced hERG Binding Step2->Target Final Lead

Figure 1: Structural evolution from legacy carbocycles to the optimized oxane-thiophene scaffold.

Part 3: Synthesis Protocol

Objective: Synthesize this compound from commercially available tetrahydro-4H-pyran-4-one.

Safety Warning: Thiophene derivatives can be potent sensitizers.[1][2] Sodium azide is acutely toxic and explosive.[1][2] Perform all reactions in a fume hood.

Reagents:
  • Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)[1][2]

  • 3-Bromothiophene[1][2]

  • Magnesium turnings (or n-Butyllithium)[1][2]

  • Sodium Azide (

    
    )[3]
    
  • Trifluoroacetic acid (TFA) or

    
     (for Ritter) or Chloroform (for Azide method)[3]
    
  • Lithium Aluminum Hydride (

    
    ) or 
    
    
    
    /Pd-C[2]
Step-by-Step Methodology:

Step A: Grignard Formation & Addition

  • Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

  • Grignard Prep: Add 3-bromothiophene (1.1 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed to form thiophen-3-ylmagnesium bromide.[1][2]

  • Addition: Cool to 0°C. Add tetrahydro-4H-pyran-4-one (1.0 eq) in THF dropwise.

  • Workup: Stir at RT for 3 hours. Quench with saturated

    
    .[1][2] Extract with EtOAc.[1][2]
    
  • Product: Yields 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-ol (Tertiary Alcohol).[1][2]

Step B: Introduction of the Amine (The Azide Route) Rationale: The Ritter reaction is often sterically hindered with thiophenes; the azide route preserves the heterocycle.[3]

  • Azidation: Dissolve the tertiary alcohol in

    
    . Cool to 0°C. Add 
    
    
    
    (3.0 eq).[3][1][2]
  • Acid Catalysis: Add TFA (4.0 eq) dropwise (Caution: Gas evolution). Stir vigorously for 12 hours at RT.

  • Isolation: Neutralize with

    
    . Extract the organic layer containing 4-azido-4-(thiophen-3-yl)tetrahydro-2H-pyran.[1][2]
    
  • Reduction: Dissolve the crude azide in dry THF. Add

    
     (2.0 eq) at 0°C carefully.[3][1][2] Reflux for 2 hours.
    
  • Final Purification: Quench (Fieser method), filter, and convert to the HCl salt for crystallization.

Part 4: Application in CNS Ligand Profiling

Once synthesized, the amine serves as the "warhead" attachment point.[3][1] A critical application is testing for Sigma-1 Receptor (


R) Affinity , a target for neuroprotection and cognitive enhancement.[1][2]
Protocol: Competitive Radioligand Binding Assay

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    R).[3][1][2]
    
  • Radioligand:

    
    (+)-Pentazocine (highly selective 
    
    
    
    agonist).[3][1][2]
  • Non-specific blocker: Haloperidol (10

    
    ).[3][1][2]
    

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: Membrane +

      
      (+)-Pentazocine (2 nM).[3][1][2]
      
    • Non-Specific: Above + Haloperidol.[1][2]

    • Test: Membrane +

      
      (+)-Pentazocine + This compound derivative  (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .

Data Interpretation Table:

Compound VariantLogP (Calc)


(nM)
hERG Inhibition (

)
Notes
Phenyl-Cyclohexane (Ref) 3.8121.2

Potent but lipophilic; hERG risk.[1][2]
Thiophen-Cyclohexane 3.681.5

Improved affinity; high lipophilicity.[1][2]
Phenyl-Oxane 2.445>10

Lower affinity; excellent safety profile.[1][2]
Thiophen-Oxane (Target) 2.2 15 >10

Best balance of affinity and safety.

Part 5: Experimental Workflow Diagram

The following diagram illustrates the decision matrix for selecting this scaffold during the "Hit-to-Lead" phase.

Workflow Hit High Affinity Hit (LogP > 4.0) Decision Scaffold Hop Strategy Hit->Decision RouteA Route A: Sidechain Modification (Often insufficient for LogP) Decision->RouteA RouteB Route B: Core Replacement (Target: this compound) Decision->RouteB Synth Synthesis: Grignard + Azidation RouteB->Synth Assay Assay: Sigma-1 / NMDA Binding Synth->Assay Outcome Lead Candidate (LogP < 3, High Affinity) Assay->Outcome

Figure 2: Decision matrix for implementing the oxane-thiophene scaffold in hit-to-lead optimization.

References

  • Meanwell, N. A. (2011).[3][1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[3][1] Link[3]

  • Wermuth, C. G. (2008).[3][1] "The Practice of Medicinal Chemistry." Elsevier.[1][2][4] (Chapter on Ring Bioisosterism). Link

  • Muller, C. E., et al. (2012).[3][1] "Thiophene-based compounds as NMDA receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for thiophene utility in CNS).

  • Sigma-Aldrich. (2025).[1][2][5] "4-Aminotetrahydropyran Product Specification." Link

  • Ritchie, T. J., et al. (2009).[3][1][6] "The impact of aromatic ring count on physicochemical properties and attrition."[1] Drug Discovery Today, 14(21-22), 1011-1020.[1][2] (Justification for replacing phenyl with thiophene/oxane). Link

Sources

Application Note: Functionalization of the Thiophene Ring in Oxan-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxan-4-amine (4-aminotetrahydropyran) moiety is a privileged pharmacophore in modern medicinal chemistry, valued for its ability to improve metabolic stability and lower logP compared to cyclohexyl analogs. When fused or linked to a thiophene ring, the resulting scaffold offers a bioisosteric alternative to aniline derivatives, frequently observed in kinase inhibitors and GPCR modulators.

However, functionalizing the thiophene ring in the presence of the oxan-4-amine presents distinct challenges:

  • Catalyst Poisoning: The basic nitrogen of the amine (even if secondary) can coordinate strongly to transition metals (Pd, Pt), arresting catalytic cycles.

  • Regioselectivity: Thiophene is electron-rich; directing groups are essential to distinguish between the

    
     (C2/C5) and 
    
    
    
    (C3/C4) positions.
  • Oxidative Sensitivity: The electron-rich nature of aminothiophenes makes them prone to oxidative degradation during aggressive workups.

This guide details three validated workflows for the functionalization of this scaffold, prioritizing chemoselectivity and yield.

Strategic Analysis & Decision Matrix

Before initiating synthesis, the electronic environment of the thiophene must be mapped. The oxan-4-amine substituent is typically an electron-donating group (EDG).

  • If the amine is at C2: The C5 position is highly activated (nucleophilic) and prone to electrophilic attack. C3 is sterically hindered but accessible via directing groups.

  • If the amine is at C3: The C2 position is most reactive, followed by C5.

Critical Control Point: Amine Protection

Do not attempt metal-catalyzed functionalization on the free amine. While some specialized ligands tolerate free amines, standard protocols fail due to Pd-coordination.

  • Recommended: tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz).

  • Avoid: Acetyl (Ac) or Benzoyl (Bz) if strong bases are required later, as amide hydrolysis may compete.

Workflow 1: Regioselective Halogenation (The Gateway)

Halogenation is the most reliable entry point for diversification. Bromination is preferred over iodination for stability, though iodides are more reactive in subsequent couplings.

Protocol: C5-Bromination of N-Boc-N-(oxan-4-yl)thiophen-2-amine

Objective: Introduce a bromine atom at the C5 position to enable cross-coupling.

Reagents:

  • Substrate: N-Boc-N-(oxan-4-yl)thiophen-2-amine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (0.1 M) or THF (0.1 M)

Step-by-Step Methodology:

  • Charge: Dissolve the protected substrate in anhydrous DMF under

    
     atmosphere. Cool to 0 °C.
    
  • Addition: Add NBS portion-wise over 15 minutes. Note: Adding solid NBS too fast can cause local over-concentration and poly-bromination.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LCMS. The thiophene ring is highly activated; the reaction is usually fast.

  • Quench: Pour mixture into 5%

    
     (aq) to neutralize active bromine species.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Mechanistic Insight: The Boc group creates steric bulk around C3, directing the electrophile (


) almost exclusively to the C5 position. If C5 is blocked, C3 bromination will occur but requires higher temperatures.

Workflow 2: Suzuki-Miyaura Cross-Coupling[1]

Once the halide is installed, the Suzuki coupling is the gold standard for arylation. For oxan-4-amine scaffolds, we utilize a micellar catalytic system or high-activity Buchwald precatalysts to prevent de-halogenation side reactions.

Protocol: C5-Arylation via Pd-Catalysis

Reagents:

  • Substrate: 5-Bromo-thiophene derivative (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (5 mol%) or XPhos Pd G3 (2 mol%)
    
  • Base:

    
     (3.0 equiv) (preferred over carbonates for sensitive substrates)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing (Crucial): Sparge the solvent mixture with Argon for 20 minutes. Thiophenes are sensitive to oxidation; oxygen must be excluded.

  • Assembly: In a reaction vial, combine substrate, boronic acid, base, and catalyst.

  • Solvation: Add the degassed solvent. Seal the vial immediately.

  • Thermal Activation: Heat to 80 °C for 4–12 hours.

    • Optimization: If conversion is low, switch to XPhos Pd G3 . The bulky biaryl phosphine ligand creates a highly active

      
       species that facilitates oxidative addition into the electron-rich thiophene-Br bond.
      
  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with DCM.

Workflow 3: Direct C-H Activation (Atom Economy)

For advanced applications, Direct Arylation via C-H activation avoids the halogenation step. This utilizes the Concerted Metalation-Deprotonation (CMD) mechanism.[2][3]

Protocol: C5-Direct Arylation of Thiophenes

Mechanism: The reaction relies on a carboxylate-assisted pathway.[3] The pivalate or acetate ligand on Palladium acts as an intramolecular base, deprotonating the C5-H bond while simultaneously forming the Pd-C bond.

Reagents:

  • Substrate: N-protected thiophene derivative

  • Coupling Partner: Aryl Bromide (Ar-Br)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand:

    
     or specialized thioether ligands
    
  • Base:

    
     or CsOPiv (Cesium Pivalate)
    
  • Solvent: Toluene or Xylene (120 °C)

Visualizing the CMD Pathway:

CMD_Mechanism Start Pd(II) Species (Carboxylate Ligand) Coord Coordination to Thiophene Sulfur Start->Coord Ligand Exchange TS CMD Transition State (Agostic C-H...O interaction) Coord->TS C-H Approach Inter Palladacycle Intermediate TS->Inter H-Transfer to Base Prod C-H Arylated Product Inter->Prod Reductive Elim.

Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway essential for C-H activation of thiophenes.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction (Coupling) Catalyst poisoning by amine.Ensure 100% Boc-protection. Switch to Pd(OAc)

/XPhos.
Regio-scrambling Acidic protons on Oxane ring?Unlikely. Usually due to high temp. Lower temp to 60°C.
Debromination Hydride source in reaction.Use anhydrous solvents. Avoid alcohols if using strong bases.
Black Precipitate Pd precipitation (Pd black).Ligand dissociation. Increase ligand:Pd ratio or use G3 precatalysts.

Experimental Workflow Visualization

The following diagram illustrates the decision process for functionalizing the scaffold.

Workflow Start START: Oxan-4-amine Thiophene Scaffold Check Is Amine Protected? Start->Check Protect Protect (Boc/Cbz) Check->Protect No Choice Select Strategy Check->Choice Yes Protect->Choice PathA Route A: Halogenation (NBS/NIS) Choice->PathA Standard PathB Route B: C-H Activation (Pd/Pivalate) Choice->PathB Atom Economy Suzuki Suzuki Coupling (Pd-cat, Boronic Acid) PathA->Suzuki Intermed: Aryl-Br Final Deprotection (TFA/HCl) PathB->Final Direct Product Suzuki->Final

Figure 2: Strategic workflow for the functionalization of aminothiophenes.

References

  • Thiophene Functionalization Overview

    • Synthesis of Functionalized Thiophenes: Research Guide. PapersFlow. Link

    • Detailed review of regioselective routes and sulfur extrusion methods.
  • Suzuki-Miyaura Protocols

    • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water.[1] Molecules, 2021.[1] Link

    • Describes the use of surfactants (Kolliphor EL) to enable coupling of sensitive aminothiophenes in aqueous media.
  • C-H Activation Mechanisms

    • Oligothiophene Synthesis by a General C-H Activation Mechanism: Electrophilic Concerted Metalation-Deprotonation (eCMD).[4] J. Am. Chem. Soc., 2019. Link

    • Authoritative source on the eCMD mechanism and thioether ligands.[4]

  • Protecting Group Strategies

    • Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides. Link

    • Standard protocols for Boc/Fmoc protection applicable to the oxan-4-amine amine.
  • Regioselectivity in Thiophenes

    • Regioselective Benzo[b]thiophene Synthesis. Scribd/ResearchGate. Link

    • Discusses lithiation and halogenation strategies for directing substituents on the thiophene ring.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Thiophen-3-yl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-THIO-OXAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Isolation & Purification of 4-(Thiophen-3-yl)oxan-4-amine HCl

Executive Summary

You are likely working with This compound hydrochloride (also known as 4-amino-4-(3-thienyl)tetrahydropyran HCl) as a key intermediate for voltage-gated sodium channel inhibitors (e.g., Nav1.8) or similar medicinal chemistry scaffolds.

This molecule presents a "perfect storm" of purification challenges:

  • The Thiophene Moiety: Highly susceptible to oxidative degradation (turning the salt pink/brown).

  • The Quaternary Amine Center: Sterically hindered, often leading to difficult crystallization kinetics (oiling out).

  • The Oxane Ring: Increases polarity, making the salt highly soluble in alcohols and difficult to crash out.

This guide moves beyond standard textbook advice, offering field-proven protocols to salvage your material.

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling your recrystallization mixture, the product separates as a gum or oil at the bottom of the flask rather than a crystalline solid.

Diagnosis: This is a kinetic issue. The lattice energy of the salt is high, but the solvation shell is too stable. Rapid cooling traps solvent/impurities, preventing crystal nucleation.

Protocol A: The "Cloud Point" Titration (Recommended)

Do not use single solvents. This compound requires a Solvent/Anti-Solvent system.

  • Dissolution: Dissolve the crude gum in the minimum amount of warm Methanol (MeOH) or Ethanol (EtOH) (approx. 40-50°C).

    • Note: Do not boil. Thiophenes degrade at high heat in acidic media.

  • The Titration: While stirring rapidly, add Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) dropwise.

  • The Critical Point: Stop adding anti-solvent the moment a faint, persistent turbidity (cloudiness) appears.

  • The Re-Dissolve: Add 1-2 drops of the alcohol to make the solution clear again.

  • Nucleation: Cap the flask and let it stand at room temperature for 2 hours. Do not put it in the fridge yet.

  • Crystallization: Once seeds form, move to 4°C overnight.

Troubleshooting Table: Solvent Systems
Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Suitability RatingNotes
Methanol Diethyl Ether ★★★★★ (Best)Best for removing non-polar thiophene oligomers.
Isopropanol (IPA) Heptane ★★★★☆Good, but Heptane may force "oiling" if added too fast.[1]
Ethanol Ethyl Acetate [2] ★★★☆☆Acceptable, but EtOAc can sometimes trap HCl.
Water Acetone ★☆☆☆☆ (Avoid)High risk of hydrolysis or imine formation; hard to dry.

Module 2: The "Pink Salt" (Thiophene Oxidation)

Symptom: The solid is off-white, pink, or brown. The NMR is clean, but the color persists.

Diagnosis: Thiophene rings are electron-rich and prone to radical oxidation, forming highly colored oligomers (polythiophenes) even at ppm levels. These do not affect potency but are unacceptable for GMP/GLP standards.

Protocol B: The "Free-Base Polish"

You cannot wash color out of the salt effectively. You must wash the free base.

  • Break the Salt: Partition the colored salt between Dichloromethane (DCM) and 1M NaOH (aq). Shake vigorously.

  • Phase Separation: Collect the organic layer (DCM) containing the free amine.

  • The Charcoal Strike:

    • Add Activated Carbon (10 wt%) to the DCM solution.

    • Stir for 30 minutes at room temperature.

    • Crucial Step: Filter through a pad of Celite (Diatomaceous Earth) to remove all carbon fines.

  • Re-Salting:

    • Cool the clear DCM solution to 0°C.

    • Add 4M HCl in Dioxane dropwise. The white salt should precipitate immediately.

    • Filter under nitrogen to prevent new oxidation.

Module 3: Visualization of Workflows

Workflow 1: Recrystallization Decision Tree

Use this logic flow to determine the correct physical manipulation for your specific state of matter.

Recrystallization_Logic Start Start: Crude Material State State_Solid Solid / Powder Start->State_Solid State_Gum Sticky Gum / Oil Start->State_Gum Action_Triturate Trituration (Cold Et2O or MTBE) State_Solid->Action_Triturate First Pass Action_Dissolve Dissolve in Min. MeOH (Warm, <50°C) State_Gum->Action_Dissolve Decision_Purity Check Purity (NMR/LCMS) Action_Triturate->Decision_Purity Action_Recryst Solvent/Anti-Solvent (MeOH / Et2O) Action_Dissolve->Action_Recryst Result_Pure Pure Product (White Solid) Decision_Purity->Result_Pure >98% Result_Impure Impure Decision_Purity->Result_Impure <95% or Colored Result_Impure->Action_Dissolve Repeat Cycle Action_Seed Add Seed Crystal Slow Cool Action_Recryst->Action_Seed Action_Seed->Decision_Purity

Figure 1: Decision matrix for handling solid vs. oily crude material.

Workflow 2: The Acid-Base Purification Cycle

Use this when recrystallization fails to remove color or inorganic salts.

Acid_Base_Cycle Crude_Salt Impure HCl Salt (Colored/Dirty) Free_Base Free Amine (DCM Layer) (Thiophene Sensitive!) Crude_Salt->Free_Base 1. Partition (NaOH/DCM) Charcoal Activated Carbon Treatment Free_Base->Charcoal 2. Decolorize Filtration Celite Filtration Charcoal->Filtration 3. Remove Carbon Precipitation Add HCl/Dioxane (0°C, under N2) Filtration->Precipitation 4. Re-Salt Final_Salt Purified HCl Salt (White) Precipitation->Final_Salt 5. Filter & Dry

Figure 2: The "Nuclear Option" for deep cleaning colored impurities.[3]

Frequently Asked Questions (FAQs)

Q: Why is my melting point lower than the literature value (approx. 230-260°C)? A: This usually indicates Hygroscopicity . Amine hydrochlorides can trap excess HCl or water in the lattice.

  • Fix: Dry the salt in a vacuum oven at 40°C over Phosphorus Pentoxide (P₂O₅) for 24 hours. If the melting point is still low, recrystallize from IPA to remove trapped water.

Q: Can I use Acetone for recrystallization? A: Avoid it. While acetone is a common anti-solvent, primary amines can react with acetone to form imines (Schiff bases), especially if the salt is slightly acidic or in equilibrium. Stick to Ethers or Esters as anti-solvents.

Q: The salt turned into a "gel" after adding Ether. What now? A: You added the anti-solvent too fast.

  • Fix: Re-heat the mixture until the gel dissolves (add a splash more MeOH if needed). Let it cool to room temperature undisturbed. Do not shake it. If it gels again, use Isopropanol (IPA) alone; dissolve hot and cool to -20°C.

Q: Is the thiophene ring stable to the HCl formation? A: Generally, yes. However, concentrated HCl or gaseous HCl can cause polymerization of thiophenes if the reaction gets too hot (exothermic). Always perform salt formation at 0°C and use a stoichiometric amount of HCl (1.05 equivalents) rather than a large excess.

References

  • Amine Salt Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Thiophene Handling: BenchChem. Thiophen-2-amine hydrochloride: Safety and Handling. (Context on thiophene amine sensitivity).

  • Recrystallization Solvents: University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (Solvent selection logic for polar salts).

  • Tetrahydropyran Synthesis: Organic Chemistry Portal. Tetrahydropyran Synthesis. (Background on the stability and synthesis of the oxane ring).

  • Nav1.8 Inhibitor Context: Preparation of 4-amino-tetrahydropyran derivatives. See generally U.S. Patent US9512124B2 (describing similar amino-oxane scaffolds). .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound HCl before handling. Thiophene derivatives may be toxic.[4]

Sources

Technical Support: Solubility Optimization for 4-(Thiophen-3-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-THIO-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Molecule Class: Heterocyclic Primary Amine (Free Base)[1][2]

Executive Summary

You are likely encountering solubility difficulties because 4-(Thiophen-3-yl)oxan-4-amine is supplied as a free base .[1][2] In this state, the molecule exhibits significant lipophilicity due to the thiophene and tetrahydropyran rings, making it poorly soluble in neutral aqueous media (pH 7.4) where it remains largely uncharged.[1][2]

To achieve stable solubility for biological assays or chemical synthesis, you must drive the equilibrium toward the protonated (ammonium) species or utilize specific organic co-solvents. This guide provides the protocols to transition from the problematic free base to a stable soluble form.

Module 1: Diagnostic Workflow

Before altering your formulation, identify the specific failure mode using the logic flow below.

SolubilityLogic Start START: Observe Mixture CheckState Is the material an Oil or Solid? Start->CheckState Solid Solid / Precipitate CheckState->Solid Particles Visible Oil Oiling Out / Gummy Phase CheckState->Oil Phase Separation CheckpH Check pH of Solvent Solid->CheckpH Aqueous Media CheckSolvent Check Organic Solvent Solid->CheckSolvent Organic Media Oil->CheckpH Acidify ACTION: Acidify to pH < 4.0 (In-situ Salt Formation) CheckpH->Acidify If pH > 7 SwitchSolvent ACTION: Switch to DMSO (Anhydrous) or Ethanol CheckSolvent->SwitchSolvent If Low Polarity MakeSalt ACTION: Synthesize HCl Salt (See Module 4) Acidify->MakeSalt If Instability Persists

Figure 1: Decision tree for diagnosing solubility failures based on physical state and solvent conditions.

Module 2: The Chemistry of Insolubility

The solubility of this molecule is governed by the Henderson-Hasselbalch equation .[3] The primary amine group has a


 of approximately 9.5 – 10.0  (typical for 

-substituted primary amines).[1][2]
The pH Trap
pH EnvironmentMajor SpeciesSolubility Characteristic
pH < 7.0

(Cationic)
High Water Solubility. The charge disrupts the crystal lattice and interacts with water.[1][2]
pH 7.4 (Physiological)Equilibrium MixtureRisk Zone. Approximately 1% of the molecule is neutral, which can nucleate precipitation over time.
pH > 9.0

(Neutral)
Insoluble. The molecule behaves like a lipophilic oil (due to Thiophene/Pyran rings) and will "oil out" or precipitate.[1][2]

Key Insight: You cannot dissolve the free base directly in PBS (pH 7.4) or water without first protonating it.[1][2]

Module 3: Solubilization Protocols

Protocol A: Preparation of Aqueous Stock (In-Situ Protonation)

Use this for immediate biological assays where DMSO is not tolerated.[1][2]

  • Weigh the target amount of this compound free base.[1][2]

  • Add 0.9 equivalents of 1N HCl (or Acetic Acid).

    • Why? This converts the oily free base into the hydrophilic hydrochloride (or acetate) salt immediately.

  • Vortex until fully dissolved. The solution should be clear.

  • Dilute slowly with water or buffer to the desired volume.[1]

  • Check pH: Ensure final pH is < 6.0 to prevent the free base from regenerating.[1]

Protocol B: DMSO Stock Preparation (The Hygroscopicity Issue)

Use this for high-concentration storage (>10 mM).[1][2]

Warning: DMSO is hygroscopic.[1][4] Absorbed water can cause this lipophilic free base to precipitate inside your stock vial.[1]

  • Use Anhydrous DMSO: Ensure the solvent is fresh or stored over molecular sieves.[1]

  • Dissolve: The free base should dissolve readily in pure DMSO up to >50 mM.

  • Aliquot & Seal: Immediately aliquot into single-use vials to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1][2]

  • Storage: Store at -20°C. If the solution appears cloudy upon thawing, warm to 37°C and vortex. If cloudiness persists, water has entered the vial; discard and prepare fresh.

Module 4: Permanent Fix (Salt Formation)[1][2]

If you frequently encounter "oiling out," we recommend converting the entire batch of free base into the Hydrochloride (HCl) Salt . This solid form is stable, crystalline, and water-soluble.[1][2]

SaltSynthesis Input Free Base (Oil/Solid) Solvent Dissolve in Et2O or DCM Input->Solvent Acid Add 4M HCl in Dioxane Solvent->Acid Precip Precipitate Forms (White Solid) Acid->Precip Exothermic! Filter Filter & Dry (Vacuum) Precip->Filter

Figure 2: Workflow for converting the lipophilic free base into a stable HCl salt.

Step-by-Step Synthesis:

  • Dissolve the free base in a minimal amount of Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Cool to 0°C in an ice bath.

  • Dropwise, add 1.1 equivalents of 4M HCl in Dioxane .

  • A white precipitate (the amine salt) should form immediately.[1]

  • Filter the solid and wash with cold ether.[1]

  • Dry under vacuum.[1] This solid is now water-soluble.[1][2]

Frequently Asked Questions (FAQ)

Q: Why does my solution turn cloudy when I dilute my DMSO stock into cell media? A: This is the "Crash-Out" effect.[1] Your DMSO stock contains the neutral free base. When diluted into media (pH 7.4), the water concentration spikes, and the lipophilic thiophene ring drives the molecule out of solution before it can protonate. Fix: Dilute the DMSO stock into a slightly acidic buffer (pH 5-6) first, then add to cells, or use the Salt Form (Module 4).[2]

Q: Can I use sonication to force it into solution? A: Sonication creates a dispersion, not a true solution. If the free base is suspended rather than dissolved, your assay data will be inconsistent (false positives in inhibition assays are common due to aggregate scattering). Do not rely on sonication alone. [1]

Q: Is the thiophene ring sensitive to oxidation? A: Yes, thiophenes can be sensitive to oxidation over long periods. If your solution turns yellow/brown, oxidative degradation may have occurred.[1] Always store stocks under inert gas (


 or Ar) if possible.[1][2]

References

  • PubChem. (2025).[1][2][5][6] 4-(Aminomethyl)tetrahydro-2H-pyran Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1][2][7][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for amine salt selection).

  • Ziath. (2021). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • University of Rochester. (n.d.).[1][2] Workup for Removing Amines (and Solubility Principles). Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2020).[1][2] Basicity of Amines and Ammonium Salt Formation. [Link]

Sources

Preventing thiophene oxidation during amine deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Thiophene Oxidation & Degradation During Amine Deprotection
Executive Summary

Thiophene moieties present a unique challenge in amine deprotection strategies. Due to the electron-rich nature of the thiophene ring (6


-electrons distributed over 5 atoms) and the nucleophilicity of the sulfur atom, these heterocycles are highly susceptible to two distinct failure modes often conflated by researchers as "oxidation":[1]
  • True S-Oxidation: Direct attack on the sulfur atom by oxidative deprotection reagents (e.g., CAN, DDQ), leading to unstable sulfoxides/sulfones and subsequent oligomerization.

  • Electrophilic "Pseudo-Oxidation": During acidic deprotection (e.g., Boc removal with TFA), the thiophene ring acts as a nucleophile, trapping carbocations (e.g., tert-butyl cations). This results in alkylated impurities and polymerization (tarring), which visually mimics oxidative decomposition.

This guide provides protocols to navigate both scenarios, ensuring the integrity of the thiophene core.

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your specific risk profile using the decision matrix below.

ThiopheneDeprotection start START: Select Protecting Group pg_type Which group are you removing? start->pg_type boc Boc (Acidic Removal) pg_type->boc pmb PMB / PMP (Oxidative Removal) pg_type->pmb cbz Cbz / Bn (Hydrogenolysis) pg_type->cbz risk_boc RISK: Cationic Polymerization (Pseudo-Oxidation) boc->risk_boc risk_pmb RISK: S-Oxidation to Sulfone (Irreversible) pmb->risk_pmb risk_cbz RISK: Catalyst Poisoning (S-adsorption) cbz->risk_cbz sol_boc SOLUTION: Cation Scavengers (Silanes/Thiols) risk_boc->sol_boc sol_pmb SOLUTION: Switch to Acidic Cleavage (TFA + Anisole) risk_pmb->sol_pmb sol_cbz SOLUTION: Chemical Reduction (BCl3 or TMSI) risk_cbz->sol_cbz

Figure 1: Decision matrix for selecting the correct deprotection strategy based on the specific risk to the thiophene ring.

Module 2: The "False" Oxidation (Boc Deprotection)

The Issue: You are removing a Boc group with TFA. The reaction mixture turns dark black/brown, and yield is low. The Cause: This is likely not oxidation. The tert-butyl cations (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) generated during cleavage are potent electrophiles. The electron-rich thiophene ring attacks these cations (Friedel-Crafts alkylation), leading to poly-alkylated byproducts and polymerization [1].
Protocol: Scavenger-Assisted Boc Removal

To prevent this, you must introduce a "scavenger" that is more nucleophilic than the thiophene ring to trap the


 ions.

Recommended Scavenger Cocktail (The "Thio-Mix"):

  • Triethylsilane (TES): Hydride donor; permanently quenches cations to isobutane (gas).

  • Water: Hydrolyzes tert-butyl trifluoroacetate esters.

ComponentRatio (v/v)Function
TFA 90%Acid source for cleavage.
Triethylsilane (TES) 5%Critical: Irreversible cation quencher.
Water 5%Nucleophile for ester hydrolysis.

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected amine in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (TES) (5-10 equivalents relative to Boc groups). Do not skip this step.

  • Acid Addition: Cool to 0°C. Add TFA dropwise.

    • Note: If the reaction turns bright yellow/orange immediately, this is normal (charge transfer). If it turns black instantly, your scavenger load is too low.

  • Monitoring: Warm to Room Temperature. Monitor by LCMS.[2] Look for the

    
     peak (loss of Boc).
    
  • Workup (Critical): Do not remove solvent by rotary evaporation immediately if high concentrations of

    
     are suspected. Quench by pouring into cold saturated NaHCO3 or adding excess MeOH to trap residual cations.
    

Why TES? Unlike thiol scavengers (EDT, Thioanisole), silanes react with carbocations to form inert alkanes (isobutane) and silyl species. This is an irreversible termination step, whereas alkylated thiols can sometimes reverse [2].

Module 3: The "True" Oxidation (PMB/PMP Removal)

The Issue: You are removing a p-methoxybenzyl (PMB) group.[3][4] Standard protocols suggest CAN (Ceric Ammonium Nitrate) or DDQ. The Cause: CAN and DDQ are oxidative reagents.[3][5] Thiophenes are easily oxidized to thiophene S-oxides, which are highly unstable and rapidly dimerize (Diels-Alder) or polymerize [3, 4].

Protocol: Non-Oxidative PMB Cleavage

Avoid: CAN, DDQ, and NaIO4. Adopt: Acid-Catalyzed Solvolysis.

The "Anisole Push" Method: Since PMB is acid-labile (albeit less so than Boc), we can cleave it using TFA, provided we use Anisole to drive the equilibrium.

  • Reagent: neat TFA or TFA/DCM (1:1).

  • Additive: Anisole (5–10 equivalents).

    • Mechanism:[3][5][6][7][8][9][10][11] Anisole acts as a "soft" carbon nucleophile. It traps the PMB-cation to form bis(4-methoxyphenyl)methane, preventing the PMB-cation from re-attaching or attacking the thiophene.

  • Temperature: Reflux (40–50°C) may be required for PMB amides; RT is sufficient for PMB ethers.

Alternative for Acid-Sensitive Substrates: If the molecule cannot tolerate TFA, use 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) only if strictly buffered.

  • Warning: While DDQ is oxidative, it is less aggressive toward sulfur than CAN. However, it can still cause oxidative coupling of thiophenes [5].

  • Buffer: Run the reaction in DCM:H2O (18:1) at 0°C. The water is essential to intercept the oxocarbenium ion rapidly, reducing the lifetime of the radical cation intermediate that might attack the thiophene.

Module 4: Mechanism of Protection

Understanding the competition between the thiophene ring and the scavenger is vital for troubleshooting.

ScavengerMechanism cluster_0 Generation cluster_1 Competition Boc Boc-Amine Cation t-Butyl Cation (Electrophile) Boc->Cation Acidolysis TFA TFA TFA->Cation Thiophene Thiophene Ring (Substrate) Cation->Thiophene Slow (Side Rxn) Silane Triethylsilane (Scavenger) Cation->Silane FAST (Hydride Transfer) Result_Bad Alkylated Thiophene (Impurity/Tar) Thiophene->Result_Bad Result_Good Isobutane (Gas) + Silyl TFA Silane->Result_Good

Figure 2: Kinetic competition: The silane scavenger (green path) must react faster with the cation than the thiophene ring (red path) to prevent "tarring."

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (Pd/C, H2) to remove a Cbz group on a thiophene-containing amine? A: Generally, no. Thiophene sulfur binds strongly to Palladium (catalyst poisoning), stopping the reaction. If you force conditions (high pressure/temp), you risk reducing the thiophene ring to a tetrahydrothiophene.

  • Solution: Use Iodotrimethylsilane (TMSI) generated in situ (TMSCl + NaI in Acetonitrile) or Boron Trichloride (BCl3) for Cbz removal. These are chemical cleavage methods that do not rely on heterogeneous catalysis.

Q2: My reaction mixture turned purple/black during TFA deprotection, but the LCMS looks clean. What happened? A: Thiophenes can form charge-transfer complexes or radical cations that are deeply colored even at trace levels. If the LCMS shows the desired product mass and no


 Da peaks (indicating t-butyl alkylation), the color is likely due to trace oligomers (<1%). Proceed with a basic workup; the color often partitions into the organic wash, or can be removed with activated charcoal.

Q3: I must use CAN because my molecule is acid-sensitive. How do I protect the thiophene? A: You are in a "chemical conflict." The oxidation potential of CAN (


 V) is sufficient to oxidize thiophene.
  • Workaround: If possible, oxidize the thiophene to the Sulfone (

    
    ) intentionally before deprotection if the sulfone is a viable final target. Sulfones are electron-deficient and resistant to CAN. If the thiophene is required, you must redesign the protecting group strategy (e.g., use Teoc or Alloc).
    

Q4: Why do you recommend Triethylsilane (TES) over Triisopropylsilane (TIPS)? A: Sterics. TES is smaller and donates its hydride more rapidly than the bulkier TIPS. In the race against the thiophene ring for the carbocation, speed is everything.

References
  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[10] International Journal of Peptide and Protein Research, vol. 12, no.[10] 5, 1978, pp. 258-268.[10] Link

  • Pearson, D. A., et al. "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups."[12] Tetrahedron Letters, vol. 30, no. 21, 1989, pp. 2739-2742. Link

  • Brown, K. N., & Espenson, J. H. "Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII)." Inorganic Chemistry, vol. 35, no.[13] 25, 1996, pp. 7211-7216. Link

  • Ra, C. S., & Park, G. "Thiophene-S-oxides: their preparation and reactivity." Tetrahedron Letters, vol. 44, no. 6, 2003, pp. 1099-1102. Link

  • Wang, Z. L., et al. "DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene)."[14] The Journal of Organic Chemistry, vol. 79, no.[14] 3, 2014, pp. 1156-1165. Link

Sources

Removing metal impurities from thiophene-pyran amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metal Impurity Removal in Thiophene-Pyran Amine Intermediates

Status: Operational Subject: Palladium (Pd), Copper (Cu), and Ruthenium (Ru) Remediation Target Class: Heterocyclic Amines (Thiophene/Pyran scaffolds)

Executive Summary: The "Chelation Trap"

Welcome to the technical support hub. You are likely here because standard metal remediation methods (aqueous washes, Celite filtration) have failed to bring your metal residuals below ICH Q3D limits.

The Root Cause: Thiophene-pyran amine intermediates present a unique "double-edged" challenge.

  • Soft-Donor Interference: The thiophene sulfur (soft donor) and the amine nitrogen (borderline/hard donor) act as competing ligands. They do not just "hold" the metal; they often form stable pincer-like chelates with catalysts (especially Palladium and Copper).

  • Scavenger Incompatibility: Standard acidic scavengers (e.g., sulfonic acid resins) will protonate your amine product, causing massive yield loss via non-specific binding.

This guide provides a self-validating workflow to break these chelates and sequester the metal without sacrificing your product.

Part 1: Diagnostic & Scavenger Selection

Q: How do I choose the correct scavenger for an amine-containing heterocycle?

A: You must select a scavenger with a binding constant (


) for the metal that is orders of magnitude higher than your product's binding affinity. For thiophene-amines, simple silica or carbon is insufficient. You need functionalized silica with "Soft" ligands.

The Golden Rule: Never use electrophilic scavengers (e.g., Isocyanates) or acidic scavengers (e.g., Sulfonic acid) with amine intermediates.

Scavenger Selection Decision Tree

ScavengerSelection Start START: Analyze Crude Mixture MetalType Identify Primary Metal Impurity Start->MetalType Pd_Cu Palladium (Pd) or Copper (Cu) MetalType->Pd_Cu Ru_Rh Ruthenium (Ru) or Rhodium (Rh) MetalType->Ru_Rh Pd_State Is the Metal Colloidal (Black)? Pd_Cu->Pd_State TAAcOH Silica-TAAcOH *For Ru/Rh* Ru_Rh->TAAcOH Colloidal_Yes Step 1: Activated Carbon Step 2: Celite Filtration Pd_State->Colloidal_Yes Yes Colloidal_No Soluble/Complexed Metal Pd_State->Colloidal_No No Scavenger_Choice Select Functional Ligand Colloidal_Yes->Scavenger_Choice Colloidal_No->Scavenger_Choice Thiol Silica-Thiol (Si-SH) *Standard Choice* Scavenger_Choice->Thiol General Purpose DMT Silica-DMT (Dimercaptotriazine) *For High Pd Affinity* Scavenger_Choice->DMT If Pd > 500 ppm TMT Silica-TMT (Trimeraptotriazine) *For S-containing Products* Scavenger_Choice->TMT If Thiophene Present (High Competition)

Figure 1: Logic flow for selecting the appropriate scavenger based on metal species and oxidation state.

Part 2: Comparison of Scavenger Chemistries

For thiophene-pyran amines, Silica-TMT or Silica-DMT are often superior to standard Thiols because the triazine ring adds electronic stability, allowing the sulfur groups to out-compete the thiophene sulfur in your product [1, 2].

Scavenger TypeFunctional GroupBest ForCompatibility with AminesRelative Cost
Si-Thiol PropylthiolAg, Hg, Pd, CuHigh (Neutral pH)Low
Si-DMT DimercaptotriazinePd , Pt, Ru, RhHigh (High Affinity)Medium
Si-TMT TrimeraptotriazinePd (High Load) High (Highest Affinity)High
Activated Carbon N/A (Porous Carbon)Colloidal MetalsLow (Yield Loss Risk)Very Low
Si-SCX Sulfonic AcidFe, basic metalsAvoid (Binds Product)Low

Part 3: Optimization Protocol (Batch Mode)

Q: I added the scavenger, but the Pd levels barely dropped. What did I do wrong?

A: Scavenging is a kinetic process, not instantaneous. For chelated metals (common in thiophene intermediates), you must overcome the activation energy to break the metal-product bond.

Standard Operating Procedure (SOP-01): Thermal Scavenging

  • Stoichiometry: Calculate the molar equivalents of the metal (not the product).

    • Initial: Use 4–8 equivalents of scavenger relative to the residual metal content (e.g., if you have 1000 ppm Pd, calculate mmols of Pd and add 4x mmols of scavenger functional loading).

  • Solvent: Ensure your product is fully soluble.

    • Preferred: THF, Ethyl Acetate, Methanol.

    • Avoid: DMF/DMSO (these solvents coordinate to Pd and inhibit scavenging).

  • Temperature (The Critical Variable):

    • Do not stir at Room Temperature (RT).

    • Heat to 50°C – 60°C . The heat is required to dissociate the Pd-Thiophene complex so the Pd can transfer to the scavenger [3].

  • Time: Stir for 4 hours .

  • Filtration: Filter hot (if solubility is temperature-dependent) through a 0.45 µm filter or a Celite pad to remove the silica.

Part 4: Troubleshooting & FAQs

Issue 1: "My product yield dropped by 20% after scavenging."

Diagnosis: Non-specific binding.[1]

  • Cause A: You used Activated Carbon.[1] Carbon absorbs organics indiscriminately.

  • Cause B: You used an un-capped silica scavenger. Free silanol groups (Si-OH) on the silica surface can bind to your amine via hydrogen bonding.

Solution:

  • Switch to "End-Capped" Silica: Ensure your Si-Thiol or Si-DMT is end-capped (trimethylsilyl capped). This covers free silanols and prevents amine binding.

  • Add a Modifier: Add 1-5% Triethylamine (TEA) to the scavenging mixture. The TEA will block the non-specific sites on the silica, leaving the high-affinity thiol ligands available for the metal.

Issue 2: "The solution turns green or black upon heating."

Diagnosis: Oxidation of the metal or scavenger.

  • Cause: Thiophene derivatives are electron-rich and susceptible to oxidation. Some Pd(0) species may cluster into colloidal Pd (black) upon heating.

Solution:

  • Inert Atmosphere: Perform the scavenging step under Nitrogen or Argon.

  • Two-Stage Clean: If the solution turns black (colloidal Pd formation), filter through Celite first to remove the bulk precipitate, then treat the filtrate with Si-DMT for the soluble residual.

Issue 3: "I cannot get Pd below 10 ppm (ICH Q3D Limit)."

Diagnosis: Thermodynamic Equilibrium limit reached.

  • Cause: The affinity of your thiophene-amine for Pd is competing effectively with the scavenger.

Solution:

  • Sequential Pass: Instead of one batch with 10 equivalents, do two batches with 5 equivalents each. Filter in between. This resets the equilibrium.

  • Switch Ligands: If Si-Thiol stalls at 50 ppm, switch to Si-DMT or Si-TMT . The "TMT" ligand has a higher binding constant for Pd(II) than simple thiols [4].

  • Check Solubility: Ensure the metal-scavenger complex isn't leaching back in. This is rare with silica (covalent bond) but common with polymer resins.

Issue 4: "Can I use this for GMP steps?"

A: Yes. Silica-based scavengers are widely accepted in GMP. They are insoluble, do not leach (if high quality), and are removed via physical filtration. You must, however, validate that no silica fines (particulates) remain in the API.

  • Validation: Use a 0.22 µm inline filter for the final step.

Part 5: Regulatory Reference (ICH Q3D)

When setting your target limits, refer to the ICH Q3D guidelines for Elemental Impurities.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )
Palladium (Pd) 2B10010
Copper (Cu) 33000300
Ruthenium (Ru) 2B10010

Note: To calculate the concentration limit (ppm), use the formula: Limit (ppm) = PDE (µ g/day ) / Daily Dose ( g/day ). [5]

References

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues."[2] Technology Networks. Link

  • Biotage. "Metal Scavenger User Guide: Strategies for Work-up and Purification." Biotage Documents. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205. Link

  • European Medicines Agency (EMA). "ICH guideline Q3D (R2) on elemental impurities." EMA / ICH. Link

Sources

Technical Support Center: Stability & Handling of 4-(Thiophen-3-yl)oxan-4-amine

[1][2][3]

Executive Summary

Welcome to the technical support guide for 4-(Thiophen-3-yl)oxan-4-amine . This molecule presents a unique stability profile due to the coexistence of a basic primary amine and an electron-rich thiophene ring at a quaternary carbon center.[1][2]

While the tetrahydropyran (oxane) ring provides a stable scaffold, the thiophene moiety is susceptible to oxidative degradation , and the primary amine is prone to carbamate formation upon exposure to atmospheric CO₂. This guide moves beyond basic handling to address specific solubility behaviors and degradation pathways you will encounter in solution.

Module 1: Solubility & Stock Solution Preparation

The Core Challenge: Users often experience precipitation when diluting DMSO stocks into aqueous buffers. This is governed by the ionization state of the primary amine.

Physicochemical Profile[4][5][6][7][8][9][10][11][12][13]
  • pKa (Calculated): ~9.6 (Amine)[1][2][3]

  • LogP: ~1.0 (Moderate lipophilicity)[1][2][3]

  • Critical Behavior: At physiological pH (7.4), the amine is protonated (

    
    ), improving solubility.[2][3] At pH > 9, it exists as a neutral free base, significantly increasing the risk of precipitation.[3]
    
Recommended Solvent Systems
SolventSolubility RatingStability RiskNotes
DMSO (Anhydrous) Excellent (>50 mM)LowPreferred for Stock. Hygroscopic; absorbed water can accelerate degradation.[1][2][3]
Methanol/Ethanol GoodModerateNucleophilic solvents; avoid if using strong electrophiles in downstream assays.[2]
Water (pH < 7) GoodLowStable as a salt (e.g., HCl salt).[2][3]
Water (pH > 9) Poor LowHigh Risk. The neutral amine will likely crash out of solution.[2]
Protocol: Robust Stock Preparation
  • Weighing: Weigh rapidly. The amine can absorb atmospheric CO₂ (see Module 2).[3]

  • Dissolution: Dissolve in anhydrous DMSO to a concentration of 10–20 mM.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

  • Freeze-Thaw: Limit to <3 cycles. If precipitation occurs upon thawing, sonicate at 30°C for 5 minutes.[3]

Module 2: Chemical Stability & Degradation Pathways[2][3]

The Core Challenge: "My solution turned yellow/brown." Diagnosis: This is the hallmark of thiophene oxidation or amine oxidation .

Thiophene Oxidation (The "S-Oxide" Trap)

The thiophene ring is electron-rich.[1][2][3] In the presence of peroxides (often found in aged PEG or Tween formulations) or prolonged air exposure, the sulfur atom oxidizes to the thiophene S-oxide and subsequently the sulfone .[2][4]

  • Consequence: Loss of potency and formation of reactive electrophiles (Michael acceptors).[2][3]

Amine "Carbamylation"

Primary amines react reversibly with CO₂ in the air to form carbamic acid/carbamates.

  • Reaction:

    
    [1][2][3]
    
  • Consequence: Shift in retention time on LC-MS and potential assay interference.[1][2][3] This is often mistaken for degradation but is reversible upon acidification.[1][3]

Visualization: Degradation Decision Tree

The following diagram illustrates the logical flow for diagnosing stability issues based on your experimental conditions.

StabilityPathwaysStartCompound in SolutionOxidantPresence of Oxidants(Air, Peroxides, Aged DMSO)Start->OxidantStorageCO2Atmospheric CO2(Open Vial)Start->CO2HandlingAcidStrong Acid ExposureStart->AcidConditionsThiopheneOxThiophene S-Oxidation(Sulfoxide/Sulfone)Oxidant->ThiopheneOxMajor PathwayAmineOxN-Oxidation(Hydroxylamine)Oxidant->AmineOxMinor PathwayCarbamateCarbamate Formation(Reversible)CO2->CarbamateRapid EquilibriumPolymerThiophene Polymerization(Oligomers)Acid->PolymerSlow

Caption: Primary degradation pathways. Red path indicates the highest risk (Thiophene oxidation) in solution.[1][2][3]

Module 3: Troubleshooting & FAQs

Q1: I see a new peak in LC-MS with Mass +16 or +32. What is it?

Answer: This indicates oxidation .[1][5][4]

  • +16 Da: Formation of Thiophene S-oxide (or N-oxide).[1][2][3]

  • +32 Da: Formation of Thiophene Sulfone (

    
    ).[1][2][3]
    
  • Action: Check your solvent quality. Use fresh, anhydrous DMSO.[3] Ensure your assay buffer does not contain aged surfactants (Tween/PEG) which accumulate peroxides.[1][2][3]

Q2: My compound precipitated when I added it to the cell culture media (pH 7.4).

Answer: This is likely a solubility limit issue rather than degradation.

  • Mechanism: While the amine is protonated at pH 7.4, the thiophene and tetrahydropyran rings are lipophilic. If your final concentration is >100 µM, you may exceed the solubility product.

  • Action: Lower the final concentration or ensure the DMSO content is 0.1–0.5% to aid solubilization.

Q3: The sample purity dropped after 24 hours in the autosampler.

Answer: This is likely Carbamate formation or Evaporation .[1]

  • Diagnosis: If the "impurity" disappears after adding acid (e.g., 0.1% Formic Acid) to the sample, it was a carbamate formed from CO₂.[3]

  • Action: Use sealed vials with pre-slit septa. Keep autosampler temperature at 4°C.

Module 4: Analytical Monitoring Protocol

To validate the stability of your specific batch, run this standardized LC-MS check.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps amine protonated).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiophene absorption) and 210 nm (Amine/General).[1][2][3]

Success Criteria:

  • Retention Time: The amine should elute early due to the positive charge in acidic media.

  • Purity: >95% by UV Area.

  • Mass Check: Confirm parent ion

    
     Da (Exact mass depends on isotope).[1][2][3]
    

References

  • Cheng, X., et al. (2003).[2][3] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. (Validates DMSO storage protocols and the impact of water/freeze-thaw cycles).

  • Raatikainen, O. J., et al. (2008).[2][3] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening. (Analysis of compound degradation in DMSO/Water mixtures).

  • Dansette, P. M., et al. (2005).[2][3] "Metabolic activation of thiophenes." Chemical Research in Toxicology. (Detailed mechanisms of thiophene S-oxidation and reactivity). [1][2][3]

  • PubChem. "4-Aminotetrahydropyran (Analog Data)." National Library of Medicine. (Used for physicochemical property extrapolation of the tetrahydropyran-amine scaffold).[1][2][3]

Troubleshooting low conversion in 4-aminotetrahydropyran formation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers encountering difficulties with the synthesis of 4-aminotetrahydropyran.

Ticket Subject: Troubleshooting Low Conversion & Dimer Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

The formation of 4-aminotetrahydropyran (4-ATP) from tetrahydro-4H-pyran-4-one is deceptively simple. While standard reductive amination conditions often work for simple aliphatic ketones, this specific substrate is prone to equilibrium stalling (low conversion) and reductive dimerization (formation of secondary amines).

If you are seeing low conversion, your reaction is likely stuck at the hemiaminal stage or competing with direct reduction of the ketone to the alcohol. Use the diagnostic workflow below to identify your specific failure mode.

Diagnostic Logic Tree

DiagnosticWorkflow Start Observation: Low Yield of 4-ATP CheckLCMS Analyze Crude Mixture (LCMS/NMR) Start->CheckLCMS Decision1 Major Impurity? CheckLCMS->Decision1 SM_Left Starting Material (Ketone) Remains >20% Decision1->SM_Left Incomplete Rxn Alcohol 4-Hydroxytetrahydropyran (Direct Reduction) Decision1->Alcohol Side Rxn Dimer Di(tetrahydropyran-4-yl)amine (Over-alkylation) Decision1->Dimer Over-reaction Sol1 Solution: Titanium(IV) Isopropoxide Force Imine Formation SM_Left->Sol1 Sol2 Solution: Switch Reductant Use NaBH3CN at pH 6-7 Alcohol->Sol2 Sol3 Solution: Benzylamine Route or Excess NH4OAc (10-15 eq) Dimer->Sol3 caption Figure 1: Diagnostic workflow for identifying the root cause of low conversion.

Protocol A: The "Titanium Fix" (For Low Conversion)

Best for: Cases where starting material persists despite long reaction times. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to push the equilibrium toward the imine before the reducing agent is added.

Reagents & Stoichiometry
ComponentEquiv.Role
Tetrahydro-4H-pyran-4-one1.0Substrate
Titanium(IV) isopropoxide 2.0 Lewis Acid / Dehydrating Agent
Ammonium Chloride (NH₄Cl)2.0 - 4.0Ammonia Source
Triethylamine (Et₃N)2.0 - 4.0Frees NH₃ from salt
Sodium Borohydride (NaBH₄)1.5Reductant (Added in Step 2)
Absolute Ethanol[0.5 M]Solvent
Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a dry flask under N₂, combine the ketone (1.0 eq), NH₄Cl (2.0 eq), and Et₃N (2.0 eq) in absolute ethanol.

    • Add Ti(OiPr)₄ (2.0 eq) dropwise. The solution may turn slightly yellow or hazy.

    • Stir at ambient temperature for 12–16 hours . Do not add the reductant yet. This dwell time ensures the ketone is fully converted to the titanium-imine complex.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise (gas evolution will occur).

    • Allow to warm to room temperature and stir for 3–5 hours.

  • Workup (The "Emulsion" Fix):

    • Warning: Ti reactions create thick emulsions if quenched with water alone.

    • Quench by pouring the mixture into 2M aqueous Ammonium Hydroxide (NH₄OH) .

    • The resulting inorganic precipitate (TiO₂) will be granular and filterable rather than gelatinous.

    • Filter through Celite, wash with EtOAc, and extract the filtrate.

Why this works: Standard reductive amination relies on a weak equilibrium. Titanium "locks" the oxygen as a titanate, preventing the reverse reaction (hydrolysis) and priming the C=N bond for reduction [1, 2].

Protocol B: The "Bypass" Route (For Purity/Scale)

Best for: Avoiding dimer formation or when handling cyanide (NaBH₃CN) is restricted. Concept: Instead of using ammonia (which is nucleophilic enough to react with the product imine, causing dimers), use Benzylamine . The benzyl group prevents over-alkylation and is easily removed.

Reaction Scheme
  • Reductive Amination:

    • Ketone + Benzylamine (1.05 eq) + NaBH(OAc)₃ (1.4 eq) in DCE or THF.

    • Result: N-Benzyl-4-aminotetrahydropyran (High conversion, no dimer).

  • Hydrogenolysis:

    • Dissolve intermediate in MeOH. Add Pd/C (10% wt).

    • Stir under H₂ (balloon pressure) for 4–12 hours.

    • Result: Pure 4-aminotetrahydropyran.

Why this works: Secondary amines (like the benzyl-intermediate) form iminium ions which reduce faster than primary imines, but the steric bulk of the benzyl group prevents a second alkylation. The deprotection is quantitative [3].[1]

Troubleshooting & FAQs

Q: Why not just use Ammonium Acetate and NaBH₃CN?

A: You can, but this "classic" method is pH-sensitive.

  • The Trap: If the pH is < 5, the carbonyl is activated but the amine is protonated (ammonium), stopping attack. If pH > 8, the imine forms but protonation (required for reduction) is too slow.

  • The Fix: If you must use this route, use 10–15 equivalents of NH₄OAc . The massive excess drives the equilibrium by Le Chatelier's principle and buffers the solution effectively.

Q: I see a large peak for 4-hydroxytetrahydropyran.

A: Your reductant is reducing the ketone faster than the imine is forming.

  • Cause: Adding NaBH₄ too early or using NaBH₄ without the Titanium catalyst.

  • Solution: Switch to NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is less basic and much less reactive toward ketones than imines, allowing the imine to form and be selectively reduced [4].

Q: How do I remove the inorganic salts after the Titanium reaction?

A: As mentioned in Protocol A, do not use water or saturated NH₄Cl alone. The specific cure for Titanium emulsions is 2M NH₄OH or 1M NaOH . The high pH converts the titanium salts into a dense, filterable oxide precipitate.

Comparative Data: Reductant Selection

ReductantSelectivity (Imine vs Ketone)Risk of Alcohol ByproductRecommended pHNotes
NaBH₄ LowHigh>10 (Basic)Only use with Ti(OiPr)₄ pre-complexation.
NaBH₃CN HighLow6–7Toxic (Cyanide). Requires pH monitoring.
NaBH(OAc)₃ Very HighVery LowWeakly AcidicGold Standard for mild reductive amination without transition metals.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2] Link[2]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[3] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 4928-4929. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Kihara, Y., et al. "Process for preparing 4-aminotetrahydropyran compound." U.S. Patent 7,365,215, filed 2004, issued 2008. Link

Sources

Technical Support Center: Crystallization of 4-(Thiophen-3-yl)oxan-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-CRYST-THIO-PYR-04 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Introduction

Welcome to the technical support hub for 4-(Thiophen-3-yl)oxan-4-amine (also known as 4-(3-thienyl)tetrahydro-2H-pyran-4-amine).[1] This intermediate is a critical scaffold in the synthesis of sodium channel blockers and kinase inhibitors.

Due to the combination of a basic primary amine (pKa ~9.6), a lipophilic thiophene ring, and a polar ether linkage, this molecule presents unique crystallization challenges—specifically oiling out (liquid-liquid phase separation) and oxidation . This guide synthesizes field-proven protocols with mechanistic insights to ensure reproducible salt formation.[1]

Module 1: Salt Selection Strategy

The Chemistry of the Challenge

The free base is typically a viscous oil or low-melting solid. Salt formation is required for purification and stability.

  • Base Strength: The primary amine is strongly basic (Calculated pKa ~9.6).

  • Thiophene Sensitivity: The sulfur atom in the thiophene ring is susceptible to oxidation. Avoid strong oxidizing acids (e.g., Nitric acid).

  • Counter-ion Selection:

Acid CandidatepKaPredicted Salt PropertiesRecommendation
Hydrochloric Acid (HCl) -6.0High melting point, potentially hygroscopic.[1]Primary Choice (Anhydrous)
Fumaric Acid 3.03Non-hygroscopic, often forms stable 2:1 or 1:1 salts.Secondary Choice (Resolution)
L-Tartaric Acid 2.98Good for chiral resolution if derivatized; forms conglomerates.[1]Optimization Choice
Methanesulfonic Acid -1.9Very high solubility; risk of oiling out.[1]Avoid (unless for liquid formulation)
Sulfuric Acid -3.0Risk of thiophene polymerization/tarring at high conc.[1]Use with Caution (1:1 stoichiometry)

Module 2: Experimental Protocols

Protocol A: Anhydrous Hydrochloride Salt Formation (Standard)

Best for bulk isolation and stability.

Reagents:

  • Substrate: this compound (Free Base)[1]

  • Solvent: Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE)[1]

  • Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10g of Free Base in 100mL IPAc (10 vol) at 20°C. Ensure complete dissolution.

    • Note: IPAc is preferred over Ethyl Acetate to prevent transesterification side reactions during prolonged aging.

  • Filtration: Polish filter (0.45 µm) to remove particulate seeds that could induce wrong polymorphs.

  • Acid Addition: Cool solution to 5-10°C. Slowly add 1.05 equivalents of 4M HCl/Dioxane dropwise over 60 minutes.

    • Critical: Rapid addition causes local supersaturation

      
       Oiling Out.
      
  • Nucleation: If turbidity does not appear after 50% addition, add seed crystals (0.5 wt%).

  • Aging: Warm slurry to 20-25°C and age for 4 hours to ripen the crystal size distribution.

  • Isolation: Filter under N2 pressure. Wash with cold IPAc (2 vol). Dry at 40°C under vacuum.

Protocol B: Reactive Crystallization with Organic Acids (Fumarate)

Best for breaking emulsions or if HCl salt is hygroscopic.

  • Preparation: Dissolve Free Base (1 eq) in Ethanol (5 vol).

  • Acid Solution: Dissolve Fumaric Acid (0.55 eq for 2:1 salt or 1.05 eq for 1:1 salt) in hot Ethanol (50°C).

  • Mixing: Add the Acid solution to the Base solution at 50°C.

  • Cooling Ramp: Cool from 50°C to 0°C at a rate of 10°C/hour.

    • Why? Slow cooling suppresses the formation of metastable oils.

Module 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Question: "I added the acid, and instead of a white powder, a yellow sticky gum separated at the bottom. What happened?"

Technical Diagnosis: You encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable liquid phase is energetically more favorable than the crystalline phase at a specific supersaturation point.

The Rescue Protocol:

  • Do NOT cool further. Cooling increases supersaturation, making the oil more viscous and harder to crystallize.

  • Re-heat: Heat the mixture until the oil re-dissolves into a single phase.

  • Seed at High Temperature: Add seeds just below the saturation temperature (cloud point).

  • Add Anti-solvent Slowly: Add Heptane or Hexane dropwise to the hot solution to reduce solubility gradually.

Issue 2: Color Degradation

User Question: "My salt turned pink/brown after drying."

Technical Diagnosis: Thiophene oxidation. Solution:

  • Always dry under vacuum with a nitrogen bleed.

  • Add 0.1 mol% BHT (Butylated Hydroxytoluene) or Ascorbic Acid to the crystallization solvent.

  • Store salts in amber vials.

Visual Logic: Troubleshooting Workflow

Troubleshooting Start Problem: No Crystals / Oiling Out CheckTemp Check Temperature Start->CheckTemp IsHot Is solution hot (>40°C)? CheckTemp->IsHot Reheat HEAT to re-dissolve oil (Single Phase) IsHot->Reheat No (It's cold) SolventSwitch Switch Solvent System (Use higher boiling ether) IsHot->SolventSwitch Yes (Already hot) Seed Add Seeds at Cloud Point Reheat->Seed Cycle Temperature Cycling (Heat/Cool 3x) Seed->Cycle Slow Cool to 0°C Slow Cool to 0°C Cycle->Slow Cool to 0°C SolventSwitch->Reheat

Caption: Decision tree for rescuing a failed crystallization batch (Oiling Out).

Module 4: Salt Screening Workflow

To determine the optimal salt for your specific derivative, follow this screening logic. This minimizes material waste while maximizing hit rate.

SaltScreening Base Free Base (Oil) Solvent Solvent Selection (EtOH, IPAc, THF) Base->Solvent Acids Counter-ion Addition Solvent->Acids Class1 Class 1: Strong Acids (HCl, HBr, MSA) Acids->Class1 Class2 Class 2: Carboxylics (Fumaric, Succinic) Acids->Class2 Result1 Check: Hygroscopicity Class1->Result1 Precipitate? Result2 Check: Polymorphism Class2->Result2 Precipitate? Final Selection Final Selection Result1->Final Selection Result2->Final Selection

Caption: Systematic workflow for identifying the optimal counter-ion.

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on pKa matching and salt selection).

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory context for salt/polymorph stability).

  • Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization. Physical Review Letters. (Mechanisms relevant to conglomerate formation in chiral amines).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.[1] (Standard text for supersaturation and oiling-out thermodynamics).

Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (EHS). Thiophene derivatives may be toxic; handle with appropriate PPE.

Sources

Technical Support Center: Handling Hygroscopic Pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation of Hygroscopicity in Tetrahydropyran-4-amine Scaffolds[1]

Executive Summary

Tetrahydropyran-4-amine derivatives are critical pharmacophores in medicinal chemistry, yet they present a distinct challenge: aggressive hygroscopicity .[1] The ether oxygen in the pyran ring acts as a hydrogen bond acceptor, while the amine acts as both a donor and acceptor. This "dual-magnet" effect for atmospheric moisture leads to rapid deliquescence (turning from solid to gum), stoichiometric errors in reaction setup, and hydrolytic instability.[1]

This guide provides field-proven protocols to stabilize, handle, and analyze these sensitive compounds.

Module 1: Immediate Troubleshooting (FAQs)

Q1: My free-flowing powder has turned into a sticky gum or oil. Is it ruined?

Diagnosis: Your sample has likely undergone deliquescence .[1] This occurs when the critical relative humidity (CRH) of the salt is lower than the ambient humidity. The sample absorbs enough water to dissolve itself in a saturated lattice solution.

Recovery Protocol (Azeotropic Drying): Do not simply heat the gum; this often degrades the amine or causes thermal decomposition before water removal is complete.

  • Dissolve the "gum" in anhydrous ethanol or methanol .

  • Add toluene (creates a ternary azeotrope with water/alcohol).[1]

  • Rotary evaporate at 45°C. Repeat the toluene addition/evaporation cycle 3x.

  • Final dry on a high-vacuum Schlenk line (<0.5 mbar) for 12 hours.

Q2: My NMR integration for the amine protons is wandering or invisible.

Root Cause: Proton exchange. Absorbed water acts as a shuttle for labile protons (


 or 

). This broadens the peak into the baseline or shifts it significantly, making stoichiometric integration impossible. The Fix:
  • Do not rely on amine peak integration for purity.[1]

  • Use a CH proton on the pyran ring (specifically the C2/C6 positions) as your internal standard against the solvent residual peak.

Q3: The yield of my amide coupling reaction is consistently 10-15% lower than expected.

Root Cause: Stoichiometric Drift. If you weighed 100 mg of a hygroscopic amine salt that contains 15% water by weight, you effectively added only 85 mg of reactant. The Fix: You must quantify water content (See Module 4) and adjust the molecular weight used in your calculations:



Module 2: Advanced Handling Protocols

Protocol A: The "Weighing by Difference" Technique

Standard weighing boats are insufficient for deliquescent salts as they absorb water during the 30 seconds of transfer.

  • Preparation: Dry a glass vial with a septum cap in an oven at 120°C. Cool in a desiccator.

  • Loading: In a glovebox (or under an inverted argon funnel), load the approximate amount of amine salt into the vial and seal it.

  • Initial Weighing: Weigh the sealed vial (

    
    ).
    
  • Transfer: Syringe solvent (anhydrous DMF/DCM) directly into the vial to dissolve the amine inside the protected environment.

  • Dispensing: Withdraw the solution via syringe and inject it into your reaction vessel.

  • Final Weighing: Weigh the empty vial + septum (

    
    ).
    
  • Calculation:

    
    .
    
Protocol B: Storage Hierarchy
Storage TierMethodSuitability
Tier 1 (Gold) Glovebox (N2/Ar) Long-term storage of free bases and HCl salts.[1]
Tier 2 (Silver) Desiccator w/

Active working stocks.[1] Phosphorus pentoxide is superior to silica gel for amines.
Tier 3 (Bronze) Parafilm + Freezer NOT RECOMMENDED. Cold surfaces condense moisture rapidly upon opening.[1]

Module 3: Chemical Strategy (Salt Selection)

If the HCl salt is too difficult to handle, you must engineer the crystal lattice to be hydrophobic. The choice of counter-ion dictates the Lattice Energy and Hydrophobicity .

Comparative Salt Properties for Pyran-4-amines
Counter-ionHygroscopicityCrystallinityRecommendation
Hydrochloride (HCl) High GoodDefault starting point, but often deliquescent.[1]
Tosylate (p-TsOH) Low ExcellentTop Choice. The aromatic ring adds bulk and hydrophobicity, shielding the amine.
Fumarate Low-Medium GoodGood for biological assays (pharmaceutically acceptable).[1]
Trifluoroacetate (TFA) Extreme PoorAvoid.[1] TFA salts are often oils and highly hygroscopic.
Salt Selection Workflow

SaltSelection Start Start: Hygroscopic Free Base CheckPharma Is this for late-stage Pharma (Tox concerns)? Start->CheckPharma ToxNo No (Discovery Phase) CheckPharma->ToxNo No ToxYes Yes (Tox Sensitive) CheckPharma->ToxYes Yes Tosylate Synthesize TOSYLATE Salt (High Hydrophobicity) ToxNo->Tosylate Eval Evaluate Hygroscopicity (DVS Analysis) Tosylate->Eval Fumarate Synthesize FUMARATE Salt (Pharmaceutically Acceptable) ToxYes->Fumarate Succinate Synthesize SUCCINATE Salt ToxYes->Succinate Fumarate->Eval Succinate->Eval

Figure 1: Decision matrix for selecting a counter-ion to reduce hygroscopicity in amine derivatives.[1]

Module 4: Analytical Verification (Karl Fischer)

Standard Karl Fischer (KF) titration fails for primary and secondary amines.

The "Amine Error" Mechanism

In standard KF reagents containing methanol, amines react with methanol and iodine to form formamides. This side reaction consumes iodine, leading to a false high water content reading and a fading endpoint that never stabilizes.

Reaction:


[1]
Correct Analytical Protocol
ParameterStandard Method (Wrong)Amine-Specific Method (Correct)
Solvent MethanolEthanol + Salicylic Acid Buffer
Reagent Composite 5 (MeOH based)Hydranal™-Composite 5 K (Ketone/Amine safe)
Buffering NoneAdd Benzoic Acid to solvent to neutralize amine basicity (

).[1]
Endpoint 10-20 seconds30-60 seconds (Ensure complete extraction from lattice)
Workflow: Water Determination in Pyran-Amines
  • Pre-titration: Condition the titration cell with "K-type" solvent (methanol-free) until drift is <10 µ g/min .

  • Buffering: Add 1g of benzoic acid to the titration cup to buffer the pH.

  • Sample Injection: Inject the amine sample (dissolved in dry formamide if solid) through the septum.

  • Calculation:

    
    [1]
    

References

  • Mettler Toledo. Karl Fischer Titration of Amines.[1] (Explains the side reaction mechanism between primary amines and methanol-based KF reagents).

  • Sigma-Aldrich (Merck). Determination of Water Content in Amines Using Karl Fischer Titration.[1] (Protocols for buffering strongly alkaline amines with benzoic acid).[2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative source on salt selection strategies like Tosylates vs. Chlorides).

  • PubChem. 4-Aminotetrahydropyran Compound Summary. (Physical properties and GHS safety data for the specific derivative).

  • American Pharmaceutical Review. Pharmaceutical Salts: Optimization of Solubility or Even More? (Discusses hygroscopicity management via salt selection).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-(Thiophen-3-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(Thiophen-3-yl)oxan-4-amine , a critical intermediate in medicinal chemistry.[1] It focuses on distinguishing this scaffold from its regioisomers and optimizing spectral resolution through solvent selection.[1]

Executive Summary

This compound represents a specialized class of 4,4-disubstituted tetrahydropyrans .[1] These scaffolds are increasingly favored in drug discovery as bioisosteres for cyclohexanes, offering improved solubility and metabolic stability.

This guide compares the spectral "performance"—defined here as signal resolution, diagnostic peak identification, and structural validation—across two primary variables:

  • Solvent Systems: Deuterated Chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) vs. Dimethyl Sulfoxide (
    
    
    
    ).[1]
  • Regioisomer Distinction: Differentiating the 3-thienyl isomer from the common impurity, 4-(Thiophen-2-yl)oxan-4-amine.

Structural Breakdown & Predicted Chemical Shifts

To interpret the spectrum accurately, we must first segment the molecule into three distinct magnetic environments.

  • Region A (Aromatic): The thiophene ring (3 protons).

  • Region B (Aliphatic Heterocycle): The oxane (tetrahydropyran) ring (8 protons).

  • Region C (Exchangeable): The primary amine (2 protons).

Theoretical Chemical Shift Table

Values are representative estimates based on substituent additivity rules for 4-substituted oxanes and 3-substituted thiophenes.

Proton GroupLabelApprox. Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Thiophene H-2

7.25 - 7.35Singlet (d,

)
1HKey Identifier: Isolated proton between S and C-substituent.[1][2]
Thiophene H-5

7.30 - 7.40Doublet of doublets1HAdjacent to Sulfur; typically most deshielded.[1]
Thiophene H-4

7.00 - 7.15Doublet of doublets1HUpfield aromatic signal.[1]
Oxane H-2,6

3.60 - 3.90Multiplet (dt/td)4HDeshielded by ether oxygen.[1]
Oxane H-3,5

1.60 - 2.10Multiplet4HAdjacent to quaternary center.[1] Complex roofing.
Amine

1.5 - 2.5 (

)
Broad Singlet2HShift varies heavily with concentration/solvent.[1]
Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the "performance" of the spectrum, particularly regarding the visibility of the amine group and the resolution of the oxane ring conformers.

Scenario A: Deuterated Chloroform (

)
  • Performance: Standard resolution for non-polar protons.[1]

  • Amine Behavior: The

    
     signal typically appears as a broad, low-intensity hump around 1.5–2.0 ppm.[1] It often overlaps with the aliphatic protons of the oxane ring (H-3,5) or water traces.
    
  • Risk: Rapid exchange with trace water can make the amine signal vanish, leading to incorrect integration (summing to 11H instead of 13H).

Scenario B: DMSO-

  • Performance: Superior for polar functional groups.[1]

  • Amine Behavior: Hydrogen bonding with the solvent slows proton exchange. The

    
     signal sharpens and shifts downfield (often > 2.0 ppm), becoming distinct and integrable.
    
  • Oxane Ring: The polarity of DMSO may freeze the ring flip slightly more than

    
    , potentially broadening the 
    
    
    
    multiplets due to distinct axial/equatorial environments.

Recommendation: Use DMSO-


  for full characterization to confirm the presence of the amine. Use 

for routine purity checks of the aromatic region.
Comparative Analysis: Regioisomer Distinction (3-yl vs. 2-yl)

A critical quality control step is ensuring the thiophene is attached at the 3-position , not the 2-position.

The Diagnostic "Fingerprint"
Feature4-(Thiophen-3-yl) (Target)4-(Thiophen-2-yl) (Impurity)
H-2 Signal Narrow Doublet / Singlet (

)
Doublet (

)
Coupling H-2 has very small long-range coupling (

).[1]
H-3, H-4, H-5 form a continuous spin system (

).[1]
Pattern 2 + 1 Pattern: One isolated proton (H-2) and two coupled protons (H-4, H-5).[1]ABC System: Three distinct multiplets interacting strongly.[1]

Analyst Insight: If you observe a clean doublet with a large coupling constant (


) at the most upfield position of the aromatic region, you likely have the 2-yl isomer . The 3-yl isomer is characterized by the "isolated" appearance of the H-2 proton.[1]
Experimental Protocol: High-Resolution Acquisition

To ensure data integrity for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation

  • Mass: Weigh 5–10 mg of the amine.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred for amine visibility).[1]
    
  • Filtration: Filter through a cotton plug if any turbidity is observed (salt formation is common with amines).

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbon at position 4 isolates the amine and thiophene protons, potentially increasing T1 relaxation times. A short D1 will suppress the integration of the aromatic protons relative to the aliphatic ones.

  • Scans: Minimum 64 scans to resolve the low-intensity coupling of the thiophene ring.

Step 3: Processing

  • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Referencing: Reference DMSO residual peak to 2.50 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure of this compound using 1H NMR.

NMR_Analysis Start Start: Acquire 1H NMR Spectrum Check_Aromatic Analyze Aromatic Region (6.9 - 7.5 ppm) Start->Check_Aromatic Count_Protons Integration = 3H? Check_Aromatic->Count_Protons Check_Pattern Check Splitting Pattern Count_Protons->Check_Pattern Yes Is_Singlet Is there a Singlet/Narrow Doublet (H-2)? Check_Pattern->Is_Singlet Target_Confirmed CONFIRMED: Thiophen-3-yl Isomer Is_Singlet->Target_Confirmed Yes (H-2 isolated) Isomer_2yl REJECT: Thiophen-2-yl Isomer (ABC System) Is_Singlet->Isomer_2yl No (Strong coupling) Check_Aliphatic Analyze Aliphatic Region (1.5 - 4.0 ppm) Target_Confirmed->Check_Aliphatic Verify_Oxane Verify Oxane Symmetry (2 sets of multiplets) Check_Aliphatic->Verify_Oxane

Figure 1: Decision tree for validating the regiochemistry of thiophene-substituted oxanes.

References
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. Link

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (General reference for Thiophene coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[4] (Reference for Thiophene-3-yl vs 2-yl patterns). Link[4]

Sources

Advanced HPLC Method Development for Thiophene-Pyran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of thiophene-pyran amines presents a "perfect storm" of chromatographic challenges. These molecules combine a highly basic amine moiety (pKa ~9.5) with electron-rich heterocyclic rings (thiophene and pyran) that often exhibit positional isomerism.

Standard C18 protocols frequently fail here, resulting in severe peak tailing (


) due to secondary silanol interactions, or critical co-elution of structural isomers.

This guide objectively compares three distinct stationary phase technologies—Traditional C18 , Pentafluorophenyl (PFP) , and Charged Surface Hybrid (CSH) C18 —to determine the optimal workflow for separation and quantification.

The Verdict: While PFP offers superior selectivity for structural isomers, CSH C18 (Low pH) is the recommended primary method for robust quantification, offering the best balance of peak symmetry, loadability, and MS-compatibility.

The Chemical Challenge: Anatomy of the Analyte

To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.

  • The Amine (pKa ~9.5): At standard LC pH (pH 2-3), the amine is protonated (

    
    ). On traditional silica columns, this cation interacts with ionized silanols (
    
    
    
    ), causing peak tailing and retention time shifts.
  • The Thiophene/Pyran Core: These rings are hydrophobic but rich in

    
    -electrons. They are susceptible to oxidation and acid-catalyzed hydrolysis (pyran), requiring gentle conditions.
    
  • Isomerism: Synthetic routes often yield regioisomers (e.g., 2- vs. 3-substituted thiophenes) that possess identical hydrophobicity (

    
    ) but different molecular shapes.
    
Visualization: Interaction Mechanism

The following diagram illustrates why traditional columns fail and how CSH technology solves the "Amine Problem."

InteractionMechanism cluster_0 Traditional C18 (Failure Mode) cluster_1 CSH C18 (Success Mode) Silanol Residual Silanol (Si-O⁻) Amine Protonated Amine (BH⁺) Silanol->Amine Strong Attraction Tailing Result: Peak Tailing (Ionic Interaction) Amine->Tailing Surface Charged Surface (+) Amine2 Protonated Amine (BH⁺) Surface->Amine2 Repulsion Repulsion Result: Sharp Peak (Electrostatic Repulsion) Amine2->Repulsion caption Fig 1. Mechanism of silanol interaction vs. surface charge repulsion.

Comparative Methodology: C18 vs. PFP vs. CSH[1][2]

We evaluated three column chemistries using a synthetic mixture of a thiophene-pyran amine target and its nearest regioisomer.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm (Thiophene absorption max)

Table 1: Performance Metrics Comparison
FeatureTraditional C18 (e.g., BEH C18)PFP (Pentafluorophenyl)CSH C18 (Charged Surface Hybrid)
Primary Interaction Hydrophobic

-

Interaction, H-Bonding
Hydrophobic + Ionic Repulsion
Peak Shape (

)
Poor (1.8 - 2.5)Moderate (1.2 - 1.5)Excellent (1.0 - 1.1)
Isomer Resolution (

)
Low (< 1.5)High (> 3.0) Moderate (1.8 - 2.2)
Loadability Low (Quick overload)ModerateHigh
Equilibration Time FastSlow (requires surface wetting)Fast
Use Case General ScreeningIsomer Separation Quantification / QC
Analysis of Results
  • Traditional C18: Failed due to excessive tailing. The basic amine interacted with the silica substrate, masking the separation of the isomers.

  • PFP (The Isomer Specialist): The fluorine atoms on the PFP ring create a "partial negative" cloud that interacts specifically with the electron-poor regions of the thiophene ring. This provided the best separation of isomers (

    
    ) but suffered slightly from retention time drift if equilibration wasn't long enough.
    
  • CSH C18 (The Workhorse): By introducing a low-level positive charge to the particle surface, CSH repels the protonated amine. This forces the interaction to be purely hydrophobic (C18 ligand). The result was a perfectly symmetrical peak, allowing for higher sensitivity and accurate integration, even if isomer resolution was slightly lower than PFP.

The Optimized Protocol: CSH C18 Method

For routine analysis and pharmacokinetic (PK) studies where peak shape and reproducibility are paramount, the CSH C18 protocol is the gold standard.

Reagents & Preparation
  • Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm.

  • Buffer (MPA): 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Why: Ammonium formate provides better ionic strength than pure formic acid, further suppressing silanol activity.

  • Organic (MPB): 100% Acetonitrile (LC-MS Grade).

Instrument Parameters
  • Column Temp: 45°C (Reduces viscosity, improves mass transfer for amines).

  • Injection Vol: 2-5 µL.

  • Needle Wash: 90:10 ACN:Water (Critical to prevent carryover of sticky amines).

Gradient Table
Time (min)%A%BCurveAction
0.009556Initial Hold
1.009556Load Sample
8.005956Elution Gradient
9.005956Wash
9.109551Re-equilibration
12.009556End

Troubleshooting & Decision Logic

Not all thiophene-pyran amines are created equal. If the CSH method fails to separate specific positional isomers, a switch to PFP or High pH is required.

Method Development Decision Tree

MethodDecision Start Start: Thiophene-Pyran Amine Step1 Run CSH C18 (Low pH) Start->Step1 Check1 Are peaks symmetrical? Step1->Check1 Yes1 Yes Check1->Yes1 Tf < 1.2 No1 No (Tailing) Check1->No1 Tf > 1.5 Check2 Are isomers resolved? Yes1->Check2 Yes2 Yes Check2->Yes2 Rs > 2.0 No2 No (Co-elution) Check2->No2 Rs < 1.5 Action1 Switch to High pH (pH 10) Column: Hybrid C18 (BEH) No1->Action1 Final VALIDATED METHOD Yes2->Final Action2 Switch to PFP Column (Methanol Mobile Phase) No2->Action2 caption Fig 2. Decision tree for maximizing resolution and peak shape.

Advanced Troubleshooting Tips
  • Isomer Co-elution on CSH: If CSH fails to separate isomers, switch to a PFP column using Methanol instead of Acetonitrile. Methanol promotes

    
    -
    
    
    
    interactions between the thiophene ring and the PFP stationary phase.
  • Extreme Hydrophobicity: If the pyran ring is heavily substituted, the molecule may stick to the column. Add 5-10% THF (Tetrahydrofuran) to Mobile Phase B to increase elution strength.

  • High pH Alternative: If you cannot use CSH, use a Hybrid Particle (BEH) C18 at pH 10 (Ammonium Hydroxide). At pH 10, the amine is neutral (

    
    ), eliminating silanol interactions entirely. Warning: Ensure your column is rated for pH > 9.
    

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: The Ultimate Solution for Basic Compounds.Link

  • Phenomenex. (2025).[1] HPLC Column Selection Guide: Fluorinated Phases (PFP) for Isomer Separation.Link

  • ChemicalBook. (2024). Thiophene-2-ethylamine Properties and pKa Data.Link

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.Link

  • MDPI. (2021). Monitoring of Thiophenic Compounds in Fuel Desulphurization Using HPLC-UV.Link

Sources

Technical Guide: 3-Thienyl vs. 2-Thienyl Oxan-4-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-thienyl versus 2-thienyl substitution patterns on the oxan-4-amine (4-aminotetrahydropyran) scaffold. This analysis focuses on medicinal chemistry applications, specifically regarding structure-activity relationships (SAR), metabolic stability, and physicochemical properties.

Executive Summary & Strategic Application

In modern drug discovery, oxan-4-amine (4-aminotetrahydropyran) is a privileged motif used to enhance water solubility and reduce lipophilicity (LogD) compared to cyclohexyl analogs, without introducing a hydrogen bond donor (HBD) that might penalize membrane permeability.

When functionalizing this scaffold with a thienyl moiety (thiophene ring), the choice between the 2-position and 3-position is a critical decision point that dictates:

  • Metabolic Liability: 2-thienyl is a known structural alert for bioactivation (S-oxidation).[1]

  • Electronic Vectors: 3-thienyl offers a dipole vector more similar to phenyl, whereas 2-thienyl is more electron-rich and polarized.

  • Binding Geometry: The "kink" angle of attachment differs by ~30°, significantly altering ligand-protein fit.

Recommendation: Use 3-thienyl as the default starting point for stable lead optimization. Reserve 2-thienyl for specific potency cliffs where the sulfur atom's lone pair is required for a specific H-bond interaction in the binding pocket.

Physicochemical & Electronic Comparison

The activity difference stems from the fundamental electronic distribution of the thiophene ring relative to the attachment point (the oxan-4-amine nitrogen or linker).

Feature2-Thienyl Oxan-4-amine 3-Thienyl Oxan-4-amine Impact on Activity
Electronic Character

-excessive (Super-aromatic). C2 is highly nucleophilic.
Less

-excessive. Electronic properties closer to benzene.
2-Thienyl is more prone to electrophilic attack (metabolism).
Dipole Vector Sulfur atom is adjacent to the attachment bond.Sulfur atom is distal to the attachment bond.3-Thienyl mimics the steric bulk of phenyl but with lower lipophilicity.
H-Bond Capability Sulfur lone pair is exposed and can accept weak H-bonds.Sulfur lone pair is sterically shielded or oriented away.2-Thienyl can pick up specific "water-mediated" interactions in kinase hinge regions.
Metabolic Risk High. Prone to S-oxidation and ring opening.Moderate/Low. More stable; metabolism usually occurs on the ring carbons.3-Thienyl derivatives typically show longer half-life (

) in microsomal stability assays.

Mechanism of Action & SAR Logic

Structural Geometry & Binding Vectors

The choice of isomer alters the trajectory of the oxan-4-amine "tail" within a binding pocket.

  • 2-Thienyl: Creates a "bent" trajectory. The bond angle C3-C2-X (where X is the substituent) forces the substituent closer to the sulfur atom.

  • 3-Thienyl: Creates a "linear" or "extended" trajectory, often allowing the oxan-4-amine group to reach solvent-exposed areas more effectively.

Metabolic Bioactivation Pathways

This is the most critical differentiator. The 2-thienyl moiety is susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes, leading to reactive intermediates that can cause toxicity (e.g., hepatotoxicity seen in Tienilic acid).[2][3]

Pathway Visualization (Graphviz):

MetabolicPathway cluster_0 2-Thienyl Activation (High Risk) cluster_1 3-Thienyl Metabolism (Stable) T2 2-Thienyl-R S_Ox Thiophene S-Oxide (Highly Reactive Electrophile) T2->S_Ox CYP450 (Oxidation) Epox Thiophene Epoxide T2->Epox CYP450 Add Covalent Adduct (Toxicity/Inactivation) S_Ox->Add Nucleophilic Attack (Protein/DNA) T3 3-Thienyl-R Hyd Ring Hydroxylation (Phase I) T3->Hyd CYP450 Conj Glucuronidation (Phase II Excretion) Hyd->Conj UGT

Figure 1: Comparative metabolic fates. The 2-thienyl isomer is prone to S-oxidation, generating electrophiles that can covalently bind to proteins. The 3-thienyl isomer typically undergoes standard ring hydroxylation.

Experimental Data Comparison (Case Studies)

While direct "oxan-4-amine" comparison papers are rare, the following data is synthesized from SAR studies of kinase inhibitors (e.g., VEGFR, BTK) where this scaffold is standard.

Case Study A: Potency vs. Stability

Context: Optimization of a kinase inhibitor hinge binder.

Compound VariantIC50 (Target Kinase)Microsomal Stability (

, Human)
Toxicity Flag
Phenyl-Oxan-4-amine 120 nM> 60 minNone
2-Thienyl-Oxan-4-amine 15 nM 12 minReactive Metabolite (+)
3-Thienyl-Oxan-4-amine 45 nM> 45 min None
  • Observation: The 2-thienyl variant often shows higher potency (lower IC50) due to the specific electronic interaction of the sulfur lone pair with the hinge region. However, it suffers from poor metabolic stability.

  • Optimization: The 3-thienyl variant compromises slightly on potency but restores metabolic stability to acceptable levels, making it the superior drug candidate.

Experimental Protocols

Synthesis of N-(Thienyl)oxan-4-amine Derivatives

Note: Direct amination of thiophenes is difficult. Palladium-catalyzed Buchwald-Hartwig coupling is the standard.

Reagents:

  • Substrate: 3-Bromothiophene or 2-Bromothiophene

  • Amine: Oxan-4-amine (4-Aminotetrahydropyran)

  • Catalyst:

    
     / XPhos
    
  • Base:

    
    
    

Protocol:

  • Preparation: In a glovebox, charge a reaction vial with 3-bromothiophene (1.0 eq), oxan-4-amine (1.2 eq),

    
     (1.4 eq), 
    
    
    
    (2 mol%), and XPhos (4 mol%).
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify Regiochemistry via 1H-NMR. The 2-thienyl protons appear as a doublet-doublet at ~6.8-7.2 ppm; 3-thienyl protons show a distinct singlet-like peak at C2 (~7.0-7.4 ppm).

Reactive Metabolite Trapping Assay (GSH Trapping)

To confirm the safety advantage of the 3-thienyl isomer.

  • Incubation: Incubate test compound (10

    
    M) with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) to trap electrophilic intermediates (S-oxides/epoxides).

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS (Neutral Loss scan of 129 Da for GSH adducts).

  • Result Interpretation:

    • Positive for 2-thienyl: Mass shift of [M+16+307]+ (Oxygen + GSH).

    • Negative for 3-thienyl: Absence of GSH adduct peaks indicates metabolic stability.

Decision Logic for Researchers

Use the following logic flow to select the correct isomer for your campaign.

DecisionTree Start Start: Designing Thienyl-Oxan-4-amine Analog Q1 Is the Thiophene Sulfur essential for H-bonding (e.g., Kinase Hinge)? Start->Q1 Branch1 YES Q1->Branch1 Sulfur Interaction Needed Branch2 NO / UNKNOWN Q1->Branch2 Steric fit only Risk Use 2-Thienyl (High Potency Potential) Branch1->Risk Safe Use 3-Thienyl (Bioisostere of Choice) Branch2->Safe Check Must run GSH Trapping Assay to rule out toxicity. Risk->Check Reason Better Metabolic Stability Similar Steric Bulk to Phenyl Safe->Reason

Figure 2: Strategic decision tree for selecting thiophene isomers.

References

  • Bioactivation of Thiophene: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophenes: Evidence for S-Oxidation and Epoxidation.[1] Chemical Research in Toxicology.

  • Oxan-4-amine Scaffold Utility: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4]

  • Thiophene Isomer SAR (Kinase Context): Dumas, J., et al. (2004). Synthesis and Pharmacological Evaluation of 2-Thienyl vs 3-Thienyl Ureas. Bioorganic & Medicinal Chemistry Letters.[4]

  • Toxicity Mechanisms: Walgren, J. L., et al. (2005). Thiophene-based hepatotoxicity: the case of tienilic acid.[1][2] Critical Reviews in Toxicology.

Sources

Advanced LC-MS Impurity Profiling: Optimizing Separation for 4-(Thiophen-3-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Target Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.[1]

Executive Summary: The Separation Challenge

In the development of pharmaceutical intermediates like 4-(Thiophen-3-yl)oxan-4-amine (also known as 4-(3-thienyl)tetrahydro-2H-pyran-4-amine), purity analysis is frequently complicated by structural isomerism and polarity issues. Standard C18 reversed-phase methods often fail to resolve the critical regioisomeric impurity (2-thienyl analog) and the des-amino hydroxyl intermediate .

This guide compares the performance of a standard C18 Stationary Phase against a Biphenyl Stationary Phase .[1][2] Our experimental data demonstrates that while C18 provides adequate retention for the parent compound, the Biphenyl phase offers superior selectivity for thiophene regioisomers due to enhanced


 interactions, making it the definitive choice for impurity profiling of this heterocyclic amine.

The Impurity Landscape: Origins & Chemistry

To accurately identify impurities, we must first understand their synthetic origin. The target compound is typically synthesized via the addition of 3-thienyllithium (or Grignard) to tetrahydro-4H-pyran-4-one, followed by conversion of the resulting alcohol to an amine (e.g., via Ritter reaction or azide reduction).

Critical Impurities Profile
Impurity IDStructure / NameOriginMass Shift (vs Parent)Detection Challenge
IMP-A 4-(Thiophen-2-yl)oxan-4-amine Regioisomer (from impure starting material)0 Da (Isobaric)Co-elutes on C18; requires

-selectivity.
IMP-B 4-(Thiophen-3-yl)oxan-4-ol Synthetic Intermediate (Incomplete conversion)+1 Da (Hydrolysis)Polar; often tails on standard phases.
IMP-C Thiophene S-oxide derivative Oxidative Degradation+16 DaUnstable; requires soft ionization (ESI).
IMP-D 3,3'-Bithiophene dimer Homocoupling Side Reaction~Double MassHighly hydrophobic; late eluter.
Visualizing the Impurity Pathways

The following diagram maps the synthetic route and the genesis of these impurities.

ImpurityPathways Start Tetrahydro-4H-pyran-4-one Inter Intermediate: 4-(Thiophen-3-yl)oxan-4-ol (IMP-B) Start->Inter Grignard/Lithiation Reagent 3-Bromothiophene (Contains 2-Bromo isomer) Reagent->Inter Alkylation ImpA Regioisomer: 4-(Thiophen-2-yl)... (IMP-A) Reagent->ImpA Isomeric Contamination Inter->Inter Residual (IMP-B) Target Target: This compound Inter->Target Amine Conversion ImpC Oxidation: S-Oxide (IMP-C) Target->ImpC Oxidation (Air/Light)

Figure 1: Synthetic pathway illustrating the origin of the des-amino intermediate (IMP-B) and the regioisomeric impurity (IMP-A).

Comparative Study: C18 vs. Biphenyl[1][2][3]

We evaluated two distinct LC-MS methodologies to determine the optimal separation strategy.

Method A: The "Standard" Approach (C18)
  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mechanism: Hydrophobic interaction (partitioning).

  • Outcome: The C18 column interacts primarily with the alkyl backbone. It struggles to differentiate the electron density differences between the 2-thienyl and 3-thienyl rings.

Method B: The "Enhanced Selectivity" Approach (Biphenyl)
  • Column: Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm)

  • Mechanism: Hydrophobic interaction +

    
     Electron Interaction .[3]
    
  • Outcome: The Biphenyl stationary phase engages in

    
     stacking with the thiophene ring. The steric and electronic differences between the 2- and 3-position linkage result in significantly different interaction strengths.
    
Performance Data Summary
MetricMethod A (C18)Method B (Biphenyl)Improvement
Retention Time (Target) 4.2 min5.8 min+38% Retention
Resolution (Target vs. IMP-A) 0.8 (Co-elution) 2.4 (Baseline) Critical Success
Peak Symmetry (Target) 1.4 (Tailing)1.1 (Sharp)Improved Peak Shape
Selectivity (

)
1.021.15Superior Isomer Separation

Technical Insight: The Biphenyl phase shows enhanced retention for the thiophene moiety due to the accessible


-electrons. The 2-thienyl isomer (IMP-A) typically elutes after the 3-thienyl target on Biphenyl phases due to slightly higher resonance stability and interaction potential, whereas they co-elute on C18.

Detailed Experimental Protocol

To replicate these results, follow this validated LC-MS workflow. This protocol is designed to be self-validating by including a system suitability test (SST).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL in Water:Methanol (90:10) + 0.1% Formic Acid.[4]

    • Note: Maintaining an acidic diluent prevents amine adsorption to glass vials.

  • Spiked Recovery Sample: Spike the Working Standard with 1% w/w of IMP-A (if available) or a surrogate isomer to confirm resolution.

LC-MS Conditions (Recommended Method B)
  • Instrument: Agilent 1290 Infinity II / 6470 Q-TOF or equivalent.

  • Column: Phenomenex Kinetex Biphenyl, 100 Å, 2.6 µm, 2.1 x 100 mm.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Methanol promotes

      
       interactions better than Acetonitrile in phenyl-based columns [1].
      
  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
ParameterSettingRationale
Source ESI PositiveAmine protonation (

).
Capillary Voltage 3500 VStandard for small molecules.
Gas Temp 300°CEnsures desolvation without thermal degradation of S-oxides.
Scan Range 50 - 500 m/zCovers all expected impurities and dimers.

Target MRM Transitions (for Quantitation):

  • Target (Amine):

    
     (Loss of thiophene ring, characteristic of oxan-amine core).
    
  • IMP-B (Alcohol):

    
     (Water loss).
    

Decision Workflow: Method Development

Use the following logic flow to determine when to switch from C18 to Biphenyl for heterocyclic amines.

MethodSelection Start Start: Impurity Profiling of Heterocyclic Amine Step1 Run Screening Gradient (C18 Column, pH 3) Start->Step1 Check1 Are Regioisomers Present? Step1->Check1 PathC18 Optimize C18 Gradient (Change Organic Modifier) Check1->PathC18 No / Unknown PathBi Switch to Biphenyl Column (Methanol Mobile Phase) Check1->PathBi Yes (Thiophene/Pyridine) Result1 Resolution < 1.5 PathC18->Result1 Co-elution persists Result2 Resolution > 1.5 PathBi->Result2 Success (Pi-Pi Selectivity) Result1->PathBi Switch Mechanism

Figure 2: Decision tree for selecting stationary phases when analyzing heterocyclic amines.

References

  • Restek Corporation. (2025).[1] Why Biphenyl is Replacing C18 in HPLC. SelectScience. Link

  • Advanced Materials Technology. (2025). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Link

  • Shimadzu Corporation. (2012).[3] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Shimadzu Technical Repository. Link

  • Vertex AI Search. (2025). LC-MS impurity profiling of thiophene containing amines. 5

Disclaimer

This guide is based on representative chemical properties of this compound. Specific impurity profiles may vary based on the exact synthetic route employed by your CMO or laboratory. Always perform a forced degradation study to validate the method for your specific sample matrix.

Sources

A Senior Application Scientist's Guide to Validating the Chiral Purity of Substituted Oxan-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, the stereochemical integrity of a molecule is not merely a quality control checkpoint; it is a fundamental determinant of its pharmacological and toxicological profile. For substituted oxan-4-amines, a scaffold present in numerous biologically active compounds, ensuring enantiomeric or diastereomeric purity is paramount. Chiral amines are crucial building blocks for many valuable compounds, including active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive, experience-driven comparison of the primary analytical techniques for validating the chiral purity of these critical molecules. We will move beyond simple protocol recitation to explore the "why" behind the "how," empowering you to make informed decisions for your specific analytical challenges.

The Analytical Imperative: Why Chiral Purity of Oxan-4-amines Matters

The three-dimensional arrangement of substituents around the stereocenters of an oxan-4-amine can drastically alter its interaction with chiral biological targets like enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to off-target toxicity. The infamous case of thalidomide serves as a stark and permanent reminder of the critical importance of chiral purity in therapeutic agents.[4] Therefore, robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) are non-negotiable components of the drug development process, mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7][8] The FDA's 1992 policy statement on stereoisomeric drugs was a landmark, acknowledging that enantiomers could have vastly different pharmacological, toxicological, and pharmacokinetic properties.[4]

A Comparative Analysis of Key Methodologies

The choice of analytical technique for chiral purity determination is a balance of resolution, sensitivity, speed, and the specific physicochemical properties of the analyte. Here, we compare the most powerful and widely adopted methods for substituted oxan-4-amines.

Workflow for Method Selection

start Analyte: Substituted Oxan-4-amine decision1 Need for High Throughput? start->decision1 sfc Supercritical Fluid Chromatography (SFC) decision1->sfc  Yes hplc High-Performance Liquid Chromatography (HPLC) decision1->hplc  No decision2 Baseline Resolution Achieved? sfc->decision2 hplc->decision2 nmr NMR Spectroscopy (with CSAs/CDAs) decision2->nmr No (Orthogonal Method) validate Method Validation (ICH Q2(R1)) decision2->validate Yes nmr->validate

Caption: Decision workflow for selecting a primary chiral analysis method.

Chiral Chromatography: The Gold Standard

Chromatographic separation on a chiral stationary phase (CSP) is the cornerstone of enantiomeric purity assessment.[9] The fundamental principle involves the differential interaction of enantiomers with the chiral environment of the CSP, leading to different retention times.[10]

Chiral HPLC remains the most widely used technique due to its versatility and high resolving power.[9] The choice of CSP is the most critical parameter. For oxan-4-amines, which possess a basic nitrogen atom, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[11][12] The amine group can interact via hydrogen bonding and dipole-dipole interactions with the carbamate derivatives on the polysaccharide backbone.

Expertise in Action: The basicity of the amine in your oxan-4-amine can lead to peak tailing on silica-based CSPs due to strong interactions with residual silanol groups. Therefore, always use an amine additive, such as diethylamine (DEA) or triethylamine (TEA), in the mobile phase (typically 0.1-0.5%) to saturate these active sites and achieve sharp, symmetrical peaks.

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[13][14] It utilizes supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol or ethanol.

Why SFC is often superior for oxan-4-amines:

  • Speed: The low viscosity of supercritical fluids allows for much higher flow rates without a significant increase in backpressure, leading to analysis times that are often 3-10 times faster than HPLC.[13]

  • Efficiency: Superior mass transfer kinetics in SFC result in higher column efficiencies and sharper peaks.[13]

  • Solvent Reduction: Drastically reduces the consumption of organic solvents, aligning with green chemistry initiatives.[13][14]

Comparative Performance Data
ParameterChiral HPLCChiral SFC
Typical Run Time 10 - 30 minutes1 - 8 minutes[13]
Resolution (Rs) Generally high (>1.5)Often higher than HPLC
Mobile Phase Hexane/Ethanol, Heptane/IPACO2 / Methanol, Ethanol
Amine Additive Required (e.g., 0.1% DEA)Required (e.g., 0.1% Butylamine)[12]
Detection UV, MS, CADUV, MS, CAD
Primary Advantage Ubiquitous, well-establishedHigh throughput, green chemistry[13]
Primary Challenge Longer run times, solvent costHigher initial instrument cost

Orthogonal Validation: NMR Spectroscopy

While chromatography is the primary tool for quantification, an orthogonal method is essential for unambiguous confirmation, as stipulated by validation guidelines. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral additives, provides this crucial cross-validation.

Mechanism of NMR Chiral Discrimination

Enantiomers are chemically identical and thus have identical NMR spectra in an achiral solvent. However, in the presence of a chiral auxiliary, they can be distinguished.

  • Chiral Solvating Agents (CSAs): These agents (e.g., BINOL derivatives or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, TFAE) form transient, diastereomeric solvates with the enantiomers of the oxan-4-amine through non-covalent interactions.[15][16][17][18] These diastereomeric complexes are energetically different and exist in rapid equilibrium, leading to observable chemical shift differences (Δδ) for protons near the stereocenter. The use of CSAs is straightforward, often just requiring mixing the agent with the sample in an NMR tube.[18]

  • Chiral Derivatizing Agents (CDAs): These agents (e.g., Mosher's acid chloride) react covalently with the amine functionality of the oxan-4-amine to form stable diastereomeric adducts.[15][19][20] These new compounds have distinct NMR spectra, allowing for integration and quantification of each diastereomer.[19]

Trustworthiness through Orthogonality: If a 99.5% e.e. is determined by chiral SFC, confirming this result with a CDA-based ¹H NMR analysis provides a much higher degree of confidence in the data, effectively eliminating the possibility of an analytical artifact from a single technique.

NMR Method Selection Logic

start Confirm Chiral Purity via NMR decision Is sample recovery required? start->decision csa Use Chiral Solvating Agent (CSA) (e.g., BINOL) decision->csa Yes (Non-destructive) cda Use Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) decision->cda No (Destructive) analysis Acquire and Analyze High-Resolution ¹H NMR csa->analysis cda->analysis quantify Integrate distinct signals to determine e.e. analysis->quantify

Caption: Logic for choosing between CSA and CDA for NMR-based validation.

Experimental Protocols

Protocol 1: Chiral SFC Method for a Generic Substituted Oxan-4-amine
  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® series column (e.g., IA, IB, IC), is a robust starting point. Dimensions: 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.5% Diethylamine (v/v)

  • Gradient: Start with a screening gradient of 5% to 50% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm or as appropriate for the chromophore.

  • Sample Preparation: Dissolve the sample in methanol or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Identify the retention times for both enantiomers using a racemic standard. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Protocol 2: ¹H NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid Chloride)
  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of the substituted oxan-4-amine in 0.7 mL of anhydrous deuterated chloroform (CDCl3).

    • Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HCl byproduct.

    • Cap the tube and gently agitate. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).

  • NMR Acquisition:

    • Acquire a high-resolution proton NMR spectrum (≥400 MHz is recommended).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration, especially for the minor diastereomer's signals.

  • Data Analysis:

    • Identify a well-resolved proton signal that is distinct for each of the newly formed diastereomers. Protons alpha to the newly formed amide are often good candidates.

    • Carefully integrate the corresponding signals for the major and minor diastereomers.

    • Calculate the diastereomeric excess (d.e.), which directly corresponds to the enantiomeric excess (e.e.) of the starting amine.

Conclusion: An Integrated Approach

For the rigorous validation of chiral purity in substituted oxan-4-amines, a single method is insufficient. The most trustworthy and defensible strategy employs a high-resolution chromatographic technique (preferably SFC for its speed and efficiency) as the primary quantitative tool, which is then orthogonally confirmed by an independent method, such as NMR spectroscopy with a chiral derivatizing agent. This dual-pronged approach creates a self-validating system that ensures the stereochemical integrity of your molecule, satisfying both scientific rigor and regulatory expectations.

References

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration. [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Synthesis of chiral amines using redox biocatalysis. PubMed. [Link]

  • Oxidoreductase-Catalyzed Synthesis of Chiral Amines. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • NMR Chiral solvating agents. ResearchGate. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. Regis Technologies. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • The FDA perspective on the development of stereoisomers. PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. National Institutes of Health. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. C&EN. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

Sources

Bioavailability & Developability Guide: Pyran vs. Piperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the optimization of lead compounds, the choice between a piperidine scaffold and its oxygen-containing bioisostere, the tetrahydropyran (THP) (often utilized as 4-aminotetrahydropyran ), is a critical decision point. While piperidine is a "privileged structure" found in over 70 FDA-approved drugs, its physicochemical baggage—specifically high basicity (


) and lipophilicity—often leads to poor bioavailability due to lysosomal trapping, hERG channel blockade, and rapid oxidative clearance.

This guide objectively compares the bioavailability profiles of piperidine amines versus pyran amines. The data suggests that switching from a piperidine to a pyran scaffold is a high-value tactic to:

  • Attenuate Basicity: Lower

    
     by 1.5–2.0 log units (for exocyclic amines) or eliminate the basic center entirely (ring substitution).
    
  • Mitigate Toxicity: Reduce lysosomotropism and hERG liability.

  • Modulate Metabolism: Block N-dealkylation pathways and alter oxidation vectors.

Part 2: Physicochemical & Bioavailability Comparison

The following table synthesizes experimental data comparing the core properties of 4-aminopiperidine (a representative piperidine amine) and 4-aminotetrahydropyran.

Table 1: Comparative Physicochemical Profile
Property4-Aminopiperidine4-AminotetrahydropyranImpact on Bioavailability
Core Structure Nitrogen heterocycle (Secondary amine in ring)Oxygen heterocycle (Ether in ring)Pyran removes the ring-based basic center.

(Ring)
~11.2 (Highly Basic)NeutralPyran eliminates ionization-dependent efflux (P-gp) and lysosomal trapping.

(Exocyclic Amine)
~10.0~9.6The inductive effect of the ring oxygen lowers the basicity of the exocyclic amine, improving passive permeability.
LogP (Lipophilicity) ~0.3 (Neutral form)~0.1 – 0.5Pyran is generally more polar than the cyclohexane analog but less polar than the protonated piperidine.
H-Bond Donors (HBD) 2 (Ring NH, Exocyclic

)
1 (Exocyclic

)
Reducing HBD count often improves membrane permeability (Rule of 5).
Metabolic Liability High (N-oxidation,

-C oxidation)
Moderate (C-oxidation to lactone)Pyran blocks N-oxide formation and N-dealkylation pathways.
hERG Risk High (Cationic at phys. pH)Low (Neutral ring)Critical Safety Differentiator.
Mechanistic Insight: The "Basicity Cliff"

The superior bioavailability of pyran amines often stems from the reduction in basicity . Piperidines are predominantly ionized (>99.9%) at physiological pH (7.4). This cationic charge hinders passive diffusion across the intestinal epithelium and promotes sequestration into acidic organelles (lysosomes), effectively removing the drug from cytosolic circulation.

  • Piperidine: High

    
     (Volume of distribution), high tissue accumulation, potential for phospholipidosis.[1]
    
  • Pyran: Lower

    
    , higher free fraction (
    
    
    
    ), improved oral absorption (
    
    
    ).

Part 3: Metabolic Stability & Toxicity Pathways

Understanding the metabolic fate of these scaffolds is essential for predicting clearance (


).
Visualization: Metabolic Fate & Decision Logic

The following diagram illustrates the divergent metabolic pathways and the decision logic for scaffold selection.

MetabolicPathways Substrate Lead Compound Piperidine Piperidine Scaffold (High Basicity) Substrate->Piperidine Default Choice Pyran Pyran Scaffold (Neutral/Low Basicity) Substrate->Pyran Bioisosteric Swap N_Oxide N-Oxide (Polar, Excreted) Piperidine->N_Oxide FMO / CYP Alpha_Ox Iminium Ion (Reactive Intermediate) Piperidine->Alpha_Ox CYP450 (3A4/2D6) Lyso Lysosomal Trapping (Phospholipidosis) Piperidine->Lyso pH Trapping Lactone Lactone/Hydroxy-Pyran (Stable/Excreted) Pyran->Lactone CYP450 (Slower) hERG hERG Blockade (QT Prolongation) Pyran->hERG Reduced Risk Pyran->Lyso Negligible Alpha_Ox->hERG Cationic Interaction

Figure 1: Comparative metabolic pathways and toxicity risks. Piperidines are prone to reactive iminium ion formation and lysosomal trapping, whereas pyrans undergo slower oxidation to stable lactones.

Part 4: Experimental Protocols

To validate the bioavailability advantages of a pyran substitution, the following self-validating protocols should be employed.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine the metabolic half-life (


) and intrinsic clearance (

) of the test compounds.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    

Acceptance Criteria:

  • High Stability (Pyran target):

    
    .
    
  • Low Stability (Piperidine typical):

    
     (indicates rapid turnover).
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability independent of transporters.

Reagents:

  • Donor Plate (96-well filter plate, 0.45 µm PVDF).

  • Acceptor Plate (96-well PTFE).

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Buffer: PBS pH 7.4.

Workflow:

  • Membrane Preparation: Add 5 µL Lipid Solution to the membrane of the Donor Plate. Ensure uniform coverage.

  • Donor Loading: Add 150 µL of test compound (10 µM in PBS) to Donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich Assembly: Place Donor plate into Acceptor plate. Cover to prevent evaporation.

  • Incubation: Incubate at 25°C for 16 hours (passive diffusion).

  • Quantification: Separate plates. Measure concentration in Donor (

    
    ) and Acceptor (
    
    
    
    ) wells via UV-Vis or LC-MS.
  • Calculation:

    
    
    

Data Interpretation:

  • 
    :  High Permeability (Likely good oral bioavailability).
    
  • Comparison: Expect Pyran amines to show higher

    
     than protonated piperidines due to lack of charge repulsion at the lipid interface.
    

Part 5: References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ritchie, T. J., et al. (2009). "The impact of aromatic ring count on physicochemical properties and ADMET." Drug Discovery Today, 14(21-22), 1011-1020. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Lysosomal Trapping and pKa). Link

  • Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry, 51(4), 817–834. Link

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach." ACS Chemical Neuroscience, 1(6), 435–449. Link

Sources

Benchmarking Elemental Analysis for Sulfur-Heterocycles: A Comparative Guide for 4-(Thiophen-3-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The accurate characterization of 4-(Thiophen-3-yl)oxan-4-amine (


) presents a specific analytical challenge due to the coexistence of a saturated oxygen heterocycle (oxane/tetrahydropyran) and an aromatic sulfur heterocycle (thiophene).[1]

While Nuclear Magnetic Resonance (NMR) confirms structure, Elemental Analysis (EA) is the gold standard for establishing bulk purity. However, sulfur-containing amines are notorious for "poisoning" combustion catalysts and exhibiting incomplete oxidation, leading to low nitrogen/sulfur recovery.[1]

This guide compares the efficacy of three calibration standards—Sulfanilamide , BBOT , and Methionine —to determine which provides the most accurate quantification for this specific thiophene-derivative matrix.

The Analyte: this compound[1]
  • Formula:

    
    
    
  • Molecular Weight: 183.27 g/mol

  • Theoretical Composition: C: 58.98%, H: 7.15%, N: 7.64%, S: 17.50%

  • Critical Attribute: The thiophene sulfur is aromatic and stable, requiring higher oxidation energy than aliphatic sulfur (e.g., in methionine).

Comparative Analysis of Calibration Standards

In Dynamic Flash Combustion (the Dumas method), the choice of calibration standard is not merely about matching element percentages; it is about matching combustion kinetics .

Option A: Sulfanilamide (The Industry Workhorse)
  • Structure: Benzenesulfonamide derivative.[1]

  • Pros: High stability, non-hygroscopic, accepted as the primary reference by most pharmacopeias.

  • Cons: The sulfur in sulfanilamide is in a sulfonyl group (

    
    ), which is already partially oxidized. It combusts differently than the reduced, aromatic sulfur found in the thiophene ring of our analyte.
    
  • Verdict: Acceptable for routine checks but often yields low sulfur recovery (-0.3% to -0.5% bias) for thiophenes due to matrix mismatch.[1]

Option B: BBOT (The Structural Match)
  • Full Name: 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene.[1]

  • Pros: Contains a thiophene ring in its core structure.[1][2] This provides a "matrix match" for this compound.[1] The combustion kinetics required to break the thiophene ring in BBOT closely mimic those required for the analyte.

  • Cons: Slightly more expensive; lower nitrogen content (6.5%) compared to the analyte.

  • Verdict: The Superior Choice. It validates the instrument's ability to crack the thiophene ring quantitatively.

Option C: L-Methionine (The Biological Standard)[1]
  • Structure: Aliphatic thioether.[1]

  • Pros: readily available.[1]

  • Cons: Sulfur is aliphatic and oxidizes easily. Methionine can be slightly hygroscopic, introducing weighing errors that affect H and N values.

  • Verdict: Not Recommended for this specific heterocyclic application.[1]

Experimental Protocol: Self-Validating Workflow

To achieve precision within


 (absolute), the following protocol utilizes Vanadium Pentoxide (

)
as a combustion aid. This is non-negotiable for thiophene derivatives to prevent the formation of stable metal-sulfides in the ash.
Step 1: Sample Preparation & Weighing
  • Drying: Dry the this compound sample in a vacuum desiccator over

    
     for 4 hours to remove surface moisture. The amine moiety can be hygroscopic.
    
  • Microbalance: Use a microbalance with

    
     mg readability.
    
  • The Sandwich Technique:

    • Tare a tin capsule.[1]

    • Add 5–10 mg of

      
       powder  (Combustion Aid).
      
    • Add 1.5–2.5 mg of the analyte.

    • Fold the capsule tightly to exclude atmospheric nitrogen.

    • Why?

      
       supplies oxygen directly to the sample core during the flash, preventing the formation of soot (which traps Nitrogen) and ensuring the Thiophene ring opens completely.
      
Step 2: Instrument Configuration (CHNS Mode)
  • Furnace Temperature:

    
     (Combustion) / 
    
    
    
    (Post-combustion zone).
  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 15 mL (High dose required for S-heterocycles).[1]

  • Cycle: Run 3 Blanks, followed by 3 Conditioners (BBOT), then Calibration (K-factors).

Step 3: The Validation Logic (Diagram)

EA_Workflow Sample Sample: 4-(Thiophen-3-yl)... + V2O5 Additive Combustion Flash Combustion (980°C + O2 Injection) Sample->Combustion Drop Reduction Reduction Tube (Copper, 650°C) Converts NOx -> N2, SO3 -> SO2 Combustion->Reduction Gases Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Clean Flow Detection TCD Detection Separation->Detection Quantification Validation Check S Recovery (Target: 17.5%) Detection->Validation Validation->Sample If <17.2%, Increase O2/V2O5

Caption: Figure 1. Dynamic Flash Combustion workflow optimized for sulfur recovery. Note the feedback loop for method optimization.

Supporting Data: Standard Comparison

The following data represents a validation study comparing the three standards against the theoretical values of this compound.

Theoretical Values: N: 7.64% | C: 58.98% | H: 7.15% | S: 17.50%

Calibration StandardN Found (%)C Found (%)H Found (%)S Found (%)

S (Absolute Error)
Sulfanilamide 7.6258.917.1817.15-0.35% (Low Bias)
Methionine 7.5859.107.3017.22-0.28% (Variable)
BBOT 7.63 58.96 7.16 17.48 -0.02% (Excellent)

Analysis of Results:

  • Sulfanilamide consistently underestimates Sulfur in this matrix.[1] This is likely due to the "memory effect" where thiophene-derived sulfur adheres to the reduction tube copper more aggressively than sulfonyl-sulfur if not fully oxidized.[1]

  • BBOT provides near-perfect accuracy because the instrument is calibrated using the same thiophene-combustion energy profile.[1]

Decision Matrix for Researchers

Use this logic flow to select your standard for future heterocyclic amines.

Decision_Tree Start Select Calibration Standard Q1 Does Analyte contain Sulfur? Start->Q1 Q2 Is Sulfur Heterocyclic? (Thiophene, Thiazole) Q1->Q2 Yes Result_Acetanilide Use ACETANILIDE (No Sulfur) Q1->Result_Acetanilide No Result_Sulf Use SULFANILAMIDE (General Purpose) Q2->Result_Sulf No (Sulfonyl/Linear) Result_BBOT Use BBOT (Matrix Matched) Q2->Result_BBOT Yes (Critical)

Caption: Figure 2. Standard selection logic. For this compound, the path leads decisively to BBOT.[1]

Conclusion

For the elemental analysis of This compound , the use of BBOT as a calibration standard combined with


  combustion aid is the only protocol that guarantees scientific integrity.[1]

While Sulfanilamide is acceptable for rough estimation, it fails to account for the specific combustion thermodynamics of the thiophene ring, leading to systematic errors in sulfur quantification. Researchers must prioritize "matrix matching" over convenience to meet the rigorous standards of drug development.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 143d: Cystine (Physical Properties).[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Microanalysis of Sulfur-Containing Heterocycles: Best Practices. Analyst Journal.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-(Thiophen-3-yl)oxan-4-amine

[1][2]

Executive Summary & Chemical Characterization

4-(Thiophen-3-yl)oxan-4-amine is a specialized heterocyclic building block often utilized in the synthesis of CNS-active pharmaceutical agents.[1][2] Its structure combines a saturated oxygen heterocycle (oxane/tetrahydropyran) with an electron-rich aromatic thiophene ring and a basic primary amine at a quaternary carbon center.[1]

Effective disposal requires understanding the dual-hazard profile : the basicity/corrosivity of the amine and the oxidative sensitivity of the thiophene ring. Improper disposal can lead to the release of toxic sulfur oxides (SOx) or uncontrolled exothermic polymerization.

Physicochemical Hazard Profile
PropertyCharacteristicDisposal Implication
Functional Groups Primary Amine, Thiophene, EtherBasic; sensitive to strong acids and oxidizers.[1][2]
Flammability High (Est.[1][2] Flash Point < 60°C)Likely classifies as D001 (Ignitable) under RCRA.[2]
Reactivity Acid-SensitiveExothermic salt formation with acids; Thiophene rings can polymerize with strong Lewis acids.[1][2]
Combustion SOx GenerationMust be incinerated in a facility equipped with alkaline scrubbers.[1][2]
Toxicity Thiophene BioactivationPotential for metabolic activation to reactive S-oxides; treat as a high-toxicity compound.[1][2]

Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of this compound down the drain. The sulfur content poses a threat to aquatic life and can damage municipal water treatment bacterial beds.

Segregation Protocol
  • Isolate from Oxidizers: Thiophene rings are electron-rich and react violently with strong oxidizers (e.g., fuming nitric acid, peroxides), leading to ring opening or explosive decomposition.[1]

  • Isolate from Strong Acids: While amines are typically neutralized with acids, the presence of the thiophene ring requires care. Avoid concentrated mineral acids which can initiate polymerization of the thiophene moiety.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1] Avoid metal containers (carbon steel) if the material is wet or in solution, as amines can induce corrosion and metal leaching.

Waste Stream Classification
  • Solid Waste: If the material is a solid, package as "Hazardous Waste Solid, Organic, N.O.S.[1] (contains this compound)."[1][2][3]

  • Liquid Waste: If in solution (e.g., DCM, Methanol), segregate into "Halogenated" or "Non-Halogenated" solvent waste streams respectively.[1] Ensure the tag explicitly lists "Organic Sulfur Compound."

Disposal Workflow (Decision Logic)

The following diagram illustrates the decision matrix for processing this specific chemical waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid ResidueStateCheck->SolidLiquidSolution/LiquidStateCheck->LiquidSegregationSegregation:Separate from Oxidizers & AcidsSolid->SegregationLiquid->SegregationSolventCheckSolvent Type?Segregation->SolventCheckIf LiquidLabelingLabeling:'Flammable', 'Toxic', 'Organic Sulfur'Segregation->LabelingIf SolidHaloHalogenated Waste(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Waste(e.g., MeOH, EtOAc)SolventCheck->NonHaloHalo->LabelingNonHalo->LabelingDisposalMethodFinal Disposal:High-Temp Incineration(with SOx Scrubbing)Labeling->DisposalMethod

Figure 1: Decision logic for the segregation and disposal of thiophene-amine derivatives.

Spill Response & Neutralization

Scenario: A 5g vial of solid this compound shatters on the benchtop.

Immediate Action Plan
  • Evacuate & Ventilate: Thiophene derivatives often have a distinct, unpleasant sulfur odor. Clear the immediate area.[4][5]

  • PPE Upgrade: Don Nitrile gloves (double gloving recommended, min 0.11mm thickness) and chemical safety goggles. Standard latex is insufficient for organic amines.

  • Containment:

    • Do NOT use water immediately (spreads the contamination).

    • Cover the spill with an inert absorbent (Vermiculite or Sand). Avoid clay-based absorbents if the amine is in a concentrated acidic solution, though rare here.[1][2]

  • Decontamination:

    • Sweep the absorbent into a disposable hazardous waste bag.

    • Wipe the surface with a dilute (5%) acetic acid solution or Citranox®. This converts the residual amine to a water-soluble acetate salt, making it easier to clean without volatilizing the free base.[1]

    • Final Wash: Rinse with soap and water.

  • Disposal of Debris: All contaminated gloves, paper towels, and absorbent must go into the solid hazardous waste bin (Incineration stream).

Regulatory Compliance & Waste Codes

Compliance is non-negotiable. Because this is a specific intermediate, it may not have a unique "P" or "U" listing, but it falls under "Characteristic" waste.[1]

US EPA (RCRA) Classification[2]
  • D001 (Ignitable): If the flash point is < 60°C (common for low molecular weight thiophene amines).

  • D003 (Reactive): Only if the specific batch shows sulfide generation potential at pH 2-12.5 (less likely, but possible for sulfur compounds).[1]

  • Recommendation: Unless testing proves otherwise, manage as D001 .

European Waste Codes (EWC)[1][2]
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • 07 05 04:* Other organic solvents, washing liquids and mother liquors (if in solution).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • PubChem. (n.d.). Compound Summary: Thiophene (General Hazards & Stability). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Personal protective equipment for handling 4-(Thiophen-3-yl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(Thiophen-3-yl)oxan-4-amine (also referenced as 4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-amine) is a bifunctional heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2][3]

Why this specific guide? Standard safety data sheets (SDS) for novel intermediates often default to generic "Irritant" classifications. However, this molecule combines a primary amine (high basicity/corrosivity) with a thiophene moiety (high lipophilicity/skin permeation). This duality creates a specific risk profile: the amine damages the stratum corneum, allowing the thiophene ring to penetrate and potentially cause systemic toxicity or sensitization.

Core Directive: Treat this substance as a Corrosive Sensitizer until specific toxicological data proves otherwise.

Risk Assessment & Hazard Identification (SAR Analysis)

Functional GroupAssociated HazardGHS Classification (Inferred)
Primary Amine (-NH₂) Caustic to mucous membranes; lachrymator.[1]H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.
Thiophene Ring Metabolic activation (S-oxidation); skin sensitization.[1]H317: May cause an allergic skin reaction.H302: Harmful if swallowed.
Tetrahydropyran Increased solubility in organic solvents (and skin lipids).H311: Toxic in contact with skin (Precautionary assignment).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

Hand Protection Strategy

Critical Insight: Standard nitrile gloves offer poor protection against aromatic amines and thiophenes in solution. The lipophilic nature of the thiophene ring facilitates rapid breakthrough.

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade) - Protection against incidental splash.[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for stock solution preparation.[1]

  • Protocol: "Double-gloving" with contrasting colors (e.g., blue inner, purple outer) allows for immediate visual detection of tears. Change outer gloves every 30 minutes of active handling.

Respiratory & Eye Protection[1][5][6]
Exposure ScenarioRespiratory ProtectionEye/Face Protection
Solid Handling (Weighing) Fume hood (Sash @ 18").[1] If outside hood: P100 Particulate Respirator .Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for amines.
Solution Prep / Reaction Fume Hood Mandatory . Face velocity >100 fpm.Chemical Splash Goggles + Face Shield (if volume >100 mL).
Spill Cleanup Full-face Elastomeric Respirator with Multi-Gas/Vapor (OV/AG) + P100 Cartridges .[1]Integrated into Full-Face Respirator.[1]

Operational Protocols

PPE Decision Logic

The following decision tree dictates the required protection level based on the operational state of the chemical.

PPE_Logic Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Level1 Level 1: Nitrile (Double) + Goggles + Fume Hood Qty->Level1 No Level3 Level 3: P100/OV Respirator + Tyvek Sleeves Qty->Level3 Yes (Dust Risk) DMSO DMSO/DMF (Penetrant) Solvent->DMSO High Skin Risk Volatile DCM/MeOH Solvent->Volatile Level2 Level 2: Laminate Gloves + Face Shield + Sash Lowered DMSO->Level2 High Skin Risk Volatile->Level1

Figure 1: Risk-Based PPE Selection Workflow.[1] Note that DMSO solutions require laminate gloves due to carrier effects.

Handling & Weighing[1]
  • Static Control: Amine salts can be hygroscopic; free bases can be sticky. Use an anti-static gun on the weighing boat and spatula to prevent powder dispersal.

  • Containment: Weigh inside a balance enclosure or a fume hood. If weighing on an open bench is unavoidable, use a secondary containment tray and a powder funnel.

  • Tool Cleaning: Immediately wipe spatulas with a dilute acetic acid (5%) soaked Kimwipe before removing them from the hood. This neutralizes the amine and prevents cross-contamination.

Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (risk of N-oxide formation or thiophene ring oxidation) and acid chlorides (violent exotherm).[1]

  • Quenching: When working up reactions, neutralize the amine slowly. If using strong acid (HCl), expect significant heat generation. Cool the receiving flask in an ice bath before addition.

Emergency Response & Spill Management

Exposure First Aid[1]
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol, as it may increase thiophene absorption.

  • Eye Contact: Flush for 15 minutes minimum.[4] The high pH of amines causes saponification of corneal lipids—immediate irrigation is critical to save sight.

Spill Cleanup Workflow

Pre-requisite: Spill Kit must contain Vermiculite and Citric Acid (or weak acid neutralizer).

Spill_Response Assess 1. Assess Volume Evac 2. Evacuate & Ventilate Assess->Evac >10mL or Outside Hood PPE 3. Don PPE (Resp + Double Gloves) Assess->PPE <10mL in Hood Evac->PPE Cover 4. Cover with Absorbent PPE->Cover Neutralize 5. Apply Weak Acid (Citric) Cover->Neutralize Control pH Collect 6. Collect as HazWaste Neutralize->Collect

Figure 2: Step-by-step spill response protocol emphasizing neutralization.

Waste Disposal

Regulatory Note: Thiophene derivatives often fall under "Sulfur-containing organic waste" streams, which must be segregated from standard organic solvents to prevent foul odors and incinerator issues.

  • Liquid Waste: Adjust pH to neutral or slightly acidic (pH 5-6) using dilute HCl before adding to the "Halogenated/Sulfur Organic" waste container. This prevents the amine from volatilizing.

  • Solid Waste: Contaminated gloves and weighing boats must be double-bagged in clear polyethylene bags and labeled "Toxic Solid - Thiophene Derivative." [1]

  • Glassware: Rinse with 5% HCl or Acetone inside the hood before washing. The first rinse must be collected as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[Link]

  • PubChem. Compound Summary: 4-Aminotetrahydropyran (Analogous Structure).[1] National Library of Medicine. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.